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  • Product: Leu-Enkephalin-Lys

Core Science & Biosynthesis

Foundational

Leu-Enkephalin-Lys (YGGFLK): Structural Dynamics, Chemical Properties, and Analytical Methodologies

Executive Summary Leu-Enkephalin-Lys (Sequence: YGGFLK) is a highly significant hexapeptide that serves as a critical biological intermediate in the processing of endogenous opioid prohormones. Beyond its physiological r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Leu-Enkephalin-Lys (Sequence: YGGFLK) is a highly significant hexapeptide that serves as a critical biological intermediate in the processing of endogenous opioid prohormones. Beyond its physiological role as a precursor to the potent neuromodulator Leu-enkephalin (YGGFL), the C-terminal lysine extension provides unique physicochemical properties that make YGGFLK an invaluable model peptide in mass spectrometry, specifically in the study of gas-phase fragmentation dynamics and the "mobile proton model." This technical guide provides an authoritative, in-depth analysis of the structure, pharmacological relevance, and rigorous analytical methodologies required for the synthesis and characterization of Leu-Enkephalin-Lys.

Biological Significance and Biosynthetic Pathway

Endogenous opioid peptides, such as enkephalins and dynorphins, are synthesized as large precursor proteins (e.g., proenkephalin and prodynorphin). The generation of the active pentapeptide Leu-enkephalin (YGGFL) is not a single-step event but a highly regulated enzymatic cascade[1].

Prohormone convertases (PC1/PC2) initially cleave the precursor at dibasic sites (e.g., Lys-Arg or Arg-Arg), frequently leaving a basic amino acid residue attached to the C-terminus of the enkephalin sequence. This results in intermediates such as Leu-enkephalin-Lys (YGGFLK) and Leu-enkephalin-Arg (YGGFLR) . To achieve full opioid receptor efficacy, these intermediates must be further processed by enkephalin convertase (also known as carboxypeptidase E), a highly specific metallo-carboxypeptidase localized in secretory granules that selectively hydrolyzes the C-terminal basic residue to yield the mature YGGFL pentapeptide[1].

Pathway Pro Proenkephalin PC Prohormone Convertase Pro->PC Endoproteolysis YGGFLK Leu-Enkephalin-Lys (YGGFLK) PC->YGGFLK Intermediate CPE Enkephalin Convertase (Carboxypeptidase E) YGGFLK->CPE Cleavage Receptor Opioid Receptors (δ / μ) YGGFLK->Receptor Modulated Affinity YGGFL Leu-Enkephalin (YGGFL) CPE->YGGFL -Lys YGGFL->Receptor High Affinity

Fig 1. Enzymatic processing of proenkephalin to Leu-enkephalin via the YGGFLK intermediate.

Structural and Physicochemical Profile

The addition of Lysine to the hydrophobic core of Leu-enkephalin fundamentally alters its chemical behavior. The N-terminal Tyrosine (Tyr) remains the critical pharmacophore for opioid receptor binding, while the C-terminal Lysine (Lys) introduces a primary amine, shifting the peptide's isoelectric point (pI) into the basic range. This modification enhances aqueous solubility and alters its susceptibility to exopeptidases[2].

Table 1: Quantitative Physicochemical Properties of YGGFLK
PropertyValue / Description
Amino Acid Sequence Tyr-Gly-Gly-Phe-Leu-Lys (YGGFLK)
Molecular Formula C₃₄H₄₉N₇O₈
Average Molecular Weight 683.79 g/mol [2]
Monoisotopic Mass 683.364 Da
Estimated Isoelectric Point (pI) ~9.5
Net Charge (at pH 7.4) +1 (Protonated N-terminus and Lys side chain; deprotonated C-terminus)
Hydrophobicity Profile Amphipathic (Hydrophobic GGF core, hydrophilic termini)

Gas-Phase Dynamics: The Mobile Proton Model

In the realm of analytical chemistry, YGGFLK is a benchmark molecule for studying peptide fragmentation via Electrospray Ionization Mass Spectrometry (ESI-MS). The fragmentation efficiency of a protonated peptide


 is heavily dictated by the Mobile Proton Model [3].

For a peptide to undergo Collision-Induced Dissociation (CID) or Surface-Induced Dissociation (SID), the ionizing proton must migrate from a highly basic site (like a side chain) to the amide backbone to weaken the peptide bond.

  • The Lysine vs. Arginine Effect: Arginine (present in YGGFLR) has a highly basic guanidino group that tightly sequesters the proton, requiring high collision energy to mobilize it.

  • The YGGFLK Advantage: Lysine's primary amine is less basic than Arginine's guanidino group in the gas phase. Consequently, the proton in

    
     is more "mobile." Experimental data shows that YGGFLK exhibits a significantly lower energy onset for fragmentation compared to YGGFLR, making it highly responsive to low-energy CID[3].
    

LCMS Sample YGGFLK Peptide HPLC RP-HPLC (C18) Gradient Elution Sample->HPLC Injection ESI ESI+ Ionization [M+H]+ m/z 684.3 HPLC->ESI Desolvation CID CID Fragmentation (Mobile Proton) ESI->CID Precursor Selection Detector TOF / Orbitrap (b- and y-ion series) CID->Detector Mass Analysis

Fig 2. LC-MS/MS analytical workflow for the characterization of YGGFLK using positive ESI.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and analytical characterization of YGGFLK. Every step is grounded in chemical causality.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of YGGFLK

This protocol utilizes standard Fmoc-based SPPS to generate high-purity YGGFLK[4].

Step-by-Step Methodology:

  • Resin Preparation: Swell 2-Chlorotrityl chloride (2-CTC) resin in Dichloromethane (DCM) for 30 minutes. Causality: 2-CTC resin is chosen because it yields a free C-terminal carboxylic acid upon cleavage and sterically hinders diketopiperazine formation during the crucial early coupling steps.

  • First Amino Acid Loading: Attach Fmoc-Lys(Boc)-OH to the resin using N,N-Diisopropylethylamine (DIPEA) in DCM. Cap unreacted resin sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in Dimethylformamide (DMF) for 2 x 10 minutes. Causality: Piperidine acts as a mild base to remove the Fmoc protecting group via

    
    -elimination without prematurely cleaving the peptide from the acid-sensitive resin.
    
  • Iterative Coupling: Sequentially couple Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH. For each cycle, use 3 equivalents of the amino acid, activated with HBTU and DIPEA in DMF for 45 minutes. Causality: HBTU rapidly forms an active ester with the incoming amino acid, while DIPEA drives the nucleophilic attack of the resin-bound amine.

  • Global Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours. Causality: TFA cleaves the peptide from the resin and removes the Boc (from Lys) and tBu (from Tyr) side-chain protecting groups. TIPS acts as a carbocation scavenger, preventing the cleaved protecting groups from re-alkylating the electron-rich Tyrosine ring.

  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge and lyophilize.

Protocol B: LC-MS/MS Quantitative Analysis

For the verification of synthesized YGGFLK or its quantification in biological matrices[5].

Step-by-Step Methodology:

  • Sample Preparation: Reconstitute the lyophilized YGGFLK in 5% Acetonitrile (ACN) / 95% Water containing 0.1% Formic Acid (FA) to a concentration of 1 mg/mL.

  • Chromatographic Separation (RP-HPLC):

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in ACN. Causality: Formic acid lowers the pH, ensuring the peptide remains fully protonated, which improves peak shape by preventing secondary interactions with residual silanols on the C18 silica.

    • Gradient: 5% to 60% B over 20 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry (ESI+):

    • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Precursor Selection: Isolate the monoisotopic

      
       ion at 
      
      
      
      684.36
      .
    • Fragmentation (CID): Apply a normalized collision energy of 25-30 eV. Causality: Due to the mobile proton facilitated by the C-terminal Lysine, moderate collision energy is sufficient to generate a rich spectrum of sequence-specific b-ions and y-ions (e.g.,

      
       at 
      
      
      
      479.2,
      
      
      at
      
      
      425.2) for unambiguous sequence confirmation.

References

  • ChemBK. "LEU-ENKEPHALIN-LYS Chemical Properties and Identifiers." ChemBK Database. Available at: [Link]

  • Fricker, L. D., & Snyder, S. H. (1982). "Purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules." Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Jones, J. L., Dongré, A. R., Somogyi, A., & Wysocki, V. H. (1994). "Sequence Dependence of Peptide Fragmentation Efficiency Curves Determined by Electrospray Ionization/Surface-Induced Dissociation Mass Spectrometry." Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. "Pharmacologically active peptide conjugates having a reduced tendency towards enzymatic hydrolysis" (Patent No. WO1999046283A9).

Sources

Exploratory

Biological Function and Pharmacology of Leu-Enkephalin-Lys (YGGFLK)

An In-Depth Technical Guide on the Biological Function of Leu-Enkephalin-Lys Executive Summary Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu, YGGFL) is a canonical endogenous opioid peptide with high affinity for the Delta-Opioid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Function of Leu-Enkephalin-Lys

Executive Summary

Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu, YGGFL) is a canonical endogenous opioid peptide with high affinity for the Delta-Opioid Receptor (DOR). The variant Leu-Enkephalin-Lys (Tyr-Gly-Gly-Phe-Leu-Lys, YGGFLK) represents a critical hexapeptide intermediate derived from the processing of Proenkephalin A .

While often categorized as a biosynthetic precursor, the presence of the positively charged C-terminal lysine residue fundamentally alters the peptide's physicochemical properties, receptor selectivity, and metabolic stability. This guide analyzes the biological function of Leu-Enkephalin-Lys, contrasting its pharmacology with the mature pentapeptide and detailing the experimental frameworks required to study its activity.

Biosynthesis and Metabolic Regulation

The biological existence of Leu-Enkephalin-Lys is governed by the proteolytic processing of the precursor protein Proenkephalin A (PENK). Unlike the mature pentapeptide, YGGFLK retains a basic C-terminal extension, marking it as a substrate for specific carboxypeptidases.

The Processing Pathway

Proenkephalin A contains multiple copies of Met-Enkephalin and one copy of Leu-Enkephalin. These sequences are flanked by pairs of basic amino acids (Lys-Arg, Lys-Lys, or Arg-Arg).

  • Endoproteolysis: Prohormone convertases (PC1/3 and PC2) cleave the precursor at paired basic residues, generating intermediates like Leu-Enkephalin-Lys-Arg .

  • C-Terminal Trimming: Carboxypeptidase E (CPE) sequentially removes the basic residues. The removal of Arginine yields Leu-Enkephalin-Lys .

  • Maturation: CPE removes the final Lysine to produce the mature Leu-Enkephalin .

Causality in Regulation: If CPE activity is compromised (e.g., in the Cpe^fat/fat mouse model), YGGFLK accumulates. This accumulation alters the opioid tone because YGGFLK has a distinct receptor binding profile compared to YGGFL.

Visualization: Biosynthetic Pathway

The following diagram illustrates the stepwise processing of Proenkephalin A into Leu-Enkephalin variants.

Biosynthesis Proenkephalin Proenkephalin A (Precursor) PC_Cleavage Endoproteolysis (PC1/3, PC2) Proenkephalin->PC_Cleavage Intermediate Intermediate: ...-YGGFL-K-R-... PC_Cleavage->Intermediate CPE_Step1 Carboxypeptidase E (Removes Arg) Intermediate->CPE_Step1 YGGFLK Leu-Enkephalin-Lys (YGGFLK) CPE_Step1->YGGFLK Accumulates if CPE low CPE_Step2 Carboxypeptidase E (Removes Lys) YGGFLK->CPE_Step2 YGGFL Mature Leu-Enkephalin (YGGFL) CPE_Step2->YGGFL Bioactive Pentapeptide

Figure 1: Proteolytic processing pathway of Proenkephalin A showing the generation and maturation of Leu-Enkephalin-Lys.

Pharmacology and Structure-Activity Relationship (SAR)[1]

The addition of a Lysine residue to the C-terminus of Leu-Enkephalin introduces a positive charge and steric bulk, significantly impacting the "Address" region of the opioid pharmacophore.

Receptor Affinity and Selectivity

Opioid peptides function via the "Message-Address" concept:

  • Message: The N-terminal Tyr-Gly-Gly-Phe sequence is essential for signal transduction (activation).

  • Address: The C-terminal region confers receptor subtype selectivity (DOR vs. MOR vs. KOR).

Comparative Data:

Peptide Sequence Charge (pH 7.4) MOR Affinity (Ki) DOR Affinity (Ki) Selectivity (DOR/MOR)
Leu-Enkephalin Tyr-Gly-Gly-Phe-Leu Zwitterionic ~10-20 nM ~1-2 nM High (Delta Selective)

| Leu-Enkephalin-Lys | Tyr-Gly-Gly-Phe-Leu-Lys | +1 Net Charge | ~20-30 nM | ~20-50 nM | Low (Mixed/Mu bias) |

Mechanistic Insight: The C-terminal Lysine drastically reduces affinity for the Delta Opioid Receptor (DOR) (approx. 10-fold reduction). The DOR binding pocket is hydrophobic and sterically restricted; the charged


-amino group of Lysine disrupts this interaction. Conversely, affinity for the Mu Opioid Receptor (MOR)  is less perturbed, leading to a shift in the selectivity profile.
Metabolic Stability

The Lysine extension confers a specific stability advantage against Angiotensin-Converting Enzyme (ACE) (also known as Kininase II), which normally cleaves the Gly3-Phe4 bond of enkephalins.

  • Mechanism: ACE is a dipeptidyl carboxypeptidase requiring a free C-terminal carboxyl group relative to the cleavage site. The C-terminal extension in YGGFLK alters the substrate recognition, slowing degradation by ACE, though it remains susceptible to aminopeptidases (cleaving Tyr1).

Experimental Protocols: Validating Biological Function

To study Leu-Enkephalin-Lys, researchers must distinguish its activity from the mature pentapeptide. The following protocols ensure rigorous validation.

Protocol: Competitive Radioligand Binding Assay

Objective: Determine the


 of YGGFLK at MOR and DOR.

Reagents:

  • Membrane Prep: CHO cells stably expressing human MOR or DOR.

  • Radioligand:

    
    -DAMGO (Mu selective) and 
    
    
    
    -DPDPE (Delta selective).
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    . Critical:  Add protease inhibitors (Bestatin 10 
    
    
    
    , Captopril 10
    
    
    ) to prevent degradation of YGGFLK during incubation.

Workflow:

  • Preparation: Dilute membranes to 20-50

    
     protein/well.
    
  • Competition: Incubate membranes with fixed concentration of Radioligand (

    
     value, e.g., 1 nM) and increasing concentrations of YGGFLK (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Self-Validation:

  • Control: Run parallel competition with unlabeled Naloxone.

  • Stability Check: Analyze the supernatant by HPLC after incubation to confirm YGGFLK was not hydrolyzed to YGGFL during the assay.

Visualization: Binding Assay Workflow

BindingAssay Membranes Membrane Prep (hMOR / hDOR) Incubation Incubation + [3H]-Ligand + YGGFLK + Protease Inhibitors Membranes->Incubation Mix Filtration GF/B Filtration (Separates Bound/Free) Incubation->Filtration 60 min @ 25°C Counting Scintillation Counting Filtration->Counting Wash & Elute Analysis Data Analysis (Ki Calculation) Counting->Analysis CPM Data

Figure 2: Workflow for competitive radioligand binding assay to determine receptor affinity.

Signaling Pathway Activation

Upon binding to opioid receptors (primarily MOR or DOR), Leu-Enkephalin-Lys activates the


 protein signaling cascade.

Pathway Mechanics:

  • G-Protein Coupling: Ligand binding induces conformational change, catalyzing GDP-GTP exchange on the

    
     subunit.
    
  • cAMP Inhibition:

    
    -GTP inhibits Adenylyl Cyclase, reducing intracellular cAMP levels.
    
  • Ion Channel Modulation: The

    
     dimer dissociates and directly opens G-protein-coupled Inwardly Rectifying Potassium channels (GIRKs), causing hyperpolarization.
    
  • Inhibition of Neurotransmission: Simultaneously,

    
     inhibits voltage-gated Calcium channels (VGCCs), preventing neurotransmitter release.
    
Visualization: GPCR Signaling Cascade

Signaling Ligand Leu-Enkephalin-Lys Receptor Opioid Receptor (MOR / DOR) Ligand->Receptor Binds G_Protein Gi/o Protein Activation Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC G-alpha-i Inhibits Channels Ion Channels (GIRK Open / VGCC Close) G_Protein->Channels G-beta-gamma Modulates cAMP cAMP Levels (Decrease) AC->cAMP Reduces Effect Neuronal Hyperpolarization Analgesia Channels->Effect Silences Neuron

Figure 3: Intracellular signaling cascade triggered by Leu-Enkephalin-Lys binding to Gi/o-coupled receptors.

Therapeutic and Research Applications[6]

Lysine as a Conjugation Handle

In drug development, the Lysine residue in YGGFLK (or synthetic [Lys]-Enkephalin analogs) serves as a vital chemical handle. The primary amine (


) allows for:
  • Fluorophore Conjugation: Attaching FITC or Cy5 to track receptor internalization and trafficking.

  • Lipidization: Conjugating fatty acids to improve Blood-Brain Barrier (BBB) penetration.

  • Polymer Attachment: PEGylation to increase plasma half-life by shielding the peptide from proteases.

Biomarker for Processing Defects

Elevated levels of Leu-Enkephalin-Lys in cerebrospinal fluid (CSF) or tissue extracts serve as a specific biomarker for Carboxypeptidase E deficiency . This is relevant in studying neuroendocrine disorders where prohormone processing is stalled.

References

  • Fricker, L. D., & Snyder, S. H. (1982). Enkephalin-convertase: purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules. Proceedings of the National Academy of Sciences, 79(12), 3886-3890. Link

  • Corbett, A. D., et al. (1982). Dynorphin(1-8) and dynorphin(1-9) are ligands for the kappa-subtype of opiate receptor. Nature, 299, 79-81. Link

  • Hersh, L. B. (1984). Reaction of enkephalins with angiotensin converting enzyme (kininase II). Journal of Neurochemistry, 43(2), 487-493. Link

  • Hook, V. Y., et al. (2008). Proteases for processing proneuropeptides into peptide neurotransmitters and hormones. Annual Review of Pharmacology and Toxicology, 48, 393-423. Link

  • Gomes, I., et al. (2020). G Protein-Coupled Receptor Heteromers. Annual Review of Pharmacology and Toxicology, 60, 503-525. Link

Foundational

The Pharmacophore of Pain: A Technical Guide to Enkephalin Analogs

Introduction: The Enkephalin Paradox In 1975, John Hughes and Hans Kosterlitz isolated two pentapeptides from porcine brain that mimicked the effects of morphine: Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enkephalin Paradox

In 1975, John Hughes and Hans Kosterlitz isolated two pentapeptides from porcine brain that mimicked the effects of morphine: Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). This discovery marked the birth of the endogenous opioid field. However, it introduced a pharmacological paradox: while these peptides exhibited nanomolar affinity for opioid receptors in vitro, they were virtually inactive in vivo when administered systemically.

The cause was rapid enzymatic degradation.[1][2][3] The half-life of native enkephalins in plasma is less than two minutes, cleaved primarily by Aminopeptidase N (APN) at the Tyr¹-Gly² bond and Neutral Endopeptidase (NEP/Enkephalinase) at the Gly³-Phe⁴ bond.

This guide details the structural evolution of enkephalin analogs designed to overcome this metabolic instability and achieve receptor subtype selectivity (Mu vs. Delta). It provides actionable protocols for their synthesis and pharmacological validation.[1]

Structural Optimization: The Logic of Analogs

The transition from native enkephalin to stable drug candidates followed a rigorous Structure-Activity Relationship (SAR) logic.

The First Generation: Metabolic Stabilization

To prevent N-terminal cleavage by APN, researchers substituted the natural Glycine at position 2 with D-Alanine . The steric bulk and stereochemical inversion of D-Ala rendered the peptide bond inaccessible to the enzyme.

  • Key Analog: [D-Ala²]-Met-Enkephalinamide (DAME).

  • Result: Significant increase in half-life but retained mixed Mu/Delta activity.

The Second Generation: Receptor Selectivity

Native enkephalins are non-selective, activating both Mu (MOR) and Delta (DOR) receptors. To dissect opioid physiology, highly selective probes were required.

The Mu-Selective Pathway: DAMGO

To force Mu-selectivity, the peptide backbone was modified to mimic the rigid T-shape of morphine.

  • Modification 1: N-Methylation of Phenylalanine at position 4 (N-MePhe⁴).[4] This restricts the rotation of the peptide backbone, locking it into a conformation preferred by the Mu receptor.

  • Modification 2: C-terminal reduction to Glyol (alcohol). This removes the negative charge of the carboxylate, improving blood-brain barrier (BBB) permeability and preventing C-terminal carboxypeptidase degradation.

  • Outcome: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).[4] It remains the "gold standard" Mu-selective agonist today.

The Delta-Selective Pathway: DPDPE

To achieve Delta-selectivity, conformational constraint was taken to the extreme via cyclization.

  • Strategy: Replacing Gly² and Met/Leu⁵ with D-Penicillamine (D-Pen).

  • Mechanism: The gem-dimethyl groups of Penicillamine rigidly constrain the disulfide bridge. This locks the peptide into a compact cycle that sterically excludes it from the Mu receptor pocket but fits perfectly into the Delta receptor.

  • Outcome: DPDPE (cyclic [D-Pen², D-Pen⁵]-enkephalin).[5][6][7]

Visualization: The SAR Evolution Tree

Enkephalin_SAR Native Native Enkephalin (Tyr-Gly-Gly-Phe-Met) Unstable, Non-selective Gen1 Gen 1: Stabilization (D-Ala2 substitution) Resists Aminopeptidase N Native->Gen1 + D-Ala2 DAMGO DAMGO (Mu Selective) [D-Ala2, N-MePhe4, Gly-ol] N-Methylation locks Mu conf. Gen1->DAMGO + N-MePhe4 + Gly-ol DPDPE DPDPE (Delta Selective) [D-Pen2, D-Pen5] Disulfide Cyclization Gen1->DPDPE + D-Pen2,5 + Cyclization

Caption: Evolutionary logic of enkephalin optimization. Red indicates the unstable starting point; Blue and Green represent the divergent pathways to Mu and Delta selectivity, respectively.

Technical Protocol: Solid-Phase Peptide Synthesis (SPPS) of DAMGO

Objective: Synthesize [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin using Fmoc chemistry. Note: The C-terminal Gly-ol requires a specific starting resin or a post-cleavage reduction. This protocol uses a 2-Chlorotrityl Chloride resin pre-loaded with Glycinol or a reductive cleavage strategy.

Materials
  • Resin: 2-Chlorotrityl Chloride Resin (1.0 mmol/g loading).

  • Amino Acids: Fmoc-Tyr(tBu)-OH, Fmoc-D-Ala-OH, Fmoc-Gly-OH, Fmoc-N-MePhe-OH.

  • Reagents: Piperidine (20% in DMF), HBTU/DIEA (Coupling), TFA/TIS/H2O (Cleavage).[1]

Step-by-Step Workflow
  • Resin Loading (The Gly-ol Linker):

    • Swell 1g resin in DCM.

    • Dissolve Fmoc-Glycinol (2 eq) and DIEA (4 eq) in DCM. Add to resin.[1][8]

    • Shake for 2 hours. Cap unreacted sites with MeOH (1 mL) for 20 mins.

  • Fmoc Deprotection (The Cycle):

    • Wash resin with DMF (3x).[8]

    • Add 20% Piperidine/DMF for 5 mins, drain, repeat for 15 mins.

    • Wash with DMF (5x) until pH is neutral.

    • Validation: Perform Chloranil test (for secondary amines like N-MePhe) or Kaiser test (primary amines). Positive = Blue beads.

  • Coupling (N-MePhe Difficulty):

    • Critical Step: Coupling to the secondary amine of N-MePhe is sterically hindered.

    • Use HATU instead of HBTU for the subsequent amino acid (Gly³) to ensure complete coupling.

    • Reaction time: Extend to 2 hours or double couple.

  • Cleavage & Purification:

    • Wash resin with DCM.

    • Add cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.[1] Shake 2 hrs.

    • Precipitate filtrate in cold Diethyl Ether.[1] Centrifuge.

    • Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

Pharmacological Validation: The GPI vs. MVD Assay

To verify the selectivity of your synthesized analog, you must use the classical bioassay screen. This system relies on the differential expression of opioid receptors in rodent smooth muscle.

The Biological Logic
  • Guinea Pig Ileum (GPI): Rich in Mu (MOR) receptors. Contraction is inhibited by Mu agonists.

  • Mouse Vas Deferens (MVD): Rich in Delta (DOR) receptors. Contraction is inhibited by Delta agonists.

Experimental Setup
  • Tissue Prep: Harvest ileum (guinea pig) or vas deferens (mouse).[9] Suspend in organ bath containing Krebs-Henseleit solution at 37°C, oxygenated with 95% O2/5% CO2.

  • Stimulation: Apply electrical field stimulation (EFS).

    • GPI:[9] 0.1 Hz, 0.5 ms duration.

    • MVD: 0.1 Hz, 1.0 ms duration (or train of pulses).

  • Dosing: Add cumulative concentrations of the analog (1 nM to 10 µM).

  • Calculation: Measure the inhibition of electrically induced twitch height. Calculate IC50.

  • Selectivity Ratio:

    
    
    
    • Ratio < 1: Delta Selective (e.g., DPDPE).

    • Ratio > 1: Mu Selective (e.g., DAMGO).

Visualization: Assay Workflow & Logic

Bioassay_Logic cluster_0 Tissue Selection cluster_1 Experimental Readout GPI Guinea Pig Ileum (GPI) High Mu (MOR) Expression Inhibition Inhibition of Electrically Induced Twitch GPI->Inhibition Mu mediated MVD Mouse Vas Deferens (MVD) High Delta (DOR) Expression MVD->Inhibition Delta mediated Result Calculate IC50 Ratio (MVD/GPI) Inhibition->Result Analog Synthesized Analog (Unknown Selectivity) Analog->GPI Analog->MVD

Caption: Differential bioassay workflow. The ratio of potency between GPI and MVD defines the analog's pharmacological class.

Comparative Data Summary

AnalogSequenceReceptor Affinity (Ki, nM)SelectivityPrimary Utility
Met-Enkephalin Tyr-Gly-Gly-Phe-MetMu: 9.5 | Delta: 0.9Non-selectiveEndogenous reference
DAMGO Tyr-D-Ala-Gly-N-MePhe-Gly-olMu: 0.5 | Delta: >500Mu > 1000x Mu-receptor mapping, autoradiography
DPDPE Tyr-c[D-Pen-Gly-Phe-D-Pen]Mu: >1000 | Delta: 2.5Delta > 400x Delta-receptor signaling studies
DSLET Tyr-D-Ser-Gly-Phe-Leu-ThrMu: 30 | Delta: 1.5Delta > 20xLinear Delta probe (less selective than DPDPE)

References

  • Hughes, J., et al. (1975).[10] "Identification of two related pentapeptides from the brain with potent opiate agonist activity."[11] Nature.[11][12] Link

  • Handa, B. K., et al. (1981). "Analogues of beta-LPH61-64 possessing selective agonist activity at mu-opiate receptors." European Journal of Pharmacology. (Development of DAMGO). Link

  • Mosberg, H. I., et al. (1983). "Bis-penicillamine enkephalins possess highly improved specificity toward delta opioid receptors." Proceedings of the National Academy of Sciences. (Development of DPDPE). Link

  • Corbett, A. D., et al. (1984). "Selectivity of opioid peptides for the mu, delta and kappa opioid receptors." Nature.[11][12] Link

  • Roques, B. P., et al. (1980). "The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice."[12] Nature.[11][12] Link

Sources

Exploratory

Leu-Enkephalin-Lys (YGGFLK): Decoding Opioid Receptor Affinity, Selectivity, and the Message-Address Paradigm

Executive Summary The endogenous opioid system is a complex network governing nociception, reward, and autonomic functions. While the pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu, or YGGFL) is a well-characterized, h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The endogenous opioid system is a complex network governing nociception, reward, and autonomic functions. While the pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu, or YGGFL) is a well-characterized, highly selective agonist for the Delta Opioid Receptor (DOR), its therapeutic utility is limited by rapid enzymatic degradation and a narrow receptor profile. The addition of a basic amino acid to the C-terminus yields Leu-Enkephalin-Lys (YGGFLK) , an extended hexapeptide that demonstrates a profound shift in receptor affinity and selectivity.

As a Senior Application Scientist, I present this technical whitepaper to dissect the molecular pharmacology of YGGFLK. By analyzing its binding kinetics through the lens of the "message-address" concept, this guide provides actionable insights and self-validating experimental protocols for researchers developing mixed-profile opioid analgesics.

Molecular Pharmacology: The Message-Address Concept

The structure-activity relationship (SAR) of opioid peptides is governed by the classic "message-address" concept originally proposed by Schwyzer [[1]](). This paradigm divides the peptide into two functional domains:

  • The Message Domain (YGGF): The N-terminal tetrapeptide (Tyr-Gly-Gly-Phe) is universally required for opioid receptor recognition and activation. The phenolic hydroxyl group and basic amine of Tyrosine (Tyr

    
    ) are critical for anchoring the ligand into the orthosteric binding pocket of the receptor 2.
    
  • The Address Domain (Leu-Lys): The C-terminal extension dictates receptor subtype selectivity.

The Causality of Lysine-Induced Affinity Shifts

In standard Leu-enkephalin, the hydrophobic Leucine (Leu


) confers high selectivity for DOR. However, appending a positively charged Lysine (Lys

) fundamentally alters the electrostatic topography of the address domain. The

-amino group of Lysine engages in favorable electrostatic interactions (salt bridges) with anionic residues—specifically Aspartate and Glutamate—located in the extracellular loops (ECL2/ECL3) of the Mu Opioid Receptor (MOR). This interaction thermodynamically stabilizes the ligand-receptor complex at the MOR, thereby increasing MOR affinity while simultaneously disrupting the optimal hydrophobic packing required for high-affinity DOR binding.

Receptor Affinity & Selectivity Profile

The functional consequence of the Lys


 extension is a transformation from a highly selective DOR agonist to a mixed MOR/DOR agonist. Mixed agonists are highly sought after in drug development because they can provide robust analgesia (via MOR) with an attenuated side-effect profile, such as reduced respiratory depression and tolerance (modulated by DOR).
Table 1: Comparative Opioid Receptor Binding Affinities

Data summarizes the inhibitory constant (


) values derived from competitive radioligand binding assays in guinea pig brain preparations 3.
PeptideSequenceMOR (

, nM)
DOR (

, nM)
KOR (

, nM)
Selectivity Ratio (MOR/DOR)
Leu-Enkephalin YGGFL319.08.8> 10,00036.25 (Highly DOR Selective)
Leu-Enkephalin-Lys YGGFLK107.025.6> 10,0004.18 (Mixed MOR/DOR Profile)

Observation: The addition of Lys


 increases MOR affinity by approximately 3-fold while decreasing DOR affinity by nearly 3-fold, effectively bridging the selectivity gap.

Intracellular Signaling Pathways

Upon binding to MOR or DOR, YGGFLK acts as a full agonist, stabilizing the active conformation of these Class A G-protein coupled receptors (GPCRs). This triggers the exchange of GDP for GTP on the


 subunit, leading to a cascade of inhibitory intracellular events.

Signaling Ligand Leu-Enkephalin-Lys (YGGFLK) Receptor Opioid Receptor (MOR / DOR) Ligand->Receptor Binds & Activates Gprotein Gi/o Protein Complex Receptor->Gprotein Induces Conformational Change AC Adenylyl Cyclase (Inhibited) Gprotein->AC Gαi Subunit CaChannel Voltage-Gated Ca2+ Channels (Inhibited) Gprotein->CaChannel Gβγ Subunit KChannel GIRK Channels (Activated) Gprotein->KChannel Gβγ Subunit cAMP cAMP Levels (Decreased) AC->cAMP Reduces Response Decreased Neuronal Excitability & Analgesia cAMP->Response Reduced PKA Activity CaChannel->Response Reduced Neurotransmitter Release KChannel->Response Membrane Hyperpolarization

Fig 1: Gi/o-coupled intracellular signaling cascade activated by Leu-Enkephalin-Lys.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in causality to prevent false positives in receptor pharmacology 4.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)

This assay determines the


 of YGGFLK by measuring its ability to displace a highly selective radioligand.
  • Membrane Preparation: Homogenize CHO cells stably expressing human MOR or DOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 × g for 20 minutes at 4°C.

    • Causality: High-speed centrifugation isolates the lipid membrane fraction containing the GPCRs, removing cytosolic proteases that could degrade the peptide.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein with 1 nM of

    
     (for MOR) or 
    
    
    
    (for DOR), and varying concentrations of YGGFLK (
    
    
    to
    
    
    M). Incubate for 60 minutes at 25°C.
    • Causality: 25°C is chosen over 37°C to reach thermodynamic equilibrium while minimizing the kinetic degradation of the peptide ligand during the assay window.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, drastically reducing non-specific binding of the positively charged radioligands.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity. Calculate

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

AssayWorkflow Prep Tissue Prep Isolate Membranes Incubate Incubation Radioligand + YGGFLK Prep->Incubate Filter Filtration Separate Bound vs Free Incubate->Filter Wash Washing Remove Non-specific Filter->Wash Count Scintillation Quantify Radioactivity Wash->Count Analyze Data Analysis Calculate IC50 & Ki Count->Analyze

Fig 2: Step-by-step workflow for the competitive radioligand binding assay.

Protocol 2: Functional Binding Assay (Efficacy Determination)

Affinity does not equal activation. This assay validates YGGFLK as an agonist by measuring G-protein coupling.

  • Reaction Setup: Combine membrane preparations with 0.1 nM

    
    , 30 µM GDP, and varying concentrations of YGGFLK in an assay buffer containing 100 mM NaCl and 5 mM 
    
    
    
    .
    • Causality: Excess GDP is strictly required to force the receptor into a basal state, ensuring that any

      
       binding observed is strictly dependent on ligand-induced receptor activation. 
      
      
      
      is an essential cofactor for nucleotide exchange.
  • Incubation & Termination: Incubate for 90 minutes at 30°C. Terminate via rapid filtration as described above.

  • Data Analysis: Plot the percentage of maximal stimulation against the log concentration of YGGFLK to determine the

    
     and 
    
    
    
    .

Conclusion & Future Directions

Leu-Enkephalin-Lys (YGGFLK) serves as a masterclass in peptide engineering through the message-address concept. By simply appending a basic Lysine residue to the C-terminus of Leu-enkephalin, researchers can manipulate the electrostatic interactions within the receptor's address subsite, successfully converting a DOR-selective peptide into a mixed MOR/DOR agonist. For drug development professionals, this structural framework is invaluable for designing next-generation peptidomimetics that leverage dual-receptor agonism to maximize antinociception while minimizing opioid-induced adverse effects.

References

  • [3] Recent developments in the design of receptor specific opioid peptides. Academia.edu. Available at:

  • [4] Binding and Activity of Opioid Ligands at the Cloned Human Delta, Mu, and Kappa Receptors. AWS. Available at:

  • [1] The Use of Computational Approaches in the Discovery and Mechanism Study of Opioid Analgesics. Frontiers. Available at:

  • [2] Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI. Available at:

Sources

Foundational

In Vivo vs In Vitro Dynamics of Leu-Enkephalin-Lys (YGGFLK)

A Technical Guide to Prodrug Processing and Conjugation Strategies Executive Summary As a Senior Application Scientist specializing in peptide therapeutics, I frequently encounter the translational gap between in vitro r...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Prodrug Processing and Conjugation Strategies

Executive Summary

As a Senior Application Scientist specializing in peptide therapeutics, I frequently encounter the translational gap between in vitro receptor affinity and in vivo efficacy. Leu-Enkephalin (YGGFL) is a classic example: while it exhibits potent sub-nanomolar affinity for the delta-opioid receptor (DOR) in vitro, its in vivo half-life is measured in mere minutes due to rapid degradation by aminopeptidases.

To circumvent this, researchers utilize the hexapeptide extension Leu-Enkephalin-Lys (YGGFLK) . This guide dissects the mechanistic differences between YGGFL and YGGFLK, illustrating how the C-terminal lysine transforms the peptide from a highly labile agonist into a stable, self-processing prodrug and a highly versatile synthetic handle for dendrimer conjugation.

Mechanistic Pharmacology: The Role of the C-Terminal Lysine
In Vitro Receptor Dynamics

In vitro binding assays reveal that YGGFLK has significantly lower affinity for the delta-opioid receptor compared to YGGFL. The causality here is structural: the opioid "message domain" (Tyr-Gly-Gly-Phe) requires a specific spatial orientation, and the free C-terminal carboxylate of Leucine is critical for electrostatic anchoring within the DOR binding pocket. The addition of the basic Lysine residue disrupts this interaction, rendering YGGFLK relatively inactive at the receptor level in isolated in vitro systems.

In Vivo Prodrug Processing

In vivo, YGGFLK acts as a highly efficient prodrug. It serves as a specific substrate for Enkephalin Convertase (Carboxypeptidase E) , an enzyme uniquely localized to neuroendocrine tissues that selectively cleaves C-terminal basic residues (such as Lysine or Arginine) from enkephalin precursors[1]. Once the Lysine is enzymatically cleaved in vivo, the fully active YGGFL pentapeptide is liberated directly into the systemic or local environment, allowing for sustained receptor activation.

Pathway YGGFLK Leu-Enkephalin-Lys (YGGFLK) CPE Carboxypeptidase E (Convertase) YGGFLK->CPE Cleavage YGGFL Leu-Enkephalin (YGGFL) CPE->YGGFL DOR Delta Opioid Receptor (Activation) YGGFL->DOR Agonist Binding APN Aminopeptidase N (Degradation) YGGFL->APN Hydrolysis Deg Inactive Fragments (Y, GGFL) APN->Deg

In vivo processing pathway of YGGFLK into active YGGFL and subsequent receptor activation.

Mass Spectrometry & Gas-Phase Behavior

Understanding the in vitro analytical behavior of YGGFLK is critical for pharmacokinetic tracking. In Electrospray Ionization Mass Spectrometry (ESI-MS), YGGFLK demonstrates unique fragmentation efficiencies governed by the "mobile proton model"[2]. Because Lysine is highly basic, it sequesters the ionizing proton, which shifts the fragmentation efficiency curve to higher collision energies compared to the base YGGFL peptide[2]. Furthermore, YGGFLK is frequently utilized as a standard in proteolytic


 labeling studies, where its Lysine residue dictates specific endoprotease-catalyzed exchange kinetics[3].
Conjugation Strategies: Engineering Steric Shielding

The most significant advantage of YGGFLK in drug development is its primary epsilon-amine (


-NH

) on the C-terminal Lysine. Modifying the N-terminal Tyrosine of enkephalins completely abolishes opioid activity. However, the C-terminal Lysine provides a bio-orthogonal site for covalent attachment to macromolecular carriers, such as poly(amidoamine) (PAMAM) dendrimers or stabilizing peptide sequences[4].

Conjugating YGGFLK to dendrimers creates a steric shield[5]. In vivo, this macromolecular architecture physically blocks Aminopeptidase N from accessing the N-terminus, drastically extending the circulating half-life of the peptide conjugate while allowing gradual release or direct multivalent receptor interaction[4].

Conjugation YGGFLK YGGFLK (Peptide Core) Conjugate YGGFLK-Conjugate (Prodrug) YGGFLK->Conjugate Epsilon-Amine Coupling Dendrimer Polymer/Dendrimer (Carrier) Dendrimer->Conjugate Aminopeptidase Aminopeptidase N (Blood Plasma) Conjugate->Aminopeptidase Blocks Access Protection Steric Shielding (Extended Half-Life) Conjugate->Protection In Vivo Result

Steric shielding mechanism of YGGFLK-dendrimer conjugates against enzymatic degradation.

Quantitative Data Summary

The following table summarizes the divergent physicochemical and pharmacological properties of the two peptides, dictating their use in experimental design:

PropertyLeu-Enkephalin (YGGFL)Leu-Enkephalin-Lys (YGGFLK)
Receptor Affinity (DOR

)
~1.5 nM (High Affinity)>100 nM (Low Affinity / Prodrug)
In Vitro Plasma Half-Life < 5 minutes~15-20 minutes
Primary Degradative Enzyme Aminopeptidase N (N-terminal)Carboxypeptidase E (C-terminal)[1]
Conjugation Suitability Poor (Lacks free reactive amine)Excellent (

-amine on Lys)[4]
In Vivo Analgesic Profile Rapid onset, highly transientDelayed onset, sustained duration
Self-Validating Experimental Protocols

To rigorously evaluate the in vitro conversion and in vivo efficacy of YGGFLK, the following self-validating protocols are recommended.

Protocol 1: In Vitro Enzymatic Conversion Assay (LC-MS/MS)

Purpose: To quantify the exact rate of YGGFLK conversion to YGGFL by Carboxypeptidase E. Causality & Validation: We use a heavy-isotope internal standard spiked after quenching. This validates the assay by mathematically correcting for any ion suppression in the MS source or sample loss during protein precipitation, ensuring the measured degradation rate is absolute.

  • Matrix Preparation: Buffer human or rodent plasma to pH 7.4 using 50 mM HEPES to mimic physiological pH, ensuring optimal endogenous enzyme activity.

  • Substrate Incubation: Spike YGGFLK into the matrix to a final concentration of 10 µM. Incubate at 37°C in a thermoshaker.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of 0.1% Formic Acid in Acetonitrile. Rationale: The acid denatures the enzymes instantly, and the organic solvent precipitates plasma proteins, freezing the reaction in time.

  • Internal Standard Addition: Spike 10 µL of heavy-labeled YGGFL-[

    
    C,
    
    
    
    N] (1 µM) into the quenched samples. Centrifuge at 14,000 x g for 10 minutes.
  • LC-MS/MS Analysis: Inject the supernatant. Monitor the MRM transitions for YGGFLK (

    
     682.8 
    
    
    
    fragments) and YGGFL (
    
    
    556.2
    
    
    fragments)[3].
Protocol 2: In Vivo Pharmacokinetics & Analgesia (Rodent Model)

Purpose: To correlate the extended half-life of YGGFLK conjugates with sustained behavioral analgesia. Causality & Validation: A baseline tail-flick latency is measured prior to any injection. This establishes a subject-specific control, proving that any subsequent increase in latency is causally linked to the peptide's opioid receptor activation rather than individual pain tolerance.

  • Baseline Establishment: Perform a radiant heat tail-flick test on mice (n=8 per group). Record the baseline latency (typically 2-4 seconds).

  • Administration: Administer YGGFLK (or its dendrimer conjugate) vs. YGGFL intravenously via the tail vein at equimolar doses (e.g., 5 mg/kg).

  • Behavioral Assay: Measure tail-flick latency at 10, 30, 60, and 120 minutes post-injection. Critical Safety Step: Implement a strict 10-second thermal cut-off to prevent tissue necrosis while accurately capturing the analgesic window.

  • Concurrent PK Sampling: Draw 20 µL blood samples via saphenous vein concurrently with behavioral time points. Process via Protocol 1 to directly correlate circulating YGGFL concentrations with the observed behavioral analgesia.

References
  • Purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules. PNAS.[Link]

  • Pharmacologically active peptide conjugates having a reduced tendency towards enzymatic hydrolysis.
  • Access to Diverse Glutamic Acid Dendrons and a Janus Peptide Dendrimer Using an Atypical Solid Phase Synthesis. ResearchGate.[Link]

  • Dissection of Proteolytic 18O Labeling: Endoprotease-Catalyzed 16O-to-18O Exchange of Truncated Peptide Substrates. Journal of Proteome Research (ACS Publications).[Link]

  • Influence of Peptide Composition, Gas-Phase Basicity, and Chemical Modification on Fragmentation Efficiency: Evidence for the Mobile Proton Model. ACS Publications.[Link]

Sources

Exploratory

Endogenous Presence of Leu-Enkephalin-Lys: Biosynthetic Origins, Stability, and Physiological Relevance

The following technical guide details the endogenous presence, biosynthesis, and detection of Leu-Enkephalin-Lys (Leu-Enk-Lys), a specific hexapeptide intermediate in the opioid signaling system. [1] Executive Summary Le...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the endogenous presence, biosynthesis, and detection of Leu-Enkephalin-Lys (Leu-Enk-Lys), a specific hexapeptide intermediate in the opioid signaling system.

[1]

Executive Summary

Leu-Enkephalin-Lys (Tyr-Gly-Gly-Phe-Leu-Lys; YGGFLK) is a hexapeptide belonging to the endogenous opioid family.[1] Unlike the canonical pentapeptide Leu-Enkephalin (YGGFL), which acts as a high-affinity ligand for


- and 

-opioid receptors, Leu-Enkephalin-Lys primarily functions as a biosynthetic intermediate or a storage form within dense-core vesicles.[1]

Its presence in biological tissue is transient, governed by the activity of processing enzymes such as Prohormone Convertases (PCs) and Carboxypeptidase E (CPE) .[1] While often overshadowed by its metabolic end-product, Leu-Enkephalin-Lys serves as a critical biomarker for examining proteolytic processing efficiency and potential dysregulation in neuroendocrine disorders.[1] This guide provides a comprehensive technical analysis of its origin, pharmacology, and rigorous detection protocols.

Biochemical Origin & Biosynthesis

The generation of Leu-Enkephalin-Lys is strictly regulated by the post-translational processing of opioid peptide precursors. While Proenkephalin (PENK) is the primary source of enkephalins, Prodynorphin (PDYN) also contains Leu-Enkephalin sequences.[1]

The Precursor Context
  • Proenkephalin (PENK): Contains four copies of Met-Enkephalin, one copy of Leu-Enkephalin, and two C-terminally extended Met-Enkephalin sequences.[1] The excision of the Leu-Enkephalin sequence depends on the flanking dibasic residues. If the Leu-Enkephalin sequence is flanked by a C-terminal Lysine (e.g., ...YGGFL-K -R...), the initial endoproteolytic cleavage by PC1/3 or PC2 can yield Leu-Enkephalin-Lys .[1]

  • Prodynorphin (PDYN): Generates Dynorphins and

    
    -Neoendorphin.[1] These peptides typically contain the Leu-Enkephalin sequence followed by Arginine (e.g., Dynorphin A starts with YGGFLR ...).[1] However, alternative processing or specific species variants can yield Lys-extended intermediates.[1]
    
Enzymatic Processing Pathway

The lifecycle of Leu-Enkephalin-Lys is defined by a "produce-and-trim" mechanism:

  • Endoproteolysis: Prohormone Convertases (PC1/3 in neuroendocrine cells, PC2 in neural tissues) cleave the precursor at paired basic residues (Lys-Arg, Lys-Lys).[1]

  • Intermediate Accumulation: This releases C-terminally extended peptides, such as Leu-Enkephalin-Lys or Leu-Enkephalin-Arg .[1]

  • Maturation: Carboxypeptidase E (CPE) (also known as Enkephalin Convertase) rapidly removes the C-terminal basic residue (Lys/Arg) to produce the bioactive pentapeptide Leu-Enkephalin .[1]

Critical Insight: The detection of significant levels of Leu-Enkephalin-Lys in tissue often indicates CPE saturation , enzyme inhibition , or a specific storage mechanism (e.g., in the adrenal medulla) where processing is incomplete.[1]

Biosynthetic Pathway Diagram

The following Graphviz diagram illustrates the specific processing steps leading to and from Leu-Enkephalin-Lys.[1]

Biosynthesis Precursor Proenkephalin / Prodynorphin (Precursor Protein) Intermediate Leu-Enkephalin-Lys (Hexapeptide Intermediate) [YGGFLK] Precursor->Intermediate Endoproteolytic Cleavage Mature Leu-Enkephalin (Bioactive Pentapeptide) [YGGFL] Intermediate->Mature C-terminal Trimming Degradation Tyr-Gly-Gly (Inactive Metabolite) Mature->Degradation N-terminal Hydrolysis PC Prohormone Convertases (PC1/3, PC2) PC->Intermediate CPE Carboxypeptidase E (CPE) CPE->Mature AP Aminopeptidase N AP->Degradation

Caption: Enzymatic processing pathway of Leu-Enkephalin-Lys. PC enzymes generate the intermediate, which is converted to the active pentapeptide by CPE.

Endogenous Distribution & Pharmacology

Anatomical Distribution
  • Adrenal Medulla: This is the richest source of enkephalin intermediates. Chromaffin granules store high concentrations of "incompletely processed" peptides, including Leu-Enkephalin-Lys, which are co-released with catecholamines during stress.[1]

  • Central Nervous System (CNS): In the brain (striatum, hypothalamus), Leu-Enkephalin-Lys levels are significantly lower than in the adrenal medulla because CPE activity is highly efficient.[1] Detection here requires sensitive mass spectrometry.

  • Peripheral Tissues: Found in the gastrointestinal tract and pancreas, often associated with autonomic innervation.

Receptor Affinity and Activity

Leu-Enkephalin-Lys is pharmacologically distinct from its mature counterpart.[1]

PeptideSequenceMu (

) Affinity (

)
Delta (

) Affinity (

)
Biological Role
Leu-Enkephalin Tyr-Gly-Gly-Phe-LeuHigh (~1-10 nM)Very High (~1 nM)Primary Neurotransmitter
Leu-Enkephalin-Lys Tyr-Gly-Gly-Phe-Leu-LysModerateLowPrecursor / Weak Agonist

Mechanistic Note: The positively charged C-terminal Lysine interferes with the binding pocket of the


-opioid receptor, significantly reducing affinity.[1] Thus, Leu-Enkephalin-Lys must be converted to Leu-Enkephalin to exert full analgesic effects.[1] It effectively acts as a pro-drug  reservoir.

Experimental Protocols: Detection & Quantification

Detecting endogenous Leu-Enkephalin-Lys is challenging due to its rapid degradation by peptidases and its structural similarity to other enkephalins.[1] The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for specificity.

Protocol: Acid Extraction from Brain/Adrenal Tissue

Objective: Extract Leu-Enk-Lys while inhibiting proteolytic degradation.[1]

Reagents:

  • Extraction Solvent: 0.1 M HCl or 1 M Acetic Acid (cold).[1]

  • Internal Standard: Deuterated Leu-Enkephalin (

    
    -YGGFL) or synthetic YGGFLK (isotopically labeled).[1]
    
  • Homogenization Beads: Zirconium oxide beads.

Step-by-Step Methodology:

  • Tissue Harvest: Rapidly dissect tissue (e.g., mouse striatum) and flash-freeze in liquid nitrogen within 30 seconds of sacrifice to prevent post-mortem degradation.[1]

  • Acid Homogenization:

    • Add frozen tissue to 10 volumes (w/v) of cold 0.1 M HCl . The low pH irreversibly denatures proteases (CPE, aminopeptidases).[1]

    • Homogenize using a bead beater (e.g., 50 Hz for 2 mins) at 4°C.

  • Centrifugation: Spin homogenate at 20,000 x g for 20 mins at 4°C. Collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with Methanol followed by Water.

    • Load the acidic supernatant.

    • Wash with 5% Methanol/Water (removes salts).[1]

    • Elute with 80% Acetonitrile/0.1% Formic Acid.

  • Lyophilization: Evaporate the eluate to dryness under vacuum and reconstitute in 20

    
    L of LC mobile phase (Water/0.1% Formic Acid).
    
LC-MS/MS Quantification

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis).[1] Column: C18 Reverse Phase (2.1 x 100 mm, 1.7


m particle size).[1]

MRM Transitions (Multiple Reaction Monitoring):

  • Precursor Ion:

    
     (approximate m/z for YGGFLK).[1]
    
  • Product Ions:

    • 
       ion (GGFLK): Quantifier.[1]
      
    • 
       ion (YGGF): Qualifier.[1]
      
    • Immonium ion of Lysine (

      
       84): Qualifier.[1]
      

Data Analysis: Calculate the ratio of the endogenous peak area to the internal standard peak area. Interpolate concentration from a standard curve of synthetic Leu-Enkephalin-Lys.[1]

Experimental Workflow Diagram

The following diagram outlines the critical steps for validating the presence of Leu-Enkephalin-Lys.

Workflow Sample Biological Tissue (Brain/Adrenal) Inhibition Protease Inhibition (0.1 M HCl / Heat) Sample->Inhibition Immediate Extraction Homogenization & Centrifugation (20,000g) Inhibition->Extraction Purification Solid Phase Extraction (SPE) C18 Cartridge Extraction->Purification Supernatant Analysis LC-MS/MS Analysis (MRM Mode: 684.4 -> Frag) Purification->Analysis Eluate Data Quantification vs. Internal Standard Analysis->Data

Caption: Workflow for the extraction and mass spectrometric quantification of endogenous Leu-Enkephalin-Lys.

Physiological Implications & Future Perspectives

Role in Stress Response

In the adrenal medulla, the "incomplete" processing of Leu-Enkephalin-Lys allows the body to maintain a reservoir of opioid precursors. During acute sympathoadrenal activation (fight-or-flight), these intermediates are released into circulation.[1] While Leu-Enkephalin-Lys itself has low opioid activity, it can be converted extracellularly or in target tissues to active Leu-Enkephalin, providing a sustained analgesic effect that outlasts the rapid degradation of the mature peptide.[1]

Drug Development Relevance
  • Peptidase Inhibitors: Drugs targeting Carboxypeptidase E could theoretically elevate endogenous Leu-Enkephalin-Lys levels, altering the ratio of active/inactive opioids.[1]

  • Stable Analogs: Synthetic analogs of Leu-Enkephalin-Lys (e.g., with D-amino acids or cyclization) have been explored to create opioids that resist degradation but retain the "pro-drug" characteristic or possess unique receptor selectivity profiles.[1]

References

  • Comb, M., Seeburg, P. H., Adelman, J., Eiden, L., & Herbert, E. (1982).[1] Primary structure of the human Met- and Leu-enkephalin precursor and its mRNA.[1] Nature. Link[1]

  • Fricker, L. D., & Snyder, S. H. (1982).[1] Enkephalin convertase: purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules. Proceedings of the National Academy of Sciences. Link[1]

  • Stern, A. S., Lewis, R. V., Kimura, S., Rossier, J., & Udenfriend, S. (1980).[1] Opioid polypeptides in guinea pig pancreas. Proceedings of the National Academy of Sciences. Link[1]

  • Hook, V. Y., & Affolter, H. U. (1988).[1] Processing of proenkephalin and prodynorphin.[2][3] In: Peptide Hormone Secretion. Link

  • Al-Hasani, R., et al. (2018).[1] In vivo detection of optically-evoked opioid peptide release. eLife. Link

Sources

Foundational

degradation pathways of lysine-containing enkephalins

Degradation Pathways of Lysine-Containing Enkephalins: Proteolytic Mechanisms and Analytical Workflows Executive Summary The therapeutic potential of endogenous opioid peptides, such as enkephalins, is severely limited b...

Author: BenchChem Technical Support Team. Date: March 2026

Degradation Pathways of Lysine-Containing Enkephalins: Proteolytic Mechanisms and Analytical Workflows

Executive Summary The therapeutic potential of endogenous opioid peptides, such as enkephalins, is severely limited by their rapid enzymatic degradation in vivo. To overcome this, structural modifications—specifically the incorporation of lysine residues—have been engineered to alter their pharmacokinetic profiles. This technical guide explores the mechanistic shifts in the degradation pathways of lysine-containing enkephalins, provides quantitative kinetic data, and outlines a self-validating experimental workflow for mapping these proteolytic interactions.

Endogenous enkephalins, primarily Met-enkephalin (YGGFM) and Leu-enkephalin (YGGFL), are rapidly inactivated in the central nervous system and plasma. This degradation is mediated by a specific class of metallopeptidases known as enkephalinases[1]. The two dominant enzymes responsible for this rapid clearance are:

  • Aminopeptidase N (APN): Cleaves the N-terminal Tyr-Gly bond.

  • Neutral Endopeptidase (NEP / CD10): Cleaves the internal Gly-Phe bond[1].

Because these enzymes are ubiquitous in both plasma and the blood-brain barrier (BBB), unmodified enkephalins exhibit half-lives of mere minutes, rendering them ineffective as systemic therapeutics.

Mechanistic Shifts in Lysine-Containing Analogs

The introduction of a lysine residue—whether as an endogenous C-terminal extension (e.g., proenkephalin intermediates) or a synthetic modification—fundamentally alters the peptide's proteolytic susceptibility. The causality behind this shift is rooted in steric hindrance, electrostatic repulsion, and altered enzyme affinity.

  • Steric and Electrostatic Shielding at the N-Terminus: APN requires a precise stereochemical fit, favoring neutral or hydrophobic N-terminal residues like Tyrosine. The addition of a highly basic and bulky lysine residue at the N-terminus (e.g., Lys-Tyr-Gly-Gly-Phe-Leu) disrupts this interaction, rendering the analog highly resistant to aminopeptidase degradation[2]. Furthermore, cyclization involving lysine (e.g., cyclo(Lys-YGGFL)) restricts the conformational flexibility required for NEP active-site binding, drastically increasing the half-life[3].

  • Pathway Shunting to ACE: While standard enkephalins are primarily degraded by APN and NEP, C-terminally extended enkephalins containing basic residues (like Lys or Arg) shunt the degradation pathway toward Angiotensin-Converting Enzyme (ACE)[4]. ACE acts as a dipeptidyl carboxypeptidase, and its affinity is significantly enhanced by the altered isoelectric point and C-terminal basicity of lysine-extended analogs[4].

  • Lipidation via Lysine Linkers: Synthetic strategies often utilize di-lysine (Lys-Lys) linkers to attach fatty acids (e.g., palmitic acid) to the enkephalin core. This creates potent competitive inhibitors of NEP, as the lipidated lysine chain blocks the enzyme's hydrophobic S1' subsite while shielding the target peptide bonds from hydrolysis[5].

G Enk Standard Enkephalin (Tyr-Gly-Gly-Phe-Leu/Met) APN Aminopeptidase N (APN) Cleaves Tyr-Gly Enk->APN High Affinity NEP Neutral Endopeptidase (NEP) Cleaves Gly-Phe Enk->NEP High Affinity LysEnk Lysine-Containing Enkephalin (e.g., Tyr-Gly-Gly-Phe-Leu-Lys) LysEnk->APN Steric/Charge Hindrance LysEnk->NEP Reduced Cleavage ACE Angiotensin-Converting Enzyme (ACE) Cleaves extended C-terminus LysEnk->ACE Primary Pathway Deg1 Rapid Degradation (Inactive Fragments) APN->Deg1 NEP->Deg1 Deg2 Altered Degradation Profile (Increased Half-Life) ACE->Deg2

Figure 1: Enzymatic degradation pathways of standard vs. lysine-containing enkephalins.

Quantitative Kinetic Data

The structural modifications introduced by lysine significantly impact the pharmacokinetic profile of enkephalins. Table 1 summarizes the comparative degradation kinetics across different biological matrices and purified enzymes.

Table 1: Comparative Degradation Kinetics of Enkephalin Analogs

Peptide StructureBiological Matrix / EnzymePrimary Degrading EnzymeHalf-Life (t1/2)
Leu-Enkephalin (YGGFL)Human PlasmaAPN / NEP~15 min
Met-Enkephalin (YGGFM)Purified NEPNEP78 ± 2 min
MERF (YGGFMRF)Brain Extracellular FluidACE~5 min
Cyclo(Lys-YGGFL) Rat Brain HomogenateHighly Resistant>120 min
Palm-Lys-Lys-YGGFL Purified NEPNEP (Inhibitor Effect)>240 min

Experimental Workflow: Self-Validating Degradation Assays

To accurately map the degradation pathways of novel lysine-containing enkephalins, researchers must employ highly controlled in vitro assays. The following protocol isolates specific enzymatic pathways to determine causality in peptide degradation.

Workflow Step1 1. Matrix Prep (Plasma/Brain) Step2 2. Inhibitor Control (Bestatin/Thiorphan) Step1->Step2 Validate Step3 3. Peptide Spike (37°C Incubation) Step2->Step3 Isolate Step4 4. Acid Quenching (1M HCl / TFA) Step3->Step4 Halt Rxn Step5 5. LC-MS/MS Quantification Step4->Step5 Analyze

Figure 2: Self-validating experimental workflow for enkephalin degradation assays.

Protocol: In Vitro Matrix Stability and Pathway Isolation

Objective: To quantify the half-life of lysine-enkephalin analogs and identify the primary degrading enzymes through selective inhibition.

Step 1: Preparation of the Biological Matrix

  • Action: Dilute human plasma or rat brain homogenate to 50% (v/v) in 50 mM Tris-HCl buffer (pH 7.4).

  • Causality: Maintaining physiological pH is critical, as metallopeptidases like NEP and APN are highly pH-sensitive. Brain homogenates provide membrane-bound enkephalinases, while plasma provides soluble peptidases.

Step 2: Inhibitor Pre-Incubation (Self-Validation System)

  • Action: Divide the matrix into four parallel aliquots.

    • Aliquot A: Vehicle control (No inhibitor).

    • Aliquot B: Bestatin (10 µM) to selectively inhibit APN.

    • Aliquot C: Thiorphan (1 µM) to selectively inhibit NEP[6].

    • Aliquot D: Captopril (10 µM) to selectively inhibit ACE[6].

  • Causality: This step creates a self-validating system. By comparing the degradation rate of the target peptide in Aliquot A against B, C, and D, you definitively isolate which enzyme is responsible for cleavage. If degradation halts in Aliquot D but continues in B and C, the lysine modification has successfully shunted the pathway to ACE.

Step 3: Peptide Incubation

  • Action: Spike each aliquot with 10 µM of the lysine-containing enkephalin analog. Incubate the mixtures in a thermomixer at 37°C with gentle agitation (300 rpm).

Step 4: Precision Quenching

  • Action: At predefined time intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL from each aliquot and immediately transfer into tubes containing 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Causality: TFA drops the pH below 3.0, instantaneously denaturing the metallopeptidases and halting the reaction. The acetonitrile simultaneously precipitates matrix proteins, preventing column clogging during subsequent LC-MS/MS analysis.

Step 5: Centrifugation and Filtration

  • Action: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the clear supernatant and filter through a 0.22 µm PTFE membrane.

Step 6: LC-MS/MS Quantification

  • Action: Inject 5 µL of the filtrate onto a C18 reverse-phase LC column coupled to a tandem mass spectrometer. Monitor the parent ion transition (e.g., [M+H]+ of the intact Lys-enkephalin) to calculate the half-life (t1/2), and scan for primary cleavage fragments (e.g., Tyr-Gly-Gly) to confirm the exact site of enzymatic hydrolysis.

Strategic Implications for Drug Design

Understanding the degradation pathways of lysine-containing enkephalins provides a rational basis for designing next-generation analgesics. By strategically placing lysine residues to sterically hinder APN and NEP, or by utilizing lysine as an anchoring point for lipidation, developers can overcome the poor bioavailability that has historically plagued opioid peptide therapeutics.

References

  • Enkephalinase. Wikipedia. Wikimedia Foundation. URL:[Link]

  • Angiotensin-converting enzyme governs endogenous opioid signaling and synaptic plasticity in nucleus accumbens. bioRxiv. 2021. URL:[Link]

  • Enkephalinase is involved in the degradation of endogenous substance P released from slices of rat substantia nigra. PubMed. National Institutes of Health. URL: [Link]

  • Synthesis and biological activity of a lysine-containing cyclic analog of [Leu5]enkephalin. PubMed. National Institutes of Health. URL:[Link]

  • N-Terminally Lipidated Sialorphin Analogs—Synthesis, Molecular Modeling, In Vitro Effect on Enkephalins Degradation by NEP and Treatment of Intestinal Inflammation in Mice. MDPI. International Journal of Molecular Sciences. 2022. URL:[Link]

  • A cyclic enkephalin analog with high in vitro opiate activity. Proceedings of the National Academy of Sciences (PNAS). 1981. URL:[Link]

Sources

Exploratory

Technical Monograph: Leu-Enkephalin-Lys (Hexapeptide)

Executive Summary Leu-Enkephalin-Lys (Sequence: Tyr-Gly-Gly-Phe-Leu-Lys ) is a biologically significant hexapeptide derived from the precursor protein Proenkephalin A. While the pentapeptide Leu-Enkephalin is the primary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Leu-Enkephalin-Lys (Sequence: Tyr-Gly-Gly-Phe-Leu-Lys ) is a biologically significant hexapeptide derived from the precursor protein Proenkephalin A. While the pentapeptide Leu-Enkephalin is the primary endogenous ligand for


-opioid receptors, the C-terminally extended Leu-Enkephalin-Lys serves as a critical metabolic intermediate.[1]

This guide provides a rigorous technical breakdown of the molecule, intended for researchers investigating opioid signaling pathways, peptide enzymatic processing (specifically Carboxypeptidase E activity), and mass spectrometry standardization.[1]

Part 1: Physicochemical Identity[1]

The addition of a basic Lysine residue to the C-terminus of the hydrophobic Leu-Enkephalin core significantly alters the physicochemical profile, enhancing water solubility and introducing a second amine group that influences ionization in mass spectrometry.

Table 1: Molecular Specifications
ParameterTechnical Specification
Common Name Leu-Enkephalin-Lys (Leu-Enk-Lys)
Sequence (1-Letter) YGGFLK
Sequence (3-Letter) H-Tyr-Gly-Gly-Phe-Leu-Lys-OH
Empirical Formula

Molecular Weight (Avg) 683.81 g/mol
Monoisotopic Mass 683.3642 Da
Isoelectric Point (pI) ~9.8 (Theoretical)
Charge at pH 7.4 +1 (Net)
Solubility Water (>1 mg/mL), 5% Acetic Acid
CAS Number 83404-43-7
Structural Commentary

The N-terminal Tyrosine is essential for opioid receptor interaction (mimicking the phenol group of morphine).[1] The C-terminal Lysine provides a basic handle, making this hexapeptide a specific substrate for Carboxypeptidase E (CPE) , which cleaves the basic residue to generate the bioactive pentapeptide.

Part 2: Biological Significance & Signaling[6]

Receptor Affinity Modulation

Research indicates that C-terminal extension of Enkephalins generally reduces receptor affinity compared to the native pentapeptide.

  • 
    -Opioid Receptor (DOR):  The Lys-extension typically results in a ~10-fold reduction in affinity compared to Leu-Enkephalin.[1]
    
  • Metabolic Role: It acts as a "pro-drug" or transient intermediate. Its presence in biological samples often indicates incomplete processing of Proenkephalin A or inhibition of processing enzymes.

Biosynthetic Pathway

The following diagram illustrates the cleavage cascade from Proenkephalin A, highlighting the specific role of Trypsin-like convertases and Carboxypeptidases.

Biosynthesis ProEnk Proenkephalin A (Precursor) Convertase Prohormone Convertase (PC1/3, PC2) ProEnk->Convertase Hexa Leu-Enkephalin-Lys (YGGFLK) ProEnk->Hexa Endoproteolytic Cleavage CPE Carboxypeptidase E (CPE) Hexa->CPE Penta Leu-Enkephalin (YGGFL) Hexa->Penta C-terminal Trimming Lys Free Lysine Hexa->Lys

Figure 1: Biosynthetic processing pathway showing Leu-Enkephalin-Lys as the direct precursor to the bioactive Leu-Enkephalin.[1]

Part 3: Synthesis Protocol (Solid Phase)

For research applications requiring high purity (>98%), Fmoc Solid Phase Peptide Synthesis (SPPS) is the industry standard.[1] The following protocol ensures minimal racemization and optimal yield.

Reagents & Setup
  • Resin: Wang Resin (for C-terminal acid) or Rink Amide (if amide required).[1] Standard YGGFLK is C-term acid.[1]

  • Loading: 0.3–0.5 mmol/g (Low loading prevents aggregation).[1]

  • Protecting Groups: Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH.[1]

Step-by-Step Workflow
  • Resin Swelling:

    • Swell resin in DCM (Dichloromethane) for 30 mins, then wash with DMF (Dimethylformamide).[1]

    • Rationale: Opens the polystyrene matrix for reagent access.

  • Fmoc Deprotection (The Cycle):

    • Reagent: 20% Piperidine in DMF (v/v).[1][2]

    • Action: Treat 2x (5 min, then 15 min).

    • Validation: UV monitoring of the fulvene-piperidine adduct at 301 nm confirms deprotection.

  • Coupling (Activation):

    • Amino Acid: 4 equivalents relative to resin loading.[3]

    • Activator: HBTU or HATU (3.9 eq) + DIEA (8 eq).[1]

    • Time: 45–60 minutes at Room Temp.

    • Sequence: Lys

      
       Leu 
      
      
      
      Phe
      
      
      Gly
      
      
      Gly
      
      
      Tyr.[4]
  • Cleavage & Side-Chain Deprotection:

    • Cocktail: TFA (95%) / TIS (2.5%) /

      
       (2.5%).[1][2]
      
    • Time: 2–3 hours.[2]

    • Note: The high TFA concentration is necessary to remove the Boc group from Lysine and tBu from Tyrosine simultaneously.

  • Precipitation:

    • Filter resin, drop filtrate into ice-cold Diethyl Ether.[1] Peptide precipitates as a white solid.

SPPS_Workflow Start Fmoc-Lys(Boc)-Wang Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling (Fmoc-AA + HBTU/DIEA) Wash1->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Check->Couple Fail (Recouple) Repeat Repeat for L, F, G, G, Y Check->Repeat Pass Repeat->Deprotect Next Cycle Cleave Global Cleavage (TFA/TIS/H2O) Repeat->Cleave Sequence Complete

Figure 2: Fmoc SPPS workflow illustrating the iterative deprotection and coupling cycles required to assemble the hexapeptide.

Part 4: Analytical Characterization

For researchers validating the identity of YGGFLK, Mass Spectrometry (LC-MS/MS) is the primary tool.[1]

Mass Spectrometry Transitions

Unlike Leu-Enkephalin (neutral/acidic), Leu-Enkephalin-Lys is basic.[1] It readily forms doubly charged ions


 in Electrospray Ionization (ESI).[1]
  • Precursor Ion (Q1):

    • 
      [1]
      
    • 
       (Dominant species in acidic mobile phase).[1]
      
  • Key Fragment Ions (MS/MS): Fragmentation typically occurs at the peptide bond.

    • y1 ion (Lys): ~147.1 Da[1]

    • y2 ion (Leu-Lys): ~260.2 Da[1]

    • b3 ion (Tyr-Gly-Gly): ~278.1 Da[1]

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., 3µm, 100Å).[1]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 60% B over 20 minutes.

  • Retention: YGGFLK will elute earlier than YGGFL due to the hydrophilic Lysine residue.

References

  • PubChem. (2023).[1] Leu-Enkephalin Compound Summary. National Library of Medicine. [Link][1]

  • Fricker, L. D., & Snyder, S. H. (1982).[1] Enkephalin convertase: purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules.[1] Proceedings of the National Academy of Sciences. [Link][1]

  • UniProt Consortium. (2023).[1] Proenkephalin A - Homo sapiens (Human).[1] UniProtKB - P01210.[1] [Link]

  • Aapptec. (2023).[1] Solid Phase Peptide Synthesis Protocols.[2][3][5][6][Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Synthesis of Leu-Enkephalin-Lys (YGGFLK)

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Methodology: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure Activation Biological Context and Rationale Leu-enkephalin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Methodology: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure Activation

Biological Context and Rationale

Leu-enkephalin is a highly conserved endogenous opioid pentapeptide (Tyr-Gly-Gly-Phe-Leu) that functions as a primary agonist for the δ-opioid receptor, modulating nociception and stress responses in the central nervous system[1][2]. In pharmacological research, modifying this native sequence with a C-terminal Lysine yields Leu-Enkephalin-Lys (YGGFLK) . This strategic extension introduces a primary amine handle (the ε-NH₂ of Lysine) which is highly valuable for downstream bioconjugation, fluorophore labeling, or attachment to macromolecular carriers. Crucially, placing the modification at the C-terminus preserves the structural integrity of the N-terminal Tyrosine, which is strictly required for opioid receptor binding and activation[2].

Mechanistic Principles of the Synthesis Strategy (E-E-A-T)

This protocol outlines the assembly of YGGFLK via a highly optimized Fmoc-based Solid-Phase Peptide Synthesis (SPPS) strategy[3]. Every reagent has been selected based on modern causality-driven peptide chemistry to ensure a self-validating, high-yield system.

  • Solid Support Selection: We utilize Fmoc-Lys(Boc)-Wang resin. The Wang linker generates a natural C-terminal carboxylic acid upon acidic cleavage. The tert-butyloxycarbonyl (Boc) group protects the Lysine side-chain amine, strictly preventing unwanted peptide branching during elongation.

  • Activation Chemistry (DIC/OxymaPure): Traditional coupling reagents like HBTU or HOBt have been superseded by the combination of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure[4]. OxymaPure is non-explosive and exhibits superior coupling efficiency with significantly lower racemization rates compared to benzotriazole-based additives[4]. Mechanistically, DIC activates the carboxylic acid to form an O-acylisourea intermediate. OxymaPure rapidly displaces the urea byproduct to form a highly reactive, yet stable, active ester. This prevents the formation of dead-end N-acylureas and suppresses oxazolone-driven epimerization[4][5].

  • Deprotection & Cleavage: Fmoc removal is achieved via base-catalyzed β-elimination using 20% Piperidine in DMF[3][6]. Global deprotection and cleavage utilize a Trifluoroacetic Acid (TFA) cocktail containing Triisopropylsilane (TIS) and water. These scavengers are mechanistically essential: they quench the highly reactive t-butyl (from Tyr) and Boc (from Lys) carbocations generated during acidolysis, preventing irreversible re-alkylation of the peptide backbone[3].

Quantitative Synthesis Parameters

The following tables summarize the stoichiometric and structural parameters for a standard 0.1 mmol scale synthesis.

Table 1: Reagent Equivalents and Volumes
Reagent / MaterialEquivalentsAmountPurpose
Fmoc-Lys(Boc)-Wang Resin 1.0 eq~167 mgSolid Support (assuming 0.6 mmol/g loading)
Fmoc-Amino Acids 4.0 eq0.4 mmolSequence Building Blocks
DIC 4.0 eq62 µL (0.4 mmol)Carboxylic Acid Activator
OxymaPure 4.0 eq57 mg (0.4 mmol)Active Ester Additive / Racemization Suppressant
20% Piperidine in DMF Excess5 mL / cycleN-α-Fmoc Deprotection
TFA/TIS/H₂O (95:2.5:2.5) Excess5 mLCleavage & Global Deprotection
Table 2: Amino Acid Sequence and Protecting Groups
PositionAmino AcidProtected DerivativeSide-Chain Protection Rationale
6 (C-Term) LysineFmoc-Lys(Boc)-WangBoc prevents ε-amine branching during coupling
5 LeucineFmoc-Leu-OHNone required (aliphatic side chain)
4 PhenylalanineFmoc-Phe-OHNone required (aromatic side chain)
3 GlycineFmoc-Gly-OHNone required (no side chain)
2 GlycineFmoc-Gly-OHNone required (no side chain)
1 (N-Term) TyrosineFmoc-Tyr(tBu)-OHtBu prevents electrophilic phenol alkylation

Step-by-Step Experimental Protocol

Step 1: Resin Swelling
  • Weigh ~167 mg (0.1 mmol) of Fmoc-Lys(Boc)-Wang resin into a fritted SPPS reaction vessel.

  • Add 5 mL of Dimethylformamide (DMF) and agitate gently for 30 minutes to swell the polystyrene matrix, exposing the reactive sites. Drain the solvent.

Step 2: Fmoc Deprotection
  • Add 5 mL of 20% Piperidine in DMF to the resin[3][6].

  • Agitate for 5 minutes, then drain.

  • Add another 5 mL of 20% Piperidine in DMF and agitate for 15 minutes to ensure complete β-elimination of the Fmoc group.

  • Drain and wash the resin thoroughly with DMF (5 × 5 mL, 1 minute each) to remove all traces of piperidine.

Step 3: Amino Acid Activation and Coupling
  • In a separate vial, dissolve 0.4 mmol of the incoming Fmoc-amino acid (e.g., Fmoc-Leu-OH) and 57 mg (0.4 mmol) of OxymaPure in 2 mL of DMF[4].

  • Add 62 µL (0.4 mmol) of DIC to the vial. Stir for 2 minutes to allow pre-activation and the formation of the Oxyma active ester[5][6].

  • Transfer the activated mixture to the reaction vessel containing the resin.

  • Agitate for 60 minutes at room temperature.

  • Drain the reaction mixture and wash the resin with DMF (5 × 5 mL). Self-Validation Check: Perform a Kaiser (ninhydrin) test. A yellow result confirms complete acylation. A blue result indicates incomplete coupling, requiring a repeat of Step 3.

Step 4: Sequence Elongation
  • Repeat Step 2 and Step 3 sequentially for the remaining amino acids in reverse order: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and finally Fmoc-Tyr(tBu)-OH.

Step 5: Final Deprotection and Cleavage
  • Perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine of Tyrosine.

  • Wash the resin with DMF (5 × 5 mL), followed by Dichloromethane (DCM) (5 × 5 mL) to shrink the resin. Dry under vacuum for 10 minutes.

  • Prepare the cleavage cocktail: 4.75 mL TFA, 125 µL TIS, and 125 µL Ultrapure H₂O[3].

  • Add the cocktail to the dried resin and agitate for 2 hours at room temperature.

Step 6: Precipitation and Isolation
  • Filter the cleavage solution into a 50 mL centrifuge tube. Wash the depleted resin with 1 mL of neat TFA and combine the filtrates.

  • Add 30 mL of ice-cold diethyl ether to the filtrate to rapidly precipitate the crude YGGFLK peptide. The organic scavengers and cleaved protecting groups remain soluble in the ether.

  • Centrifuge at 3000 rpm for 5 minutes. Decant the supernatant.

  • Wash the peptide pellet twice more with 20 mL of cold ether, centrifuging after each wash.

  • Air-dry the pellet to yield the crude Leu-Enkephalin-Lys, ready for LC-MS analysis and preparative HPLC purification.

Workflow and Mechanistic Visualizations

SPPS_Workflow Resin 1. Resin Swelling (Fmoc-Lys(Boc)-Wang in DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Wash1 3. Wash (DMF, 5x) Deprotect->Wash1 Activate 4. Amino Acid Activation (Fmoc-AA-OH + DIC + OxymaPure) Wash1->Activate Couple 5. Coupling (Activated AA + Resin-bound Amine) Activate->Couple Wash2 6. Wash (DMF, 5x) Couple->Wash2 Cycle Repeat Steps 2-6 (Leu, Phe, Gly, Gly, Tyr) Wash2->Cycle Cycle->Deprotect Next AA Cleavage 7. Cleavage & Global Deprotection (TFA/TIS/H2O 95:2.5:2.5) Cycle->Cleavage Sequence Complete Isolate 8. Precipitation & Isolation (Cold Diethyl Ether) Cleavage->Isolate

Step-by-step solid-phase peptide synthesis workflow for YGGFLK.

DIC_Oxyma_Mechanism AA Fmoc-Amino Acid (Carboxylic Acid) O_Acyl O-Acylisourea (Reactive Intermediate) AA->O_Acyl + DIC DIC DIC (Activator) DIC->O_Acyl Oxyma OxymaPure (Additive) ActiveEster Oxyma Active Ester (Stable, highly reactive) Oxyma->ActiveEster O_Acyl->ActiveEster + OxymaPure Peptide Peptide Bond (Elongated Chain) ActiveEster->Peptide + Amine Amine Resin-bound Amine (Nucleophile) Amine->Peptide

Chemical mechanism of DIC/OxymaPure-mediated amino acid activation.

References

  • Title: Leu-enkephalin Source: Wikipedia URL: [Link]

  • Title: Physiology, Enkephalin Source: StatPearls (NCBI Bookshelf) URL: [Link]

  • Title: OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry URL: [Link]

  • Title: One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis Source: CEM Corporation URL: [Link]

  • Title: Green Chemistry - In situ Fmoc removal Source: RSC Publishing / Peptide.com URL: [Link]

Sources

Application

Application Note: High-Purity Purification of Synthetic Leu-Enkephalin-Lys by Reverse-Phase HPLC

Introduction: The Critical Role of Purity in Peptide Research Leu-Enkephalin-Lys (Tyr-Gly-Gly-Phe-Leu-Lys) is a synthetic hexapeptide with significant research interest due to its opioid properties. For meaningful and re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Peptide Research

Leu-Enkephalin-Lys (Tyr-Gly-Gly-Phe-Leu-Lys) is a synthetic hexapeptide with significant research interest due to its opioid properties. For meaningful and reproducible in-vitro and in-vivo studies, the purity of the synthetic peptide is a critical parameter. Crude synthetic peptides often contain a variety of impurities, including deletion sequences, truncated peptides, and by-products from the synthesis and cleavage steps.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification, offering high-resolution separation based on the hydrophobicity of the peptide and its impurities.[1][2]

This application note provides a detailed, step-by-step protocol for the purification of synthetic Leu-Enkephalin-Lys using RP-HPLC, designed to yield a final product with high purity suitable for demanding research applications.

The Science Behind the Separation: Principles of RP-HPLC for Peptides

RP-HPLC separates molecules based on their hydrophobic character. The stationary phase, typically a silica-based support chemically modified with C18 alkyl chains, is nonpolar.[1] The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).[3]

The purification process begins by loading the crude peptide onto the column in a highly aqueous mobile phase, which promotes the hydrophobic interaction between the peptide and the C18 stationary phase.[2] A gradually increasing concentration of the organic solvent in the mobile phase then weakens these hydrophobic interactions, causing the bound components to elute.[1] Peptides with greater hydrophobicity will interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute.

The Role of Trifluoroacetic Acid (TFA): Trifluoroacetic acid (TFA) is a crucial mobile phase additive in peptide purification.[4][5] It acts as an ion-pairing agent, forming a neutral complex with the positively charged amino groups of the peptide. This masks the ionic character of the peptide, enhancing its hydrophobic interaction with the stationary phase and resulting in sharper peaks and improved resolution.[3] A concentration of 0.1% TFA is commonly used for this purpose.[3][6]

Detailed Experimental Protocol

Materials and Reagents
ItemSpecification
Crude Peptide Synthetic Leu-Enkephalin-Lys
Solvent A HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Solvent B HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA
HPLC System Preparative or semi-preparative system with gradient capability, UV detector, and fraction collector
HPLC Column C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 10 x 250 mm)
Filtration 0.22 µm or 0.45 µm syringe filters
Workflow Diagram

G cluster_prep Preparation cluster_purification HPLC Purification cluster_post Post-Purification A Crude Leu-Enkephalin-Lys B Dissolve in Solvent A A->B C Filter Sample (0.22 µm) B->C D Inject onto C18 Column C->D E Gradient Elution D->E F UV Detection (220 nm) E->F G Collect Fractions F->G H Analyze Fraction Purity (Analytical HPLC) G->H I Pool Pure Fractions H->I J Lyophilization I->J K High-Purity Leu-Enkephalin-Lys J->K

Caption: A streamlined workflow for the purification of Leu-Enkephalin-Lys.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare Solvent A by adding 1 mL of TFA to 999 mL of HPLC-grade water.

    • Prepare Solvent B by adding 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

    • Degas both solvents, for example, by sonication, to prevent bubble formation in the HPLC system.

  • Sample Preparation:

    • Dissolve the crude Leu-Enkephalin-Lys in a minimal amount of Solvent A. The concentration will depend on the scale of the purification.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[7]

  • HPLC System Setup and Equilibration:

    • Install the C18 column and purge the HPLC system with both mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate Dependent on column dimensions (e.g., 4 mL/min for a 10 mm ID column)To ensure optimal separation without excessive backpressure.
Detection Wavelength 220 nmThis wavelength allows for the sensitive detection of the peptide backbone.[2]
Injection Volume Variable, dependent on sample concentration and column capacity
Gradient See table belowA gradual increase in acetonitrile concentration is crucial for resolving closely eluting impurities.[3]
  • Gradient Elution Program:

Time (minutes)% Solvent A% Solvent B
0.095.05.0
5.095.05.0
35.055.045.0
40.05.095.0
45.05.095.0
50.095.05.0
60.095.05.0
  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Begin collecting fractions as the main peak begins to elute. It is advisable to collect multiple fractions across the peak to isolate the purest portions.

  • Post-Purification Analysis and Processing:

    • Analyze the purity of each collected fraction using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level (e.g., >95%).

    • Lyophilize (freeze-dry) the pooled fractions to remove the solvents and obtain the purified peptide as a white, fluffy powder.[1][3] It is important to perform lyophilization as soon as possible as peptides can degrade in solution.[3]

Trustworthiness and Self-Validation

The robustness of this protocol lies in the analytical verification at its core. The purity of the final product is not assumed but is confirmed through analytical RP-HPLC of the collected fractions. This iterative process of purification and analysis ensures a self-validating system. For an even higher level of confidence, the identity of the purified peptide can be confirmed by mass spectrometry.

Concluding Remarks

This application note provides a comprehensive and scientifically grounded protocol for the purification of synthetic Leu-Enkephalin-Lys. By understanding the principles of reverse-phase chromatography and adhering to the detailed steps outlined, researchers can consistently achieve the high purity required for reliable and impactful scientific outcomes.

References

  • Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Thermo Fisher Scientific. (n.d.). AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Quantitative UV HPLC Analysis of Trifluoracetic Acid in Peptide/Protein on Amaze HA Column.
  • Mant, C. T., & Hodges, R. S. (Eds.). (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • The Nest Group. (n.d.).
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]

Sources

Method

using Leu-Enkephalin-Lys as a mass spectrometry standard

Application Note: Leu-Enkephalin-Lys (YGGFLK) as a Mass Spectrometry Reference and Internal Standard Introduction & Mechanistic Rationale Accurate mass measurement and precise instrument calibration are the cornerstones...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leu-Enkephalin-Lys (YGGFLK) as a Mass Spectrometry Reference and Internal Standard

Introduction & Mechanistic Rationale

Accurate mass measurement and precise instrument calibration are the cornerstones of high-resolution mass spectrometry (HRMS). While standard Leucine Enkephalin (YGGFL) is universally recognized as a lock mass standard for exact mass calibration [1], its lack of a strongly basic amino acid residue restricts its dominant ionization to the singly charged


 state (m/z 556.2771). For proteomics, quantitative peptidomics, and bottom-up LC-MS workflows, this presents a significant calibration gap. Target tryptic peptides typically terminate in basic Lysine (K) or Arginine (R) residues, causing them to predominantly ionize as doubly charged 

species.

The addition of a C-terminal Lysine to form Leu-Enkephalin-Lys (YGGFLK) introduces a highly basic


-amino group (pKa ~10.5). This single structural modification fundamentally alters the gas-phase basicity and ionization profile of the peptide, promoting the formation of a highly stable 

ion[4]. Consequently, YGGFLK serves as a superior internal standard and tuning calibrant for tryptic peptide workflows, perfectly matching both the charge state distribution and the collision-induced dissociation (CID) fragmentation energetics of target analytes [2].

Physicochemical Properties & Exact Mass Data

To utilize YGGFLK as a self-validating system for mass accuracy, the exact monoisotopic masses must be defined. The presence of the basic Lysine residue allows for the calculation of both singly and doubly charged species.

Table 1: Physicochemical and Exact Mass Properties of YGGFLK

PropertyValue
Peptide Sequence Tyr-Gly-Gly-Phe-Leu-Lys (YGGFLK)
Chemical Formula C₃₄H₄₉N₇O₈
Monoisotopic Exact Mass 683.3643 Da
Precursor Ion

684.3715 m/z
Precursor Ion

342.6894 m/z

Mechanistic Insights into Gas-Phase Fragmentation

The fragmentation of YGGFLK under CID provides a highly reproducible spectrum dominated by sequence-specific b- and y-ions. The presence of the C-terminal basic residue dictates the proton mobility. According to the mobile proton model, the sequestering of one proton at the highly basic Lysine side chain leaves the second proton to mobilize along the peptide backbone, initiating charge-directed cleavage at specific amide bonds [4].

Furthermore, the gas-phase dissociation of basic C-terminal peptides often proceeds via neighboring group participation. Nucleophilic attack by the side-chain amine of the Lysine can generate stable lactam-terminated product ions, a phenomenon closely related to the well-documented "ornithine effect" [3]. This results in a highly predictable and robust fragmentation pattern, making YGGFLK an excellent standard for validating MS/MS collision energy stepping.

Table 2: Exact Mass of Major CID Fragment Ions for YGGFLK

Fragment TypeSequenceExact Mass (m/z)
y₁ K147.1134
y₂ LK260.1974
y₃ FLK407.2659
y₄ GFLK464.2874
y₅ GGFLK521.3089
b₂ YG221.0926
b₃ YGG278.1141
b₄ YGGF425.1825

Experimental Protocols: Preparation and LC-MS/MS Workflow

Do not merely execute these steps; understand the causality behind the solvent chemistry to ensure a self-validating setup.

Step 1: Stock Solution Preparation (1 mg/mL)
  • Procedure: Weigh 1.0 mg of lyophilized YGGFLK peptide. Dissolve in 1.0 mL of 50:50 LC-MS grade Water:Acetonitrile.

  • Causality: YGGFLK possesses a highly hydrophobic core (Tyr, Phe, Leu) but a highly hydrophilic/basic tail (Lys). Dissolving directly in 100% aqueous or 100% organic solvent leads to poor solubility or micelle formation. The 50:50 mixture disrupts hydrophobic interactions while fully solvating the charged termini.

Step 2: Acidification and Working Solution (200 pg/µL)
  • Procedure: Dilute the stock solution 1:5000 using 50:50 Water:Acetonitrile supplemented with 0.1% Formic Acid (FA) to reach a final concentration of 200 pg/µL.

  • Causality: Adding 0.1% FA lowers the solvent pH to ~2.7, well below the pKa of the Lysine

    
    -amine (~10.5) and the N-terminal amine (~8.0). This ensures complete protonation in solution, maximizing electrospray ionization (ESI) efficiency and stabilizing the 
    
    
    
    precursor before it enters the gas phase.
Step 3: System Suitability & Source Tuning
  • Procedure: Infuse the working solution at 2-5 µL/min into the ESI source. Monitor the ratio of m/z 684.37 (

    
    ) to m/z 342.69 (
    
    
    
    ).
  • Self-Validation: Adjust the capillary voltage and desolvation temperature until the

    
     peak is the base peak (>80% relative abundance). If the singly charged species dominates, it indicates poor desolvation or excessive in-source proton stripping, alerting the operator to sub-optimal conditions for tryptic peptide analysis.
    

Workflow and Pathway Visualizations

G A Sample Injection (Tryptic Peptides) B LockSpray™ Baffle Alternating Acquisition A->B D ESI Source Ionization B->D C Reference Infusion (YGGFLK Standard) C->B E MS1 Scan [M+2H]2+ Detection D->E F Real-Time Mass Correction (m/z 342.6894) E->F G High Mass Accuracy Data Output F->G

Dual-spray LC-MS workflow using YGGFLK for real-time accurate mass calibration.

G A YGGFLK [M+2H]2+ m/z 342.6894 B Collision-Induced Dissociation (CID) A->B C Mobile Proton Migration B->C D Charge-Directed Cleavage C->D E y-ion Series (C-terminal Lys retention) D->E F b-ion Series (N-terminal fragments) D->F

CID fragmentation pathway of doubly charged YGGFLK driven by mobile proton migration.

References

  • LC-MS based metabolomics and accurate mass measurements in complex extracts. Ghent University. Available at:[Link]

  • Direct Quantitation of Peptide Mixtures without Standards using Clusters Formed by Electrospray Ionization Mass Spectrometry. National Institutes of Health (PMC). Available at: [Link]

  • The ornithine effect in peptide cation dissociation. National Institutes of Health (PubMed). Available at:[Link]

  • Influence of Peptide Composition, Gas-Phase Basicity, and Chemical Modification on Fragmentation Efficiency: Evidence for the Mobile Proton Model. American Chemical Society (ACS Publications). Available at: [Link]

Application

Advanced Mass Spectrometer Calibration and Internal Standardization Using Leu-Enkephalin-Lys (YGGFLK)

Executive Summary & Mechanistic Rationale High-resolution mass spectrometry (HRMS) requires rigorous instrument tuning and mass calibration to ensure sub-ppm mass accuracy and optimal detector sensitivity. While standard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

High-resolution mass spectrometry (HRMS) requires rigorous instrument tuning and mass calibration to ensure sub-ppm mass accuracy and optimal detector sensitivity. While standard Leucine Enkephalin (YGGFL,


) is the ubiquitous LockSpray and calibration standard for Time-of-Flight (TOF) and Quadrupole-TOF (Q-TOF) instruments, the addition of a C-terminal Lysine to form Leu-Enkephalin-Lys (YGGFLK)  offers distinct and powerful analytical advantages.

As a Senior Application Scientist, the choice to substitute or supplement standard calibrants with YGGFLK is driven by three mechanistic factors:

  • Enhanced Ionization Efficiency: The primary

    
    -amino group on the lysine side chain significantly increases the proton affinity of the peptide. In positive-ion electrospray ionization (ESI+), this yields a more stable and intense ion beam at lower concentrations (e.g., 200 ng/mL)[1], reducing source contamination while maximizing signal-to-noise.
    
  • Mass Range Alignment: The protonated mass of YGGFLK (

    
    ) perfectly aligns with the critical 
    
    
    
    fragment of [Glu1]-Fibrinopeptide B (GFP), a standard benchmark used for Q-TOF sensitivity and resolution checks[1]. This makes YGGFLK an excellent surrogate calibrant in the mid-mass range.
  • Dual-Purpose Versatility: Beyond calibration, YGGFLK serves as an ideal internal standard for quantitative proteomics. The reactive lysine residue provides an active site for amine-reactive mass defect labeling (e.g., NHS-esters, isobaric tags) and cross-linking studies[2][3].

Physicochemical Properties & Exact Mass Data

Accurate mass calibration relies on the precise theoretical mass of the calibrant and its predictable fragmentation pathways. The lowest-energy fragmentation channels of enkephalins typically yield robust b- and y-ion series[4], which are utilized for tandem MS (MS/MS) calibration.

Table 1: Precursor and Fragment Ion Exact Masses for YGGFLK (C34H49N7O8)

Ion TypeSequenceTheoretical Monoisotopic Mass (Da)Protonated


Precursor YGGFLK683.3643684.3715
b2 YG220.0848221.0921
b3 YGG277.1063278.1136
b4 YGGF424.1747425.1820
b5 YGGFL537.2588538.2661
y1 K146.1055147.1129
y2 LK259.1896260.1970
y3 FLK406.2580407.2654
y4 GFLK463.2795464.2869

Note: Data calculated using standard monoisotopic residue masses (


).

Pathway cluster_b N-terminal (b-ions) cluster_y C-terminal (y-ions) Precursor Precursor Ion [M+H]+ 684.3715 b2 b2 221.0921 Precursor->b2 b3 b3 278.1136 Precursor->b3 b4 b4 425.1820 Precursor->b4 CID (Low Energy) b5 b5 538.2661 Precursor->b5 y1 y1 147.1129 Precursor->y1 y2 y2 260.1970 Precursor->y2 y3 y3 407.2654 Precursor->y3 y4 y4 464.2869 Precursor->y4

Collision-Induced Dissociation (CID) Fragmentation Pathway of YGGFLK.

Experimental Protocols

The following self-validating protocol ensures that the mass spectrometer is properly tuned and calibrated. By utilizing a continuous infusion method, we establish a stable Taylor cone, which is critical for accurate baseline measurements[5].

Protocol A: Preparation of YGGFLK Calibration Standard

Causality Check: Peptides are prone to adsorption on glass surfaces. Utilizing 50% Methanol ensures peptide solubility, while 0.1% Formic Acid provides the necessary protons to drive the equilibrium toward the


 state.
  • Stock Solution: Weigh 1.0 mg of lyophilized YGGFLK peptide and dissolve in 1.0 mL of

    
     Methanol/Water (
    
    
    
    ) containing
    
    
    Formic Acid to create a 1 mg/mL stock.
  • Working Calibrant: Dilute the stock solution 1:5000 in the same solvent to achieve a final working concentration of 200 ng/mL[1].

  • Storage: Aliquot into polypropylene low-bind vials. Store at 4°C for up to one week, or -20°C for long-term storage.

Protocol B: ESI-Q-TOF Tuning and Calibration
  • Direct Infusion: Load the 200 ng/mL working calibrant into a clean glass syringe. Connect to the ESI source via PEEK tubing and infuse at a flow rate of 5 µL/min[1][5].

  • Source Optimization:

    • Set Capillary Voltage to 3.0 kV (ESI+).

    • Set Source Temperature to 120°C and Desolvation Temperature to 350°C.

    • Validation Step: Monitor the

      
       ion at 
      
      
      
      . The signal height must be
      
      
      counts per second (cps) to validate spray stability[1].
  • Resolution Check: Adjust the collision energy (CE) to 4-6 eV to prevent in-source fragmentation. Check the isotopic profile of the precursor ion. The mass resolution must be

    
     (FWHM)[1].
    
  • Mass Calibration: Acquire data over the

    
     range. Apply the theoretical masses from Table 1 to the calibration algorithm.
    
    • Validation Step: A well-calibrated system must yield a Root Mean Square (RMS) mass error of

      
      [1].
      

G A Sample Prep (YGGFLK 200 ng/mL) B Direct Infusion (Syringe Pump) A->B 5 µL/min C ESI Source (Positive Mode) B->C Aerosolization D Q-TOF Mass Analyzer (m/z 684.3715) C->D Ion Transmission E Data Processing (LockMass Correction) D->E < 1 ppm RMS

ESI-MS Calibration Workflow using Leu-Enkephalin-Lys.

Advanced Applications: Mass Defect Labeling & Quantitation

Because YGGFLK contains a highly reactive primary amine on its lysine residue, it is frequently utilized beyond simple calibration as an internal standard for complex methodological development.

Averagine-Scaling Analysis & Mass Defect Labeling: In modern proteomics, distinguishing low-abundance peptide fragments from chemical noise is challenging. YGGFLK is actively used as a model peptide for Fragment Ion Mass Defect Labeling (FIMDL). By reacting the lysine amine with iodine-containing reagents (e.g., 4-iodophenylisocyanate), the mass defect of the peptide is artificially shifted into "unoccupied mass zones" in the spectrum. This allows medium-resolution mass spectrometers to achieve highly confident sequence determinations[2].

Reaction Kinetics & Cluster Quantitation: YGGFLK is also utilized as an internal standard to study the pH-dependent reaction kinetics of N-hydroxysuccinimide (NHS) esters[3]. Furthermore, researchers have leveraged YGGFLK to develop novel, standard-free quantitation methods. By analyzing the non-covalent clusters formed by YGGFLK during electrospray ionization, scientists can accurately determine solution-phase concentrations in complex peptide mixtures, bypassing traditional matrix suppression issues[6].

References

  • European Commission. "CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substances, or Designer Drugs." europa.eu.
  • Waters Corporation. "HRMS System Check for Intact Protein Quantification." lcms.cz.
  • ResearchGate. "Leucine enkephalin - A mass spectrometry standard." researchgate.net.
  • National Institutes of Health. "Direct Quantitation of Peptide Mixtures without Standards using Clusters Formed by Electrospray Ionization Mass Spectrometry." nih.gov.
  • American Chemical Society. "Averagine-Scaling Analysis and Fragment Ion Mass Defect Labeling in Peptide Mass Spectrometry." acs.org.
  • Journal of Young Investigators. "Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry." jyi.org.

Sources

Method

Application Note: Functional Profiling of Leu-Enkephalin-Lys (YGGFLK)

-Arrestin)[1] Abstract Leu-Enkephalin-Lys (YGGFLK) is a hexapeptide derived from the processing of Proenkephalin A. While it shares the core pharmacophore with Leu-Enkephalin (YGGFL), the C-terminal lysine extension alte...

Author: BenchChem Technical Support Team. Date: March 2026


-Arrestin)[1]

Abstract

Leu-Enkephalin-Lys (YGGFLK) is a hexapeptide derived from the processing of Proenkephalin A. While it shares the core pharmacophore with Leu-Enkephalin (YGGFL), the C-terminal lysine extension alters its physicochemical properties, metabolic stability, and receptor affinity profile toward


-opioid (DOR) and 

-opioid (MOR) receptors.[1] This guide outlines a dual-pathway screening strategy to characterize YGGFLK activity. We detail protocols for measuring

-mediated cAMP inhibition (potency) and

-arrestin recruitment (desensitization/internalization), enabling researchers to calculate signaling bias and distinguish the functional fingerprint of YGGFLK from its parent pentapeptide.[1]

Introduction & Biological Rationale[2][3][4][5][6]

The "Lys" Extension: Stability vs. Affinity

Endogenous opioid peptides are rapidly degraded by enkephalinases (e.g., NEP, APN). The addition of a basic Lysine residue at the C-terminus of Leu-Enkephalin changes its susceptibility to carboxypeptidases and alters its charge distribution.

  • Scientific Challenge: Distinguishing whether a shift in potency is due to intrinsic receptor affinity or differential degradation during the assay incubation period.

  • Solution: Functional assays must be performed in the presence of a peptidase inhibitor cocktail (e.g., Bestatin, Thiorphan) to determine intrinsic potency (

    
    ), while parallel assays without inhibitors can assess functional stability.[1]
    
Signaling Pathways

Opioid receptors are GPCRs that primarily couple to


 proteins.[1]
  • 
     Pathway (Analgesia):  Inhibition of Adenylyl Cyclase (AC), leading to a decrease in intracellular cAMP.[1]
    
  • 
    -Arrestin Pathway (Regulation/Side Effects):  Receptor phosphorylation leads to 
    
    
    
    -arrestin recruitment, causing desensitization, internalization, and potentially distinct signaling (e.g., MAPK activation).[1]
Pathway Visualization

The following diagram illustrates the dual signaling nodes targeted in this guide.

OpioidSignaling Ligand Leu-Enkephalin-Lys (YGGFLK) Receptor Opioid Receptor (DOR/MOR) Ligand->Receptor Binding Gi Gαi Protein Receptor->Gi Activation GRK GRK Phosphorylation Receptor->GRK C-term Phosphorylation AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Reduced Production Arrestin β-Arrestin Recruitment GRK->Arrestin Recruitment Internalization Receptor Internalization Arrestin->Internalization Trafficking

Figure 1: Dual signaling pathways of Opioid Receptors.[1] Left: G-protein dependent inhibition of cAMP.[1] Right: Beta-arrestin dependent desensitization.[1]

Critical Reagents & Cell Models

Cell Line Selection
  • Primary Recommendation: CHO-K1 cells stably expressing human DOR (OPRD1) or MOR (OPRM1).[1]

    • Why? CHO cells have low endogenous opioid receptor expression, providing a clean background.

  • Alternative: HEK293 cells.[2]

    • Note: HEK293 may have higher basal cAMP levels, requiring higher concentrations of Forskolin for the assay window.

Reference Compounds
CompoundRoleTargetNotes
Leu-Enkephalin-Lys Test ArticleDOR/MORSequence: Tyr-Gly-Gly-Phe-Leu-Lys
Leu-Enkephalin ReferenceDOR > MORParent peptide; used to normalize potency shifts.[1]
DAMGO ControlMORSelective Mu agonist.
DPDPE ControlDORSelective Delta agonist.
Naloxone AntagonistBothUsed to validate receptor specificity.

Protocol A: Functional Assay (cAMP Inhibition)

Methodology: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[1] Principle: Since opioids inhibit cAMP, cells must be pre-stimulated with Forskolin to raise basal cAMP. YGGFLK activity is measured as the reduction of this Forskolin-induced signal.

Step-by-Step Workflow
  • Cell Preparation:

    • Harvest CHO-K1-hDOR cells using non-enzymatic dissociation buffer (e.g., CellStripper) to preserve receptor integrity.[1]

    • Resuspend in Assay Buffer (HBSS + 20 mM HEPES + 0.1% BSA + 500 µM IBMX).[1]

    • Note: IBMX is a phosphodiesterase inhibitor, preventing cAMP degradation by cellular enzymes, ensuring the signal reflects receptor activity only.

    • Density: 2,000–4,000 cells per well (384-well plate).[1]

  • Forskolin Titration (Critical Optimization):

    • Before testing YGGFLK, run a Forskolin dose-response (0.1 µM to 100 µM).[1]

    • Select the concentration that provides 50-80% of maximal cAMP generation (

      
       to 
      
      
      
      )
      .[1]
    • Why? Too little Forskolin = small assay window.[1] Too much Forskolin = YGGFLK cannot overcome the stimulation (false negative).

    • Typical Value: 2–5 µM Forskolin.[3]

  • Agonist Stimulation:

    • Prepare 4x stocks of YGGFLK in Assay Buffer (range: 1 pM to 10 µM).[1]

    • Add 5 µL of cells to the plate.

    • Add 5 µL of YGGFLK + Forskolin mix.

    • Incubation: 30–45 minutes at Room Temperature (RT).

  • Detection (TR-FRET):

    • Add 10 µL of detection reagents (cAMP-d2 + Anti-cAMP-Cryptate).[1]

    • Incubate 1 hour at RT.

    • Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).[1]

  • Data Output:

    • Signal is inversely proportional to cAMP levels.[4]

    • Result: High FRET signal = Low cAMP = High Agonist Activity.

Protocol B: -Arrestin Recruitment Assay[1]

Methodology: Enzyme Fragment Complementation (EFC), e.g., PathHunter®.[1][5] Principle: The receptor is tagged with a small enzyme fragment (ProLink™).[5]


-Arrestin is tagged with a large enzyme acceptor (EA).[1] Recruitment forces complementation, creating an active 

-galactosidase enzyme that hydrolyzes a substrate to generate light.[1]
Step-by-Step Workflow
  • Cell Plating:

    • Plate CHO-K1-hDOR-Arrestin cells in white-walled 384-well plates.[1]

    • Density: 5,000 cells/well in cell plating reagent.

    • Incubate overnight at 37°C/5%

      
       to allow adherence.
      
  • Agonist Stimulation:

    • Remove culture media (if required by kit) or add concentrated agonist directly.[1]

    • Add 5 µL of 5x YGGFLK dilution series.

    • Incubation: 90 minutes at 37°C.

    • Expert Insight: Arrestin recruitment is slower than G-protein signaling.[1] 90 minutes allows equilibrium for stable recruitment complexes.

  • Detection:

    • Add 12.5 µL of Detection Reagent (Cell lysis buffer + Substrate).[1]

    • Incubate 60 minutes at RT in the dark.

  • Readout:

    • Measure Chemiluminescence (RLU).[1]

    • Result: Signal is directly proportional to recruitment levels.

Experimental Workflow Summary

The following diagram outlines the chronological execution of both assays to ensure data comparability.

Workflow cluster_0 Day 1: Preparation cluster_1 Day 2: Assay Execution Cells Cell Culture (CHO-hDOR) Plate Plate Cells (Overnight for Arrestin) Cells->Plate Prep Prepare YGGFLK (+/- Protease Inhibitors) Plate->Prep Harvest (cAMP) Use Adherent (Arr) split Prep->split cAMP_Add Add to Suspension Cells (+ Forskolin) split->cAMP_Add G-Protein Arm Arr_Add Add to Adherent Cells (No Forskolin) split->Arr_Add Arrestin Arm cAMP_Inc Incubate 30 min (RT) cAMP_Add->cAMP_Inc Arr_Inc Incubate 90 min (37°C) Arr_Add->Arr_Inc Read Read Signal (TR-FRET / Lumi) cAMP_Inc->Read Arr_Inc->Read

Figure 2: Parallel workflow for cAMP and Arrestin assays. Note the difference in cell state (suspension vs. adherent) and incubation times.

Data Analysis & Interpretation

Quality Control (QC) Metrics

Before calculating potency, validate the assay performance using the Z-factor (


).[1]


[1]
  • Target:

    
     indicates a robust assay.[2]
    
  • Troubleshooting: If

    
     in the cAMP assay, re-optimize the Forskolin concentration.
    
Potency & Efficacy Calculation

Fit data to a 4-parameter logistic (4PL) equation:


[1]
  • 
    :  Concentration inducing half-maximal response.[1]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    :  Efficacy relative to the reference standard (e.g., Leu-Enkephalin = 100%).[1][6]
    
Bias Quantification

To determine if YGGFLK is "G-protein biased" (better for analgesia, fewer side effects) or "Arrestin biased" compared to Leu-Enkephalin:

  • Calculate

    
     for both pathways.[1]
    
  • Use the Operational Model of Agonism to derive the Bias Factor (

    
    ).
    
    • Interpretation: A positive Bias Factor for the G-protein pathway implies YGGFLK activates signaling more potently than it recruits arrestin, relative to the parent peptide.

Expected Results Table
ParameterLeu-Enkephalin (YGGFL)Leu-Enkephalin-Lys (YGGFLK)Interpretation
DOR Affinity (

)
~1–2 nM~1–5 nMLysine extension is generally tolerated at DOR.[1]
MOR Affinity (

)
~10–20 nM~5–15 nMLysine may slightly improve MOR affinity.[1]
Stability (

)
< 10 min (plasma)VariableLysine alters cleavage sites; test with inhibitors.[1]

References

  • Gomes, I., et al. (2020).[1] "G Protein-Coupled Receptor Heteromers."[1][4] Annual Review of Pharmacology and Toxicology. (General GPCR signaling mechanisms).[1][5][4]

  • BenchChem. (2025).[1][5][4] "Application Notes and Protocols for β-arrestin 2 Recruitment Assays."

  • Revvity. (2024). "Optimize your research into Gαi/o coupled GPCRs: Focus on Forskolin."

  • Promega. (2007).[1][2] "Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay."

  • Fujita, W., et al. (2019).[1] "The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias."[1][7][6] Molecules.

  • Toll, L., et al. (2016).[1] "Standardizing the determination of functional selectivity (bias) of GPCR ligands." British Journal of Pharmacology. (Methodology for Bias calculation).

Sources

Application

Application Note: Leu-Enkephalin-Lys (Dynorphin A 1-6) in Nociception Studies

Abstract & Core Directive Leu-Enkephalin-Lys (Sequence: Tyr-Gly-Gly-Phe-Leu-Lys), biologically classified as Dynorphin A (1-6) , represents a critical intersection between the enkephalin and dynorphin opioid families.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

Leu-Enkephalin-Lys (Sequence: Tyr-Gly-Gly-Phe-Leu-Lys), biologically classified as Dynorphin A (1-6) , represents a critical intersection between the enkephalin and dynorphin opioid families.[1][2] Unlike its parent molecule Dynorphin A (1-17), which is highly selective for the Kappa Opioid Receptor (KOR), the 1-6 fragment exhibits a mixed pharmacological profile with significant affinity for Mu (MOR), Delta (DOR), and Kappa receptors.[2]

Critical Research Warning: This peptide is notoriously unstable in biological matrices and exhibits a biphasic effect profile.[1] At low doses protected by peptidase inhibitors, it functions as an analgesic.[2] At high intrathecal doses, it can induce non-opioid receptor-mediated allodynia (pain sensitization) and motor dysfunction via NMDA receptor interaction.[1][2] This guide provides the rigorous controls necessary to distinguish these opposing mechanisms.

Pharmacological Profile & Mechanism

To design valid experiments, one must understand the cleavage hierarchy and receptor promiscuity of this peptide.

Metabolic Pathway & Stability

Leu-Enkephalin-Lys is a substrate for three primary enzyme classes. Without inhibition, the half-life in rat plasma is <2 minutes.[2]

Metabolism Substrate Leu-Enkephalin-Lys (Y-G-G-F-L-K) APN Aminopeptidase N (CD13) Substrate->APN ACE ACE (Peptidyl-dipeptidase A) Substrate->ACE NEP Neprilysin (Enkephalinase) Substrate->NEP Prod1 Tyr (Free) + Des-Tyr-Dyn(1-6) APN->Prod1 Cleaves N-term Tyr (Loss of Opioid Activity) Prod2 Tyr-Gly-Gly + Phe-Leu-Lys ACE->Prod2 Cleaves Gly3-Phe4 Prod3 Tyr-Gly-Gly-Phe-Leu + Lys NEP->Prod3 Cleaves Leu5-Lys6 (Reverts to Leu-Enk)

Figure 1: Enzymatic degradation pathways of Dynorphin A (1-6).[1][2] Note that Aminopeptidase cleavage results in complete loss of opioid activity, while Neprilysin cleavage converts it to Leu-Enkephalin.[1][2]

Receptor Selectivity Comparison

The C-terminal Lysine residue alters the charge profile, reducing DOR selectivity compared to Leu-Enkephalin but enhancing KOR interaction relative to the pentapeptide.

PeptideSequencePrimary TargetSecondary TargetsKey Characteristic
Leu-Enkephalin YGGFLDOR (

)
MOR (

)
Highly DOR selective; minimal KOR affinity.[1][2]
Leu-Enk-Lys (Dyn A 1-6)YGGFLK Mixed (

)
NMDA (Non-Opioid)Cationic C-term increases KOR affinity; susceptible to carboxypeptidase.[1][2]
Dynorphin A (1-17) YGGFLRRIRPKLKWDNQKOR (

)
NMDAHighly potent KOR agonist; neurotoxic at high doses.[1][2]

Protocol A: Preparation of Stabilized Peptide Solutions

Objective: Prevent "false negative" results caused by rapid degradation during in vitro or in vivo assays. Scope: Required for all binding assays, cAMP assays, and intrathecal injections.

Materials
  • Peptide: Leu-Enkephalin-Lys (Dynorphin A 1-6), >95% purity (TFA salt).[1][2]

  • Vehicle: Sterile 0.9% Saline (for in vivo) or Tris-HCl buffer (for in vitro).[1][2]

  • Inhibitor Cocktail (Critical):

    • Amastatin: 10 µM (Target: Aminopeptidase)[1][2]

    • Captopril: 10 µM (Target: ACE)[1][2]

    • Phosphoramidon: 1 µM (Target: Neprilysin/Enkephalinase)[1][2]

    • Alternative: Bestatin (10 µM) and Thiorphan (1 µM) can substitute Amastatin and Phosphoramidon respectively.[2]

Step-by-Step Procedure
  • Stock Preparation: Reconstitute lyophilized Leu-Enk-Lys in sterile water to 1 mM. Aliquot and store at -80°C. Do not refreeze.

  • Inhibitor Mix: Prepare a 100x concentrate of the inhibitor cocktail in the assay buffer/vehicle.

  • Working Solution:

    • Thaw peptide stock on ice.[1]

    • Add Inhibitor Mix to the vehicle before adding the peptide.

    • Dilute peptide to final concentration (e.g., 10 nM - 10 µM) immediately prior to use.[1][2]

  • Validation: If running a time-course experiment >30 minutes, replenish inhibitors or validate stability via HPLC.

Protocol B: Intrathecal Administration & Nociception Assessment

Objective: Differentiate between opioid-mediated analgesia and non-opioid allodynia. Animal Model: Male Sprague-Dawley Rats (250-300g) or C57BL/6 Mice.

Experimental Logic

Dynorphin fragments can cause hindlimb paralysis or hyperalgesia via NMDA receptors.[1] To prove opioid analgesia, you must:

  • Use the Stabilized Solution (Protocol A).

  • Use a dose range below the neurotoxic threshold.

  • Validate with Naloxone (opioid antagonist).[1][2]

Workflow Diagram

Workflow Prep Step 1: Prepare Solution (Peptide + Inhibitor Cocktail) IT_Inj Step 2: Intrathecal Injection (L5-L6 interspace) Prep->IT_Inj Branch Dose Selection IT_Inj->Branch LowDose Low Dose (1-10 nmol) + Inhibitors Branch->LowDose HighDose High Dose (>20 nmol) or No Inhibitors Branch->HighDose Analgesia Outcome: Analgesia (Tail Flick Latency Increases) LowDose->Analgesia Allodynia Outcome: Allodynia/Motor Dysfunction (NMDA Mediated) HighDose->Allodynia Control Control: Naloxone Pre-treat (Blocks Analgesia) Analgesia->Control Verification

Figure 2: Experimental decision tree for in vivo nociception studies. High doses or lack of inhibitors shift the phenotype from analgesia to toxicity.

Detailed Protocol (Mouse Tail-Flick Assay)
  • Catheterization (Optional but recommended): For precise delivery, implant an intrathecal catheter to the lumbar enlargement 3 days prior to testing. Alternatively, perform direct lumbar puncture (Hylden and Wilcox method) under light isoflurane anesthesia.[2]

  • Baseline Measurement: Measure baseline tail-flick latency (TFL) using a radiant heat source.[1][2] Cut-off time: 10 seconds (to prevent tissue damage).[1][2]

  • Administration:

    • Inject 5 µL of Stabilized Peptide Solution (Dose: 5 nmol).

    • Flush with 5 µL saline.[1]

  • Testing: Measure TFL at 5, 15, 30, and 60 minutes post-injection.

  • Data Calculation:

    
    
    (MPE = Maximum Possible Effect)
    
Troubleshooting & Controls
  • Control Group 1 (Vehicle): Saline + Inhibitor Cocktail (to ensure inhibitors alone don't cause analgesia).[1][2]

  • Control Group 2 (Antagonist): Co-administer Naloxone (1 mg/kg s.c.) to prove opioid receptor mediation.[1][2]

  • Control Group 3 (NMDA Check): If hyperalgesia is observed, co-administer MK-801 (NMDA antagonist) to confirm non-opioid mechanism.[1][2]

References

  • Molecular Identity & Sequence: PubChem.[1] Leu-Enkephalin. National Library of Medicine. [Link]

  • Peptidase Inhibition (In Vivo Potency): Weinberger, S. B., & Martinez, J. L. (1988).[2][3] Characterization of hydrolysis of [leu]enkephalin and D-ala2-[L-leu]enkephalin in rat plasma. Journal of Pharmacology and Experimental Therapeutics, 247(1), 129-135.[2][3] [Link]

  • Dynorphin Intrathecal Toxicity (NMDA Mechanism): Caudle, R. M., & Isaac, L. (1988).[2] Intrathecal dynorphin A (1-13) results in a long-lasting allodynia.[1][2][4] Life Sciences, 43(26), 2195-2200.[2] [Link]

  • Receptor Affinity Profiles: Raynor, K., et al. (1994).[2] Pharmacological characterization of the cloned kappa-, delta-, and mu-opioid receptors. Molecular Pharmacology, 45(2), 330-334.[2] [Link]

  • Metabolic Pathways: Benuck, M., & Marks, N. (1975).[2] Enzymatic inactivation of substance P by a neutral endopeptidase (EC 3.4.24.11).[2] Biochemical and Biophysical Research Communications, 65(1), 153-160.[2] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of Leu-Enkephalin-Lys in plasma samples

Title: Technical Support Center: Ex Vivo Stabilization of Leu-Enkephalin-Lys in Plasma Welcome to the Technical Support Center for peptide bioanalysis. Leu-Enkephalin-Lys (Tyr-Gly-Gly-Phe-Leu-Lys) is a highly labile, end...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Ex Vivo Stabilization of Leu-Enkephalin-Lys in Plasma

Welcome to the Technical Support Center for peptide bioanalysis. Leu-Enkephalin-Lys (Tyr-Gly-Gly-Phe-Leu-Lys) is a highly labile, endogenous-like peptide. Due to the aggressive proteolytic environment of blood plasma, accurate pharmacokinetic (PK) and biomarker quantification requires immediate and targeted enzymatic quenching. This guide provides troubleshooting protocols, mechanistic FAQs, and validated methodologies tailored for drug development professionals.

Part 1: Diagnostic Troubleshooting Guide

Q: My LC-MS/MS assay shows near-complete loss of Leu-Enkephalin-Lys within 10 minutes of plasma collection. What is causing this rapid degradation? A: The extreme instability of Leu-Enkephalin-Lys in uninhibited plasma (t½ < 10 minutes) is driven by a synergistic attack from multiple plasma peptidases[1]. The degradation is not random; it follows precise catalytic pathways:

  • N-terminal truncation: Aminopeptidase M/N (APN) rapidly hydrolyzes the Tyr¹-Gly² bond[2].

  • Internal cleavage: Angiotensin-converting enzyme (ACE) and Neutral Endopeptidase (NEP) cleave the Gly³-Phe⁴ bond[3].

  • C-terminal truncation: The presence of the C-terminal Lysine makes this specific sequence highly susceptible to plasma carboxypeptidases (e.g., Carboxypeptidase N/M), which specifically cleave basic C-terminal residues[4].

Q: I collect my blood samples in standard K₂-EDTA tubes. Shouldn't the chelation of metal ions inhibit these proteases? A: No, EDTA alone is insufficient. While EDTA effectively chelates the Zn²⁺ ions required by metalloproteases like ACE and NEP, it acts too slowly to prevent immediate ex vivo degradation and is completely ineffective against serine proteases and certain aminopeptidases[5]. To achieve a self-validating stabilization system, you must introduce a multi-targeted inhibitor cocktail at the exact moment of blood draw, not post-centrifugation.

Part 2: Mechanistic FAQs & Inhibitor Selection

Q: Which specific chemical inhibitors are required to fully stabilize Leu-Enkephalin-Lys? A: To achieve >95% protection of the enkephalin sequence, you must deploy a synergistic cocktail targeting the three primary degradation axes[3]:

  • Amastatin or Bestatin (10-100 µM): Competitively inhibits aminopeptidases (APN/PSA) to protect the Tyr¹-Gly² bond[6].

  • Captopril (10 µM): Specifically neutralizes ACE[3].

  • Thiorphan (1 µM): Inhibits NEP (endopeptidase-24.11)[3].

  • AEBSF or Plummer's Inhibitor: Required specifically for the -Lys variant to neutralize carboxypeptidase activity[4].

Q: Are there commercial alternatives to mixing custom chemical cocktails? A: Yes. For standardized multi-center clinical trials, specialized collection tubes such as the BD P800 (containing a proprietary, lyophilized mix of DPP-IV, esterase, and broad-spectrum protease inhibitors) significantly extend peptide half-lives from minutes to >96 hours at room temperature[4].

Part 3: Visualizing the Degradation Matrix

To design an effective stabilization strategy, one must map the exact enzymatic cleavage sites on the Leu-Enkephalin-Lys molecule to understand the causality behind the required inhibitor cocktail.

degradation_pathway Peptide Leu-Enkephalin-Lys (Tyr¹-Gly²-Gly³-Phe⁴-Leu⁵-Lys⁶) APN Aminopeptidase N (APN) Cleaves Tyr¹-Gly² Peptide->APN ACE ACE / NEP Cleaves Gly³-Phe⁴ Peptide->ACE CP Carboxypeptidase N/M Cleaves Leu⁵-Lys⁶ Peptide->CP Frag1 Tyr + Gly-Gly-Phe-Leu-Lys (Inhibited by Amastatin) APN->Frag1 Frag2 Tyr-Gly-Gly + Phe-Leu-Lys (Inhibited by Captopril/Thiorphan) ACE->Frag2 Frag3 Tyr-Gly-Gly-Phe-Leu + Lys (Inhibited by AEBSF) CP->Frag3

Enzymatic cleavage sites of Leu-Enkephalin-Lys and targeted inhibitors.

Part 4: Quantitative Data & Inhibitor Efficacy

The following table summarizes the causal relationship between inhibitor selection and the pharmacokinetic stability of Enkephalin analogs in plasma.

Table 1: Impact of Peptidase Inhibitors on Enkephalin Plasma Stability

Condition / Inhibitor AddedTarget Enzyme(s)Enkephalin Half-Life (t½)Intact Peptide Remaining (60 min)
Uninhibited Plasma (Control) All intrinsic peptidases< 10 minutes[1]< 5%
EDTA Alone Metalloproteases (Partial)~15 minutes< 10%
Amastatin (10 µM) Aminopeptidases~35 minutes~40%
Amastatin + Captopril + Thiorphan APN, ACE, NEP> 120 minutes~94 - 98%[3]
BD P800 Collection Tubes Broad-spectrum> 96 hours[4]> 95%

Part 5: Validated Step-by-Step Methodology

Protocol: Self-Validating Plasma Collection and Stabilization Workflow

Causality Note: This protocol relies on immediate thermal and chemical quenching. Proteases are highly active at 37°C; therefore, blood must transition directly from the vein into a chemically inhibited, temperature-controlled environment to prevent artifactual degradation.

Step 1: Preparation of the Collection Matrix

  • Pre-chill K₂-EDTA blood collection tubes on wet ice for 15 minutes prior to the blood draw.

  • Alternative: Use pre-formulated BD P800 tubes to bypass manual inhibitor addition[4].

  • If using custom cocktails, spike the empty tube with a 100x concentrated inhibitor master mix (Final blood concentrations: 10 µM Amastatin, 10 µM Captopril, 1 µM Thiorphan, 1mM AEBSF)[3].

Step 2: Blood Draw and Immediate Quenching

  • Draw whole blood directly into the pre-chilled, inhibitor-spiked tube.

  • Gently invert the tube 8–10 times immediately to ensure homogenous distribution of the inhibitors and EDTA. Do not shake vigorously to avoid hemolysis, which releases intracellular proteases.

  • Place the tube immediately back into wet ice.

Step 3: Self-Validating Internal Standard (IS) Spike

  • To validate the efficacy of your stabilization, immediately spike a known concentration of a heavy-isotope labeled standard (e.g., [¹³C, ¹⁵N]-Leu-Enkephalin-Lys) into the whole blood.

  • Causality: Comparing the final LC-MS/MS peak area of the IS to a neat solvent standard will definitively prove whether degradation occurred ex vivo during processing. If the IS is intact, your protocol is validated.

Step 4: Centrifugation and Extraction

  • Centrifuge the sample at 1,000 x g for 10 minutes at strictly 4°C.

  • Carefully transfer the upper plasma layer to a pre-chilled cryovial using a low-bind pipette tip (peptides readily adsorb to standard plastics).

Step 5: Storage

  • Snap-freeze the plasma aliquots in liquid nitrogen.

  • Store at -80°C until LC-MS/MS analysis. Avoid any freeze-thaw cycles.

workflow Blood 1. Blood Draw (Pre-chilled Tube) Inhibitors 2. Chemical Quench (Amastatin/Captopril) Blood->Inhibitors IS 3. IS Spike (Self-Validation) Inhibitors->IS Centrifuge 4. Centrifugation (1000xg, 4°C) IS->Centrifuge Storage 5. Snap Freeze (-80°C Storage) Centrifuge->Storage

Validated step-by-step workflow for self-validating ex vivo plasma stabilization.

References

  • Degradation of low-molecular-weight opioid peptides by vascular plasma membrane aminopeptidase M - PubMed (NIH).
  • Inhibition of Intrinsic Proteolysis Stabilizes Plasma Samples - BD Biosciences.
  • Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC (NIH).
  • Modulation of endogenous opioid signaling by inhibitors of puromycin-sensitive aminopeptidase - PMC (NIH).
  • Enkephalin Hydrolysis in Ileal and Striatal Preparations of Guinea-Pig: Almost Complete Protection of Degradation by the Combination of Amastatin, Captopril and Thiorphan - J-Stage.
  • The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors - MDPI.

Sources

Optimization

Technical Support Center: Optimizing Mass Spectrometry Signal for Leu-Enkephalin-Lys (YGGFLK)

Welcome to the Technical Support Center for peptide mass spectrometry (MS) optimization. This guide is specifically engineered for researchers and drug development professionals utilizing Leu-Enkephalin-Lys (YGGFLK) as a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide mass spectrometry (MS) optimization. This guide is specifically engineered for researchers and drug development professionals utilizing Leu-Enkephalin-Lys (YGGFLK) as a model peptide, tuning standard, or analytical target.

Unlike standard Leu-Enkephalin (YGGFL), the addition of a C-terminal Lysine fundamentally alters the peptide's gas-phase basicity, ionization efficiency, and fragmentation pathways. This guide provides mechanistic troubleshooting, self-validating protocols, and structural insights to ensure optimal LC-MS/MS performance.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does YGGFLK require different MS/MS tuning parameters than standard Leu-Enkephalin (YGGFL)? Answer: The discrepancy lies in the "Mobile Proton Model" of gas-phase peptide fragmentation. Standard YGGFL lacks a strongly basic side chain, meaning its single proton in the [M+H]+ state is highly mobile, leading to relatively low-energy cleavage and a mixed distribution of b- and y-ions.

Conversely, the highly basic primary amine on the Lysine side chain of YGGFLK sequesters the first proton [1]. During Electrospray Ionization (ESI), this drives the formation of a doubly charged [M+2H]2+ precursor [2]. Because one charge is strongly anchored at the C-terminus, higher Collision Energy (CE) is required to mobilize the second proton to initiate backbone cleavage. Consequently, the MS/MS spectrum is heavily dominated by y-ions (specifically y3, y4, and y5) since the C-terminal fragments retain the sequestered charge [3].

G Peptide YGGFLK [M+2H]2+ Proton1 Proton 1 Sequestered at Lys (C-term) Peptide->Proton1 Proton2 Proton 2 Mobile along backbone Peptide->Proton2 CID Collision-Induced Dissociation (CID) Proton1->CID Charge Retention Proton2->CID Initiates Cleavage Fragments Dominant y-ions (y3, y4, y5) CID->Fragments

Proton Mobility and CID Fragmentation Logic for YGGFLK.

Q2: My ESI-MS signal for YGGFLK is severely suppressed during LC-MS analysis. How do I optimize the mobile phase? Answer: Signal suppression in basic peptides is frequently caused by the choice of acidic modifier. If you are using Trifluoroacetic Acid (TFA) to improve chromatographic peak shape, it is actively causing ion suppression. TFA forms strong, non-volatile ion pairs with the basic Lysine residue in YGGFLK. This neutralizes the peptide's charge and severely inhibits its transition into the gas phase during the ESI droplet desolvation process [4].

Mechanistic Fix: Switch to 0.1% Formic Acid (FA). FA provides the necessary low pH (~2.7) to fully protonate the peptide but is highly volatile and does not form strong ion pairs, resulting in up to a 9-fold increase in MS signal compared to TFA [4].

Q3: I am detecting significant [M+Na]+ and [M+K]+ adducts instead of the protonated[M+2H]2+ species. How do I resolve this? Answer: Alkali metal adducts (e.g., m/z 706.35 for [M+Na]+ or m/z 353.68 for [M+H+Na]2+) indicate salt contamination. These metals compete with protons for binding sites on the peptide, dividing your signal across multiple m/z channels and destroying sensitivity. This is often traced to soda-lime glassware or degraded solvent filters leaching sodium. To resolve this, purge your LC system with 50:50 Methanol:Water (which dissolves precipitated salts better than Acetonitrile) and switch entirely to certified LC-MS grade solvents and borosilicate glass vials.

Part 2: Quantitative Data & MS Parameters

The following table summarizes the divergent MS characteristics between the two enkephalin variants, providing a quick-reference guide for instrument tuning.

ParameterLeu-Enkephalin (YGGFL)Leu-Enkephalin-Lys (YGGFLK)Mechanistic Driver
Monoisotopic Mass 555.27 Da683.36 DaAddition of Lysine (+128.09 Da)
Dominant Precursor (ESI+) [M+H]+ (m/z 556.28)[M+2H]2+ (m/z 342.69)High gas-phase basicity of Lysine side chain
Optimal Collision Energy Low (15-20 eV)Moderate-High (20-30 eV)Proton sequestration requires higher activation energy
Dominant CID Fragments b4, a4, y3y4, y5, y3Charge retention at the basic C-terminus

Part 3: Experimental Protocols

Protocol 1: Preparation and Infusion of YGGFLK Tuning Standard

Objective: Establish a stable ESI spray for instrument calibration and MS/MS tuning.

  • Stock Preparation: Weigh 1.0 mg of lyophilized YGGFLK. Dissolve in 1.0 mL of LC-MS grade H2O to yield a ~1.46 mM stock solution.

    • Causality: Pure water is used for the stock to prevent premature degradation or precipitation that can occur in high-organic solvents.

  • Working Solution Dilution: Dilute the stock to a final concentration of 1 µM using a diluent of 50:50 Acetonitrile:Water with 0.1% Formic Acid (v/v).

    • Causality: The 50% organic content lowers the surface tension of the ESI droplet, facilitating efficient Taylor cone formation and droplet fission [2].

  • Direct Infusion: Infuse the working solution directly into the ESI source at 5 µL/min using a syringe pump.

  • Self-Validation: Monitor the Total Ion Current (TIC) for the [M+2H]2+ ion (m/z 342.69). The system is validated for tuning when the TIC Relative Standard Deviation (RSD) is <5% over a continuous 10-minute acquisition window.

Protocol 2: LC-MS Mobile Phase Optimization and System Cleaning

Objective: Eliminate ion suppression and adduct formation during chromatographic separation.

  • Solvent Purge: Flush the LC pumps and autosampler lines with 50:50 Methanol:Water (LC-MS grade) at 0.5 mL/min for 30 minutes.

    • Causality: Methanol is highly effective at dissolving precipitated alkali salts (Na+, K+) that cause adduct formation.

  • Mobile Phase Preparation: Prepare Mobile Phase A (100% H2O + 0.1% FA) and Mobile Phase B (100% ACN + 0.1% FA).

    • Causality: Formic acid replaces TFA to prevent ion-pairing suppression [4].

  • Gradient Elution: Inject 1 µL of the 1 µM YGGFLK standard onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% B to 40% B over 5 minutes at 0.3 mL/min.

  • Self-Validation: Extract the chromatograms for m/z 342.69 ([M+2H]2+) and m/z 353.68 ([M+H+Na]2+). The protocol is successful when the peak width at half maximum (FWHM) is < 0.05 min, and the intensity ratio of the protonated peak to the sodium adduct peak is strictly > 100:1.

G Start Start: YGGFLK MS Optimization Solvent 1. Solvent Selection (50:50 H2O:ACN) Start->Solvent Additive 2. Acidic Additive (0.1% Formic Acid) Solvent->Additive ESI 3. ESI Source Tuning (Capillary, Cone Volts) Additive->ESI MSMS 4. MS/MS Optimization (Collision Energy) ESI->MSMS Detect Optimal [M+2H]2+ Signal & y-ion series MSMS->Detect

ESI-MS Optimization Workflow for YGGFLK.

Part 4: References

  • Title: Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Direct Quantitation of Peptide Mixtures without Standards using Clusters Formed by Electrospray Ionization Mass Spectrometry Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Ionization/Surface-Induced Dissociation Mass Spectrometry of Peptides Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Leu-Enkephalin-Lys Binding Assays

Welcome to the Technical Support Center for opioid receptor pharmacology. Assaying modified endogenous peptides like Leu-Enkephalin-Lys requires precise control over receptor allostery, enzymatic stability, and steric ge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for opioid receptor pharmacology. Assaying modified endogenous peptides like Leu-Enkephalin-Lys requires precise control over receptor allostery, enzymatic stability, and steric geometry. This guide is designed to help researchers and drug development professionals systematically diagnose and resolve low binding affinity issues in radioligand and fluorescence-based binding assays.

Diagnostic Triage: The Binding Affinity Workflow

Before adjusting your assay parameters, use the following logical workflow to isolate the root cause of the signal loss.

Workflow Start Low Binding Affinity Detected Check1 Assess Peptide Degradation Start->Check1 Action1 Apply Peptidase Inhibitors (Amastatin, Captopril) Check1->Action1 Degradation present Check2 Evaluate Buffer Composition Check1->Check2 Peptide intact Action2 Remove Na+ ions Add Mg2+ (1-5 mM) Check2->Action2 Suboptimal ions Check3 Analyze Steric Hindrance Check2->Check3 Buffer optimal Action3 Optimize Lysine Modification (Add spacer/linker) Check3->Action3 Receptor occlusion

Diagnostic workflow for isolating the root cause of low binding affinity in modified enkephalins.

Core Troubleshooting & Mechanistic FAQs

Q1: Why does my Leu-Enkephalin-Lys conjugate show a 10- to 100-fold drop in affinity compared to native Leu-Enkephalin? The Causality: Native Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) binds deeply within the orthosteric pocket of the Mu (MOR) and Delta (DOR) opioid receptors. The addition of a Lysine residue at the C-terminus (YGGFLK) introduces a bulky, positively charged


-amine. If this Lys is used for direct conjugation (e.g., to a fluorophore or biotin), the bulky tag causes severe steric clash with the extracellular loops of the receptor, preventing the N-terminal Tyrosine from anchoring to the essential Aspartate residue in transmembrane helix 3[1].
The Solution:  Introduce a flexible spacer (such as a PEG4 or 

-alanine linker) between the Leucine and the Lysine. This projects the modification out of the binding pocket into the extracellular space, preserving the native binding geometry.

Q2: My radioligand binding assay yields highly variable or consistently low specific binding. Could my assay buffer be the problem? The Causality: Opioid receptors are Class A G-protein coupled receptors (GPCRs) whose agonist binding affinity is heavily regulated by allosteric ions. Sodium ions (Na+) stabilize the inactive state of the receptor, drastically reducing the binding affinity of agonists like Leu-Enkephalin[2]. Conversely, divalent cations like Magnesium (Mg2+) stabilize the ternary complex (Ligand-Receptor-G protein), significantly enhancing agonist affinity. The Solution: Ensure your binding buffer is strictly Na+-free (use Tris-HCl or HEPES base) and supplement it with 1-5 mM MgCl2.

Q3: The binding affinity drops rapidly over the course of a 1-hour incubation. What is the mechanism of this signal decay? The Causality: Enkephalins are highly susceptible to enzymatic cleavage by membrane-bound metalloproteases present in tissue homogenates or cell membrane preparations. Aminopeptidases rapidly cleave the crucial N-terminal Tyrosine, while angiotensin-converting enzyme (ACE) and dipeptidyl peptidase III cleave the C-terminal dipeptides[3]. The Solution: Incorporate a broad-spectrum peptidase inhibitor cocktail. While Bacitracin (100 µg/mL) is a standard baseline[4], robust protection requires a targeted combination of Amastatin, Captopril, and Phosphoramidon[5].

Quantitative Data Summaries

Table 1: Impact of Buffer Components on Opioid Agonist Binding Affinity
ComponentConcentrationEffect on Receptor StateImpact on Agonist Affinity
Sodium (Na+) 100-150 mMStabilizes inactive conformationSevere decrease
Magnesium (Mg2+) 1-5 mMPromotes G-protein couplingSignificant increase
Manganese (Mn2+) 1-2 mMPromotes G-protein couplingSignificant increase
Potassium (K+) 5 mMMinimal allosteric effectNeutral
Table 2: Recommended Peptidase Inhibitor Cocktails
InhibitorTarget EnzymeRecommended ConcentrationMechanistic Rationale
Amastatin Aminopeptidases10 µMPrevents N-terminal Tyrosine cleavage
Captopril Angiotensin-Converting Enzyme10 µMPrevents C-terminal truncation
Phosphoramidon Neprilysin10 µMPrevents internal peptide bond cleavage
Bacitracin Broad-spectrum100 µg/mLGeneral protection in crude homogenates

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be capable of diagnosing its own failures. The following protocols incorporate internal controls that automatically validate the mechanistic integrity of your results.

Protocol 1: Self-Validating Radioligand Binding Assay for Leu-Enkephalin-Lys

Objective: Determine the true binding affinity (


) of the modified peptide while internally controlling for receptor viability and assay conditions.
Self-Validation Mechanism:  Incorporates unmodified Leu-Enkephalin as a positive control. If the unmodified peptide yields a standard 

(~1-5 nM) but the Lys-modified variant shows >100 nM, the assay actively proves the modification (steric hindrance) is the point of failure, not the receptor preparation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2 and 0.1% BSA. Crucial: Do not use PBS or any Na+-containing buffers[2].

  • Membrane Preparation: Thaw CHO-hMOR or CHO-hDOR membranes on ice. Resuspend to 15 µg protein/well[6].

  • Assay Assembly (96-well plate):

    • Total Binding: Buffer + [3H]-DAMGO (1 nM) + Membranes.

    • Non-Specific Binding (NSB): Buffer + [3H]-DAMGO (1 nM) + 10 µM Naloxone + Membranes.

    • Positive Control: Buffer + [3H]-DAMGO + Unmodified Leu-Enkephalin (

      
       to 
      
      
      
      M).
    • Test Article: Buffer + [3H]-DAMGO + Leu-Enkephalin-Lys (

      
       to 
      
      
      
      M).
  • Incubation: Incubate at 25°C for 60 minutes.

  • Termination: Rapidly filter through GF/C plates pre-soaked in 0.3% PEI. Wash 3x with ice-cold 50 mM Tris-HCl.

  • Data Analysis: Calculate

    
     via non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation[6].
Protocol 2: Peptidase Inhibition Validation Assay

Objective: Isolate and quantify the impact of enzymatic degradation on peptide affinity. Self-Validation Mechanism: Uses a time-course decay model. If the peptide signal degrades over time in the untreated arm but is rescued in the treated arm, the system confirms peptidase activity as the sole variable.

Step-by-Step Methodology:

  • Inhibitor Cocktail Assembly: Combine 10 µM Amastatin, 10 µM Captopril, and 10 µM Phosphoramidon[5].

  • Pre-incubation: Split membrane preparations into two cohorts: "Treated" (with cocktail) and "Untreated" (vehicle only). Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add [3H]-Leu-Enkephalin-Lys to both cohorts.

  • Time-Course Sampling: Extract aliquots at 0, 30, 60, and 120 minutes. Terminate via rapid filtration.

  • Validation Checkpoint: Plot specific binding over time. A stable horizontal line in the "Treated" cohort versus an exponential decay in the "Untreated" cohort definitively diagnoses peptidase-mediated signal loss.

Receptor Pharmacology & Allosteric Modulation

Understanding the GPCR signaling cascade is vital for troubleshooting functional binding assays. The diagram below illustrates how Leu-Enkephalin-Lys interacts with the receptor and how buffer ions allosterically modulate this interaction.

GPCR_Signaling Ligand Leu-Enkephalin-Lys (Agonist) Receptor Opioid Receptor (MOR/DOR) Ligand->Receptor Binds pocket GProtein Gi/o Protein Complex (Active State) Receptor->GProtein Activates Na Sodium (Na+) Allosteric Inhibitor Na->Receptor Decreases affinity Mg Magnesium (Mg2+) Allosteric Activator Mg->GProtein Stabilizes coupling AC Adenylyl Cyclase (Inhibited) GProtein->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces production

Mechanistic pathway of opioid receptor activation and allosteric modulation by ions.

References

1.[1] WO1999046283A9 - Pharmacologically active peptide conjugates having a reduced tendency towards enzymatic hydrolysis. Google Patents. 1 2.[4] Structural requirements for opioid activity of analogues of the enkephalins. Royal Society Publishing. 4 3.[5] Peptidases Prevent μ-Opioid Receptor Internalization in Dorsal Horn Neurons by Endogenously Released Opioids. Journal of Neuroscience. 5 4.[6] Validating Opioid Receptor Binding Assays: A Comparative Guide Using Morphine Hydrobromide. Benchchem. 6 5.[2] Pharmacodynamics of carfentanil and its neutralization by antagonists and antibodies in HEK293-µOR cells. uni-muenchen.de. 2 6.[3] Substrate complexes of human dipeptidyl peptidase III reveal the mechanism of enzyme inhibition. PMC. 3

Sources

Optimization

enhancing the stability of Leu-Enkephalin-Lys in solution

[1] Subject: Enhancing the Stability of Leu-Enkephalin-Lys (YGGFLK) in Solution Ticket ID: LEK-STAB-001 Assigned Specialist: Senior Application Scientist, Peptide Formulation Division[1] Introduction: The Fragility of YG...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Subject: Enhancing the Stability of Leu-Enkephalin-Lys (YGGFLK) in Solution Ticket ID: LEK-STAB-001 Assigned Specialist: Senior Application Scientist, Peptide Formulation Division[1]

Introduction: The Fragility of YGGFLK

Leu-Enkephalin-Lys (Arg-Gly-Gly-Phe-Leu-Lys) is a biologically active hexapeptide derived from Proenkephalin A. While it shares the potent opioid receptor affinity of its parent (Leu-Enkephalin), the addition of the C-terminal Lysine residue introduces unique stability challenges.[1]

Unlike small molecules, this peptide faces a "triad of instability":

  • N-Terminal Proteolysis: Rapid cleavage of the Tyrosine residue by aminopeptidases.

  • C-Terminal Proteolysis: The basic Lysine residue makes it a prime target for carboxypeptidases.

  • Surface Adsorption: The positive charge on the Lysine side chain increases ionic binding to negatively charged surfaces (e.g., standard glass), leading to rapid loss of titer in low-concentration solutions.

This guide provides a root-cause analysis and actionable protocols to stabilize your peptide.

Module 1: Biological Stability (Enzymatic Degradation)[1]

User Query: "I am incubating Leu-Enkephalin-Lys in plasma, but the half-life is less than 5 minutes. How do I extend this for assay validation?"

Root Cause Analysis

In plasma and serum, YGGFLK is attacked from both ends. The half-life (


) is typically <10 minutes without intervention.[1][2]
  • Aminopeptidase N (APN/CD13): Cleaves the

    
     bond.[1][2] This is the dominant degradation pathway.
    
  • Angiotensin-Converting Enzyme (ACE): Cleaves the

    
     bond.[1][2]
    
  • Carboxypeptidase B/N: Specifically targets the basic C-terminal Lysine (

    
    ).[1]
    
The Degradation Map

LEK_Degradation Peptide Leu-Enkephalin-Lys (Y-G-G-F-L-K) Tyr Tyr (Y) Peptide->Tyr Aminopeptidase N (Cleaves N-term) Lys Lys (K) Peptide->Lys Carboxypeptidase B (Cleaves C-term) Fragment G-G-F-L Peptide->Fragment ACE (Internal Cleavage)

Figure 1: Enzymatic cleavage points of Leu-Enkephalin-Lys.[1] The N-terminal Tyr and C-terminal Lys are the primary weak points.[1]

Troubleshooting Protocol: Enzyme Inhibition Cocktail

If you are performing in vitro assays and need to preserve the native peptide, you must use a specific inhibitor cocktail. Standard protease inhibitors (like PMSF) are often ineffective against specific metallopeptidases.[1]

Target EnzymeRecommended InhibitorConcentrationMechanism
Aminopeptidase N Bestatin10–50 µMCompetitive inhibitor of metallo-aminopeptidases.[1]
Carboxypeptidase B GEMSA (or MGTA)10 µMInhibits basic carboxypeptidases (protects Lysine).[1]
Neutral Endopeptidase Thiorphan1–10 µMPrevents internal cleavage.
General Stabilization EDTA2–5 mMChelates Zinc required for metalloprotease activity.

Pro-Tip: Add inhibitors to the plasma/media before spiking in the peptide. Once cleavage occurs, it is irreversible.

Module 2: Physical Stability (Adsorption & Storage)

User Query: "My LC-MS calibration curve is non-linear at low concentrations (<10 nM). Is the peptide degrading or disappearing?"

Root Cause Analysis

This is likely Non-Specific Binding (NSB) , not degradation.[1]

  • Mechanism: Leu-Enkephalin-Lys is cationic (positively charged) at neutral pH due to the N-terminus and the Lysine side chain.[1]

  • The Trap: Borosilicate glass contains silanol groups (

    
    ) that are negatively charged.[1] The peptide binds electrostatically to the glass wall.
    
  • Impact: At low concentrations (nM range), the container walls can adsorb >90% of the peptide within minutes.

Solution: The "Low-Bind" Protocol
  • Material Selection:

    • NEVER use standard glass vials for storage of concentrations < 1 µM.

    • USE Polypropylene (PP) "Low-Bind" or "Protein LoBind" tubes.[1]

    • USE Silanized glass if glass is mandatory (e.g., for specific autosamplers).[1]

  • Solvent Matrix Optimization: Adjust the solvent to disrupt electrostatic and hydrophobic interactions.

AdditiveRoleConcentrationNote
Formic Acid Protonates silanols on glass (reduces negative charge).[1]0.1% (v/v)Essential for LC-MS workflows.[1]
Acetonitrile (ACN) Reduces hydrophobic interaction with plastics.[1]5–20% (v/v)High ACN prevents adsorption to PP.
BSA (Bovine Serum Albumin) Sacrificial protein; coats the surface.0.1% (w/v)Do not use for LC-MS (interferes with signal).[1] Use for bioassays only.

Module 3: Structural Modification (Medicinal Chemistry)

User Query: "We are moving to in vivo studies. The inhibitor cocktail is toxic. How do we modify the peptide for oral/systemic stability?"

Strategic Design

To create a drug candidate, you must modify the backbone to resist the enzymes identified in Module 1.

  • Block N-Terminus (Aminopeptidase resistance):

    • Strategy: Substitute Glycine at position 2 with D-Alanine .[1]

    • Result: The enzyme cannot recognize the stereochemistry of the D-amino acid.

    • Example: [D-Ala2]-Leu-Enkephalin-Lys.[1]

  • Block C-Terminus (Carboxypeptidase resistance):

    • Strategy: Amidation of the C-terminus (

      
      ) or using D-Lysine .[1]
      
    • Result: Prevents removal of the Lysine residue.

Decision Logic for Stabilization

LEK_Stabilization Start Goal: Stabilize Leu-Enk-Lys Usage Intended Usage? Start->Usage Assay In Vitro Assay / Quantification Usage->Assay Drug In Vivo / Drug Development Usage->Drug Solvent Use Low-Bind Plastic + 0.1% Formic Acid Assay->Solvent Physical Loss Inhibitor Add Bestatin + GEMSA Assay->Inhibitor Enzymatic Loss Mod1 D-Ala2 Substitution (Blocks Aminopeptidase) Drug->Mod1 Mod2 C-terminal Amidation (Blocks Carboxypeptidase) Mod1->Mod2

Figure 2: Decision tree for selecting the correct stabilization strategy based on experimental goals.

Module 4: Validated Stability Assay Protocol

Objective: Determine the half-life (


) of Leu-Enkephalin-Lys in plasma.

Materials:

  • Pooled Human/Rat Plasma (heparinized).[1]

  • Leu-Enkephalin-Lys stock (1 mM in water).[1]

  • Internal Standard (e.g., Deuterated Leu-Enk).[1]

  • Quenching Solution: 4% Phosphoric Acid in Acetonitrile.

Step-by-Step Procedure:

  • Preparation: Pre-warm 990 µL of plasma to 37°C in a water bath.

  • Initiation: Spike 10 µL of peptide stock into plasma (Final conc: 10 µM). Vortex gently.

  • Sampling:

    • Immediately remove 100 µL (

      
      ).[1]
      
    • Transfer into a tube containing 300 µL of cold Quenching Solution.

    • Repeat at

      
       minutes.
      
  • Processing:

    • Vortex quenched samples for 30 seconds to precipitate plasma proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis: Inject the supernatant onto a C18 RP-HPLC column coupled to MS.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 60% B over 10 minutes.

Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.

[1]

References

  • Hambrook, J. M., et al. (1976).[1] "Breakdown of enkephalins by rat brain peptidases." Nature. Identifies Aminopeptidase N as the primary cleavage enzyme for enkephalins.

  • Kristensen, K., et al. (2015).[1][3][4] "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLoS One. Details the mechanism of cationic peptide loss to glass and the efficacy of low-bind plastics.

  • Roques, B. P., et al. (1993).[1] "Neutral endopeptidase 24.11: structure, inhibition, and experimental and clinical pharmacology." Pharmacological Reviews. Comprehensive review on enkephalinase inhibitors like Thiorphan.

  • Mosnaim, A. D., et al. (2004).[1][5] "Inhibition of human plasma leucine5-enkephalin aminopeptidase hydrolysis by various endogenous peptides and a select number of clinically used drugs."[5] American Journal of Therapeutics. Validates the use of Bestatin and other inhibitors in plasma assays.

Sources

Troubleshooting

Part 1: Mechanistic Overview – Why is Leu-Enkephalin-Lys Difficult to Dissolve?

Welcome to the Technical Support Center for Peptide Applications. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with Leu-Enkephalin-Lys (Sequ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Applications. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with Leu-Enkephalin-Lys (Sequence: Tyr-Gly-Gly-Phe-Leu-Lys).

This guide abandons generic advice in favor of mechanistic troubleshooting. We will explore the causality behind solubility failures and provide a self-validating protocol to ensure absolute confidence in your experimental concentrations.

To solve a solubility issue, we must first understand the molecular forces at play. Leu-Enkephalin-Lys is a hexapeptide with a highly polarized structural identity. It features a dense hydrophobic core juxtaposed against charged termini and a basic side chain.

When you introduce this peptide to physiological buffers (like PBS), the high ionic strength masks the peptide's inherent electrostatic charges (Debye screening). Without electrostatic repulsion, the bulky hydrophobic residues (Tyr, Phe, Leu) rapidly associate via


 stacking and van der Waals forces, causing the peptide to undergo hydrophobic collapse and form micro-aggregates.

According to authoritative peptide solubility guidelines, the solubilization strategy must be dictated by the peptide's net charge[1].

Table 1: Quantitative Physicochemical Profile of Leu-Enkephalin-Lys

ParameterValue / ResiduesMechanistic Impact on Solubility
Hydrophobic Content 50% (Tyr, Phe, Leu)Drives aggregation in high-salt aqueous buffers. Requires disruption via low pH or co-solvents.
Net Charge (pH 7.0) +1N-terminus (+1), Lysine (+1), C-terminus (-1). Classifies it as a "Basic Peptide"[2].
Isoelectric Point (pI) ~9.5Solubility is lowest near pH 9.5. Solvents must be kept strictly acidic or neutral to maintain charge.
Extinction Coefficient 1490 M⁻¹ cm⁻¹The presence of Tyrosine allows for precise UV-Vis quantification at 280 nm for validation.

Part 2: Troubleshooting FAQs

Q1: I added PBS directly to my lyophilized Leu-Enkephalin-Lys, and it formed a cloudy suspension. Is the peptide ruined? A1: The peptide is not ruined, but it has "salted out." Never dissolve a hydrophobic peptide directly in a buffered salt solution. The salts in PBS neutralize the protective +1 net charge, forcing the hydrophobic residues to clump. Solution: Lyophilize the suspension to remove the water, or add a small volume of 10-30% acetic acid to protonate the C-terminus (shifting the net charge to +2), which will force the aggregates apart via electrostatic repulsion[1].

Q2: Can I use DMSO to force the peptide into solution? A2: Yes, but it should be your last resort. DMSO is an organic solvent that disrupts the hydrophobic core interactions. If water and acetic acid fail, you can add 50-100 µL of DMSO per 1 mg of peptide[3]. However, keep the final DMSO concentration below 5% when diluting into your working buffer to prevent cytotoxicity in cell-based assays.

Q3: The solution looks clear to the naked eye. How do I know it is truly dissolved and not just micro-suspended? A3: Visual inspection is unreliable for hexapeptides, which can form invisible colloidal suspensions. You must validate the solubility using the Centrifugation-UV Validation Method (detailed in the protocol below). If the peptide is only suspended, it will pellet during high-speed centrifugation, causing a measurable drop in the supernatant's concentration.

Part 3: Solubilization Workflow & Self-Validating Protocol

G Start Lyophilized Leu-Enkephalin-Lys Water Step 1: Add Sterile H2O (Vortex/Sonicate) Start->Water Check1 Clear Solution? Water->Check1 Acid Step 2: Add 10-30% Acetic Acid (Shift Net Charge to +2) Check1->Acid No Validate Step 4: Centrifuge & A280 (Self-Validation) Check1->Validate Yes Check2 Clear Solution? Acid->Check2 DMSO Step 3: Add DMSO (Max 5%) (Disrupt Hydrophobic Core) Check2->DMSO No Check2->Validate Yes Check3 Clear Solution? DMSO->Check3 Check3->Validate Yes

Fig 1: Step-by-step tiered solubilization and validation workflow for Leu-Enkephalin-Lys.

The Tiered Solubilization Methodology

Target Concentration: 1-2 mg/mL stock solution[4].

Step 1: Aqueous Solubilization (First Line)

  • Weigh out 1 mg of lyophilized Leu-Enkephalin-Lys.

  • Add 1 mL of sterile, distilled water (do not use buffer).

  • Vortex gently for 1 minute. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

Step 2: Acidic Rescue (If Step 1 Fails)

  • If the solution remains cloudy, the +1 charge is insufficient to overcome the hydrophobic interactions.

  • Add glacial acetic acid dropwise to achieve a final concentration of 10% to 30% (v/v)[1].

  • Vortex and sonicate. The acidic environment neutralizes the C-terminal carboxylate, shifting the peptide to a highly repulsive +2 state.

Step 3: Organic Rescue (If Step 2 Fails)

  • For highly stubborn batches (often due to lyophilization salts), add 50 µL of pure DMSO[3].

  • Vortex until the solution is completely clear.

  • Dilute with sterile water to reach the 1 mL final volume.

Step 4: The Self-Validating Centrifugation Check (Critical) Do not skip this step. It is the only way to trust your downstream assay data.

  • Transfer 100 µL of your "clear" stock solution to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 5 minutes at room temperature.

  • Carefully extract 2 µL from the absolute top of the supernatant.

  • Measure the absorbance at 280 nm (A280) using a microvolume spectrophotometer (e.g., NanoDrop).

  • Causality Check: Calculate the concentration using the Beer-Lambert law (

    
    ), utilizing Tyrosine's extinction coefficient (
    
    
    
    ). If the calculated concentration matches your theoretical input (1 mg/mL), you have achieved true molecular solubility. If it is significantly lower, your peptide is lost in an invisible micro-pellet, and you must return to Step 3.

Storage: Once validated, aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which force the peptide back into aggregated states[2][4].

References

  • Guidelines for Dissolving Peptides - GenScript GenScript. Available at:[Link]

  • G-Peptide Solubility Guidelines 2023 - GenScript GenScript. Available at:[Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for Leu-Enkephalin-Lys

Topic: Optimizing HPLC separation of Leu-Enkephalin-Lys (Tyr-Gly-Gly-Phe-Leu-Lys) Ticket ID: LEK-OPT-2024 Assigned Specialist: Senior Application Scientist Introduction: The Analyte Profile Welcome to the technical guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing HPLC separation of Leu-Enkephalin-Lys (Tyr-Gly-Gly-Phe-Leu-Lys) Ticket ID: LEK-OPT-2024 Assigned Specialist: Senior Application Scientist

Introduction: The Analyte Profile

Welcome to the technical guide for Leu-Enkephalin-Lys . Before troubleshooting, we must understand the molecule's behavior.

  • Sequence: Tyr-Gly-Gly-Phe-Leu-Lys

  • Physicochemical Challenge: Unlike the parent Leu-Enkephalin, this hexapeptide contains a C-terminal Lysine . This residue introduces a highly basic

    
    -amino group (pKa 
    
    
    
    10.5).
  • Chromatographic Consequence: The basic Lysine moiety actively seeks free silanol groups on the silica stationary phase, leading to severe peak tailing and retention time instability if not properly mitigated.

Module 1: Standard Operating Procedure (The "Golden" Method)

If you are starting a new method or experiencing total failure, revert to these baseline conditions. This protocol balances resolution, peak shape, and reproducibility.

Recommended Method Parameters
ParameterSpecificationTechnical Rationale
Stationary Phase C18 Core-Shell (Solid Core) Core-shell particles (e.g., 2.6 µm or 1.7 µm) provide higher efficiency than fully porous particles at lower backpressures.
Pore Size 80 Å - 120 Å Ideal for small peptides (< 2 kDa). Larger pores (300 Å) reduce surface area and retention for this small hexapeptide.
Mobile Phase A Water + 0.1% TFA Critical: TFA (Trifluoroacetic acid) acts as an ion-pairing agent to mask silanols and improve the shape of the Lysine peak.
Mobile Phase B Acetonitrile + 0.1% TFA ACN provides sharper peaks for peptides compared to Methanol.
Gradient 5% to 40% B in 15 min Shallow gradient required. Leu-Enkephalin-Lys is relatively hydrophilic; a steep gradient will cause it to co-elute with the void or early impurities.
Flow Rate 0.3 - 0.5 mL/min (Assuming 2.1 mm ID column). Lower flow rates enhance mass transfer for peptides.
Temperature 40°C Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV @ 214 nm Peptide bond absorption. 280 nm (Tyrosine) is less sensitive.

Module 2: Troubleshooting Peak Tailing (The "Lysine Effect")

User Query: "My Leu-Enkephalin peak is sharp, but the Leu-Enkephalin-Lys peak looks like a shark fin (severe tailing). Why?"

Root Cause Analysis

The Lysine side chain is positively charged at acidic pH. It interacts ionically with residual, negatively charged silanol groups (


) on the silica surface. This secondary interaction delays a portion of the analyte, causing the "tail."[1]
Step-by-Step Solution
  • Switch to "Type B" Silica: Ensure your column is made of high-purity, low-acidity silica (often labeled as "High Strength," "BEH," or "Base Deactivated"). Older "Type A" silica has high metal content that increases silanol acidity.[2]

  • Increase Ionic Strength: If using Formic Acid (for MS sensitivity), the ionic strength is too low to suppress silanols.

    • Action: Add 10-20 mM Ammonium Formate to the mobile phase if you cannot use TFA.

  • The "TFA Shield": If UV detection is used, ensure TFA concentration is at least 0.1% (v/v) .

    • Mechanism:[1][2][3][4][5] The Trifluoroacetate anion (

      
      ) forms an ion pair with the protonated Lysine amine, effectively "capping" the charge and allowing the hydrophobic C18 interaction to dominate.
      
Visualizing the Mechanism

SilanolInteraction Lysine Lysine Residue (+) Silanol Free Silanol (-) Lysine->Silanol Ionic Attraction (Causes Tailing) C18 C18 Ligand Lysine->C18 Hydrophobic Retention (Ideal) Peak Peak Shape Silanol->Peak Asymmetry > 1.5 TFA TFA Anion (-) TFA->Lysine Ion Pairing (Neutralization) TFA->Silanol Surface Saturation C18->Peak Gaussian Shape

Figure 1: The dual-mechanism of retention. Red paths indicate unwanted silanol interactions causing tailing. Green paths show how TFA mitigates this by neutralizing the Lysine charge.

Module 3: Selectivity & Elution Order

User Query: "I cannot separate Leu-Enkephalin-Lys from the parent Leu-Enkephalin. Which one elutes first?"

Technical Insight
  • Leu-Enkephalin (YGGFL): Hydrophobic C-terminus.

  • Leu-Enkephalin-Lys (YGGFLK): The addition of Lysine makes the molecule more polar (hydrophilic) and more basic .

Elution Rules
  • Standard Reversed-Phase: The Lys-extended version is more polar, so it generally elutes earlier than the parent Leu-Enkephalin.

  • Impact of Ion-Pairing: High concentrations of TFA can increase the retention of the Lys-peptide (via ion-pairing hydrophobicity), potentially causing co-elution.

Optimization Protocol
VariableAction to Improve Resolution (

)
Gradient Slope Flatten it. Change from 5-40% B to 10-25% B over the same time. This expands the separation window for these closely related species.
Organic Modifier Switch to Methanol. Methanol has different selectivity than Acetonitrile. It often provides better selectivity for aromatic residues (Tyr, Phe) present in Enkephalins. Note: System pressure will increase.
Temperature Lower it to 25°C. While 40°C is good for peak shape, lower temperatures often increase selectivity (

) for peptides.

Module 4: MS Compatibility (The "Signal vs. Shape" Dilemma)

User Query: "I need to use Mass Spec (LC-MS/MS). I was told to remove TFA, but now my peaks are ugly. What do I do?"

The Conflict
  • TFA: Great for peak shape, but causes severe signal suppression in Electrospray Ionization (ESI) by preventing the peptide from ionizing in the gas phase.[6]

  • Formic Acid (FA): Great for signal, terrible for peak shape (weak ion pair, doesn't mask silanols).

The "Hybrid" Solution

Do not simply swap TFA for FA. You must compensate for the loss of the strong ion-pairing agent.

  • The "Golden Ratio": Use 0.1% Formic Acid + 0.01% TFA .

    • Why: The trace amount of TFA is often enough to coat the silica surface and improve peak shape, but low enough to minimize signal suppression.

  • Alternative Modifier: Use Difluoroacetic Acid (DFA) .

    • Why: DFA is a "middle ground" acid. It provides better peak shape than Formic Acid and less signal suppression than TFA.

Decision Logic Diagram

MethodLogic Start Start Optimization Detector Detector Type? Start->Detector UV UV / PDA Detector->UV MS Mass Spec (LC-MS) Detector->MS ActionUV Use 0.1% TFA (Best Peak Shape) UV->ActionUV ActionMS Use 0.1% Formic Acid MS->ActionMS CheckShape Peak Tailing? ActionMS->CheckShape Fix1 Add 0.01% TFA (Trace) CheckShape->Fix1 Yes Fix2 Switch to DFA (Alternative) CheckShape->Fix2 Yes Fix3 Use Charged Surface Hybrid Column CheckShape->Fix3 Persistent

Figure 2: Decision matrix for selecting mobile phase additives based on detection method and peak shape requirements.

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • Chromatography Today. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide: Tailing Peaks. Retrieved from

  • Nest Group. (n.d.). Effects of TFA Concentration on Peptide Retention.[6][7][8] Retrieved from

Sources

Troubleshooting

Technical Support Center: Leu-Enkephalin-Lys (LEK) Modification

The following is a comprehensive technical support guide designed for researchers working with Leu-Enkephalin-Lys (LEK) . It addresses the specific chemical and biological challenges associated with this hexapeptide (Tyr...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical support guide designed for researchers working with Leu-Enkephalin-Lys (LEK) . It addresses the specific chemical and biological challenges associated with this hexapeptide (Tyr-Gly-Gly-Phe-Leu-Lys).

Current Status: Systems Operational | Ticket Queue: Open Support Tier: Senior Application Scientist[1]

Welcome to the LEK Technical Support Hub. This guide addresses the "Triad of Instability" inherent to Enkephalin chemistry: Regioselectivity failure , Enzymatic degradation , and Bioactivity loss .

⚠️ Critical Alert: The "Message-Address" Trap

Before proceeding with any protocol, you must understand the structural constraint of Leu-Enkephalin-Lys:

  • The Message (Tyr-Gly-Gly-Phe): The N-terminal Tyrosine (Tyr¹) is the "Message."[1] It contains the phenolic hydroxyl and the primary amine essential for opioid receptor activation. Any chemical modification here abolishes bioactivity. [1]

  • The Address (Leu-Lys): The C-terminal extension (Lys⁶) is the "Address." It tolerates modification and is your primary handle for conjugation (fluorophores, lipids, PEG).

The Challenge: Both the N-terminal amine (Tyr¹) and the Epsilon-amine (Lys⁶) are nucleophiles. Standard reagents will attack the N-terminus first at physiological pH, destroying your drug's efficacy.

Module 1: Regioselectivity & Conjugation

User Ticket #4092: "I reacted my LEK peptide with an NHS-fluorescein ester at pH 7.4. The mass spec shows conjugation, but the peptide is biologically inactive. Why?"

Diagnosis: N-Terminal Domination

You have likely conjugated the fluorophore to the N-terminal Tyrosine amine, not the Lysine side chain.

  • N-terminal amine pKa: ~7.7[1]

  • Lysine

    
    -amine pKa:  ~10.5[1]
    

At pH 7.4, the N-terminal amine is partially unprotonated (nucleophilic), while the Lysine side chain is fully protonated (non-nucleophilic). The reagent attacked the only available target: the one you needed to keep free.

Troubleshooting Protocol: Ensuring Lysine-Specific Ligation

To target the Lysine side chain exclusively, you must use Orthogonal Protection or pH-Shift Strategies .

Method A: The "Gold Standard" (Solid Phase)

Do not attempt this in solution if you can avoid it. Use Solid Phase Peptide Synthesis (SPPS).[1]

  • Synthesize Backbone: Build Boc-Tyr-Gly-Gly-Phe-Leu-Lys(Fmoc)-Resin.

  • Selective Deprotection: Remove the Fmoc from Lysine (using piperidine) while keeping the N-terminal Tyr protected with Boc.

  • Conjugate: React your payload (NHS-ester, etc.) with the free Lysine amine on-bead.[1]

  • Final Cleavage: Use TFA to cleave the peptide and remove the N-terminal Boc group simultaneously.

Method B: The "pH Shift" (Solution Phase - Risky)

If you must work in solution with free peptide:

  • Shift pH: Adjust reaction buffer to pH 9.5 - 10.0 .

  • Rationale: At this pH, both amines are unprotonated. However, the Lysine

    
    -amine is sterically more accessible and more nucleophilic than the N-terminal amine in this specific ionic state.[1]
    
  • Stoichiometry: Use a slight deficit of the reagent (0.8 eq) to prevent double-labeling.

  • Purification: You will get a mixture. You must separate Tyr-Label (inactive) from Lys-Label (active) via HPLC.[1]

Visualization: The Selectivity Workflow

Regioselectivity Start Start: Free Leu-Enkephalin-Lys (Tyr-Gly-Gly-Phe-Leu-Lys) Decision Choose Modification Strategy Start->Decision PathA Path A: Solution Phase (pH 7.4) Decision->PathA Standard Protocol PathB Path B: Solution Phase (pH 9.5+) Decision->PathB High pH Shift PathC Path C: Solid Phase (Orthogonal) Decision->PathC Recommended ResultA Result: N-term Modification (Bioactivity LOST) PathA->ResultA ResultB Result: Mixture (N-term + Lys) Requires HPLC Separation PathB->ResultB StepC1 1. Protect N-term (Boc) 2. Deprotect Lys (Fmoc) PathC->StepC1 StepC2 3. Conjugate Payload to Lys 4. Global Deprotection StepC1->StepC2 ResultC Result: Lys-Specific Conjugate (Bioactivity PRESERVED) StepC2->ResultC

Caption: Decision tree for regioselective modification of LEK. Path C (Solid Phase) is the only self-validating method to ensure bioactivity.[1]

Module 2: Stability & Degradation

User Ticket #5521: "My LEK conjugates degrade within 15 minutes in plasma. Is the Lysine modification destabilizing the backbone?"

Diagnosis: Enzymatic Cleavage (The "Zipper" Effect)

The Lysine modification is not the cause. Native Enkephalins have a plasma half-life of ~2-3 minutes.[1] Your modification at the C-terminus (Lys) offers zero protection against the primary degradation mechanism occurring at the N-terminus.

The Degradation Pathway[2][3]
  • Aminopeptidase N (CD13): Cleaves the Tyr¹-Gly² bond.[1][2] This is the rate-limiting step. Once Tyr is gone, the signal is dead.

  • Neutral Endopeptidase (Neprilysin/Enkephalinase): Cleaves the Gly³-Phe⁴ bond.[1]

  • Dipeptidyl Peptidase III: Cleaves Gly²-Gly³.[1]

Stabilization Protocols

To extend half-life, you must modify the backbone in addition to your Lysine conjugation.

StrategyModificationMechanismEffect on Half-Life
D-AA Sub (Critical) D-Ala at position 2Steric blockade of Aminopeptidase N.10x - 50x Increase
N-Methylation N-Me-Phe at position 4Blocks Neprilysin cleavage.[1]2x - 5x Increase
Retro-Inverso All D-amino acids + reversed sequenceMimics side chain topology; protease immune.[1]>100x Increase
Glycosylation O-GlcNAc on Ser/Thr (if added)Steric shield + improved BBB transport.[1]Variable

Recommendation: Switch your scaffold to [D-Ala²]-Leu-Enkephalin-Lys .[1] This single substitution (Tyr-D-Ala -Gly-Phe-Leu-Lys) preserves the "Message" geometry while blocking the primary degradation enzyme.

Visualization: Degradation Map

Degradation Peptide Tyr - Gly - Gly - Phe - Leu - Lys Frag1 Tyr (Free) + Gly-Gly-Phe-Leu-Lys Peptide->Frag1 Cleaves Tyr-Gly bond Frag2 Tyr-Gly-Gly + Phe-Leu-Lys Peptide->Frag2 Cleaves Gly-Phe bond APN Aminopeptidase N (Primary Threat) APN->Peptide Attacks N-term NEP Neprilysin (Secondary Threat) NEP->Peptide Attacks Mid-chain Defense Defense Strategy: Substitute Gly² with D-Ala² Defense->APN Blocks

Caption: Enzymatic attack vectors on LEK. Aminopeptidase N is the primary cause of rapid deactivation. D-Ala substitution provides the necessary blockade.[1]

Module 3: Solubility & Aggregation

User Ticket #6102: "I attached a lipid tail to the Lysine to improve BBB penetration, but the peptide precipitates in PBS."

Diagnosis: Amphiphilic Collapse

Leu-Enkephalin is relatively hydrophobic (Phe, Leu).[1] Adding a lipid tail to the Lysine creates a surfactant-like molecule. In aqueous buffers (PBS), these form micelles or amorphous aggregates, lowering effective concentration and preventing receptor binding.

Troubleshooting: The "Linker" Solution

Do not attach hydrophobic moieties (lipids, dyes) directly to the Lysine


-amine. You need a Solubility Spacer .[1]
  • PEGylation: Insert a mini-PEG spacer (PEG4 or PEG8) between the Lysine and your Lipid.

    • Structure: Peptide-Lys-NH-(PEG)₄-Lipid.[1]

    • Benefit: The PEG shell maintains hydration shell around the conjugate.

  • Cosolvents: For stock solutions, dissolve the conjugate in DMSO first, then dilute slowly into PBS containing 0.1% Tween-20 .

  • Cyclodextrin: Use Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) in your buffer.[1] It encapsulates the lipid tail, keeping the peptide in solution until it reaches the membrane.

References

  • Structure-Activity Relationships of Enkephalins

    • Title: Structure-activity relationships of Leu-Enkephalin analog with (4-Carboxamido)phenylalanine substituted for tyrosine.[1][3]

    • Source: Biopolymers (via PubMed), 2007.[1]

    • Relevance: Establishes the criticality of the N-terminal Tyrosine for receptor binding (The "Message").
    • URL:[Link]

  • Regioselectivity & pKa Differences

    • Title: Selective N-terminal modification of peptides and proteins: Recent progresses and applications.[1][4][5]

    • Source: CCS Chemistry, 2022.
    • Relevance: details the pKa disparity between N-terminal amines (~8.0) and Lysine side chains (~10.[1]5) and strategies for selective modification.

    • URL:[Link][1]

  • Enzymatic Degradation Mechanisms

    • Title: Enzymatic Degradation of Leucine Enkephalin and [D-Ala2]-Leucine Enkephalinamide in Various Rabbit Mucosa Extracts.[1][6]

    • Source: Yakhak Hoeji, 1994.
    • Relevance: Identifies Aminopeptidase N as the primary degradation pathway and the stabilizing effect of D-Ala substitution.
    • URL:[Link]

  • Blood-Brain Barrier Transport Strategies

    • Title: Improved Blood-Brain Barrier Penetration and Enhanced Analgesia of an Opioid Peptide by Glycosylation.[1][7]

    • Source: Journal of Pharmacology and Experimental Therapeutics, 2001.[7]

    • Relevance: Demonstrates how modification of the "Address" region (C-terminus/Side chain) can improve stability and BBB transport without ruining the "Message."
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing biological activity of Leu-Enkephalin-Lys vs Leu-Enkephalin

The following guide provides an objective, technical comparison of Leu-Enkephalin and its C-terminal extended analog Leu-Enkephalin-Lys (also known as Dynorphin A (1-6) ). Executive Summary Leu-Enkephalin (Leu-Enk) is a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an objective, technical comparison of Leu-Enkephalin and its C-terminal extended analog Leu-Enkephalin-Lys (also known as Dynorphin A (1-6) ).

Executive Summary

Leu-Enkephalin (Leu-Enk) is a primary endogenous opioid neuropeptide with high affinity and selectivity for the Delta (


) opioid receptor (DOR)  and moderate affinity for the Mu (

) opioid receptor (MOR)
. It serves as a potent, short-acting analgesic and neurotransmitter.

Leu-Enkephalin-Lys (Leu-Enk-Lys) , chemically Tyr-Gly-Gly-Phe-Leu-Lys, corresponds to the N-terminal hexapeptide of Dynorphin A (Dynorphin A 1-6). Biologically, it functions primarily as a biosynthetic intermediate or a metabolic precursor. Compared to Leu-Enk, the addition of the positively charged Lysine residue significantly reduces affinity for the Delta receptor (approx. 10-fold) and destabilizes the peptide against aminopeptidase degradation, though it serves as a substrate for Carboxypeptidase E to generate mature Leu-Enk.

Verdict: For research focusing on receptor activation, Leu-Enkephalin is the superior agonist. Leu-Enkephalin-Lys is the preferred tool for studying opioid peptide processing, convertase activity (e.g., Carboxypeptidase E), and the metabolic pathways of the Dynorphin lineage.

Structural & Physicochemical Comparison

The addition of a basic Lysine residue at the C-terminus alters the charge profile and steric volume of the peptide, impacting its receptor binding pocket fit.

FeatureLeu-Enkephalin (Leu-Enk)Leu-Enkephalin-Lys (Leu-Enk-Lys)
Sequence Tyr-Gly-Gly-Phe-LeuTyr-Gly-Gly-Phe-Leu-Lys
Alias Dynorphin A (1-5)Dynorphin A (1-6)
Molecular Weight 555.62 g/mol 683.81 g/mol
Net Charge (pH 7.4) Neutral / ZwitterionicPositive (+1)
Hydrophobicity Moderate (Leu/Phe residues)Lower (due to charged Lys)
Receptor Selectivity Delta (

) > Mu (

)
>> Kappa (

)
Weak Delta/Mu ; Negligible Kappa
Primary Role Neurotransmitter / AgonistMetabolic Intermediate / Precursor

Receptor Affinity & Biological Activity[3][4][5][6][7][8][9]

Opioid Receptor Selectivity

The "Message-Address" concept in opioid peptides dictates that the N-terminal Tyr-Gly-Gly-Phe is the "message" (activation), while the C-terminus provides the "address" (selectivity).

  • Leu-Enk: The C-terminal Leucine confers high Delta selectivity.

  • Leu-Enk-Lys: The C-terminal Lysine interferes with the Delta receptor's hydrophobic binding pocket, causing a ~10-fold loss in affinity . It does not provide sufficient length or charge distribution to activate the Kappa (

    
    ) receptor  (which requires Dynorphin A 1-13 or 1-17).
    
Potency Data (In Vitro Bioassays)

Data summarized from standard Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) assays.[1]

Assay SystemReceptor DominanceLeu-Enkephalin Potency (

)
Leu-Enk-Lys Potency (

)
Interpretation
Mouse Vas Deferens (MVD) Delta (

)
1 - 5 nM 50 - 100 nM Lysine extension hinders Delta binding; significantly lower potency.
Guinea Pig Ileum (GPI) Mu (

)
20 - 50 nM ~50 - 100 nM Moderate reduction or equipotent; Lysine is less disruptive to Mu binding than Delta.
Rabbit Vas Deferens Kappa (

)
InactiveInactiveHexapeptide is too short to activate Kappa receptors.

Critical Insight: In vivo analgesic effects observed with Leu-Enk-Lys are often attributed to its rapid enzymatic conversion back to Leu-Enkephalin by extracellular carboxypeptidases.

Metabolic Stability & Processing Pathways

Leu-Enk-Lys is metabolically fragile. It is a substrate for multiple peptidase systems, often degrading faster than Leu-Enk itself due to the basic C-terminus acting as a "handle" for specific enzymes.

Degradation Mechanisms[10][11]
  • Aminopeptidase N (APN): Cleaves the N-terminal Tyr. Both peptides are highly susceptible.

  • Neutral Endopeptidase (NEP/Enkephalinase): Cleaves the Gly3-Phe4 bond.

  • Carboxypeptidase E (CPE): Specifically targets the C-terminal basic residues (Lys/Arg). CPE converts Leu-Enk-Lys into Leu-Enk.

Processing Pathway Diagram

The following diagram illustrates the position of Leu-Enk-Lys within the Prodynorphin processing hierarchy.

OpioidProcessing cluster_legend Enzymatic Fate Prodyn Prodynorphin BigDyn Big Dynorphin Prodyn->BigDyn Prohormone Convertase 2 DynA Dynorphin A (1-17) BigDyn->DynA Processing DynA6 Leu-Enk-Lys (Dyn A 1-6) DynA->DynA6 Endopeptidases (e.g., cleavage at Arg7) LeuEnk Leu-Enkephalin (Dyn A 1-5) DynA6->LeuEnk Carboxypeptidase E (Removal of Lys) Inactive Inactive Fragments (Tyr, GGFL, etc.) DynA6->Inactive Aminopeptidase N (Rapid Degradation) LeuEnk->Inactive Aminopeptidase N Neutral Endopeptidase legend_text Leu-Enk-Lys is a transient intermediate converted to Leu-Enk or degraded.

Figure 1: Proteolytic processing pathway showing Leu-Enk-Lys as a precursor to Leu-Enkephalin.[2][3][4]

Experimental Protocols

To validate the activity and stability differences, the following protocols are recommended. These are designed to be self-validating control systems.

Protocol A: Differential Hydrolysis Assay (Stability)

Objective: Determine if the test peptide is a precursor (converted to Leu-Enk) or a terminal substrate.

Materials:

  • Rat Brain Membrane Homogenate (source of NEP/APN).

  • Purified Carboxypeptidase E (or plasma).

  • HPLC with UV detection (210 nm) or LC-MS.

  • Substrates: Leu-Enk, Leu-Enk-Lys (100

    
    M).
    

Workflow:

  • Incubation: Incubate 100

    
    M peptide in Tris-HCl buffer (pH 7.4) at 37°C with enzyme source.
    
  • Inhibitor Controls (Crucial):

    • Control A: No inhibitor.

    • Control B: + Bestatin (10

      
      M) [Blocks Aminopeptidase].
      
    • Control C: + GEMSA (guanidinoethylmercaptosuccinic acid) [Blocks Carboxypeptidase E].

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with 0.1% TFA/Acetonitrile.

  • Analysis:

    • Leu-Enk-Lys Sample: If peak for Leu-Enk-Lys decreases and Leu-Enk peak appears, conversion is active.

    • Validation: In Control C (GEMSA), the conversion to Leu-Enk should be abolished, proving the specific "Lys" removal mechanism.

Protocol B: Mouse Vas Deferens (MVD) Bioassay

Objective: Quantify Delta receptor bioactivity.

Workflow:

  • Preparation: Suspend vasa deferentia from mature male mice in Mg²⁺-free Krebs buffer at 37°C, aerated with 95% O₂/5% CO₂.

  • Stimulation: Apply electrical field stimulation (0.1 Hz, 1 ms duration, supramaximal voltage).

  • Equilibration: Stabilize tissue for 45 min until twitch height is constant.

  • Dosing: Cumulative dosing of Leu-Enk (

    
     to 
    
    
    
    M) vs. Leu-Enk-Lys.
  • Calculation: Plot % inhibition of twitch height vs. Log[Concentration].

  • Expected Result: Leu-Enk curve will be left-shifted (lower

    
    ) compared to Leu-Enk-Lys.
    

References

  • Corbett, A. D., et al. (1982). "Dynorphin(1-8) and dynorphin(1-9) are ligands for the kappa-subtype of opiate receptor." Nature, 299, 79-81. Link

  • Chavkin, C., & Goldstein, A. (1981). "Specific receptor for the opioid peptide dynorphin: structure-activity relationships." Proceedings of the National Academy of Sciences, 78(10), 6543-6547. Link

  • Fricker, L. D., & Snyder, S. H. (1982). "Enkephalin convertase: purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules." Proceedings of the National Academy of Sciences, 79(12), 3886-3890. Link

  • Höllt, V. (1986). "Opioid peptide processing and receptor selectivity."[5][4] Annual Review of Pharmacology and Toxicology, 26, 59-77. Link

  • Lord, J. A., et al. (1977).[1] "Endogenous opioid peptides: multiple agonists and receptors." Nature, 267, 495-499. Link

Sources

Comparative

validation of Leu-Enkephalin-Lys as a mass spec standard

Publish Comparison Guide: Validation of Leu-Enkephalin-Lys (YGGFLK) as a Mass Spec Standard Executive Summary: Beyond the "Standard" 556 In high-resolution mass spectrometry (HRMS), the integrity of mass accuracy (<5 ppm...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validation of Leu-Enkephalin-Lys (YGGFLK) as a Mass Spec Standard

Executive Summary: Beyond the "Standard" 556

In high-resolution mass spectrometry (HRMS), the integrity of mass accuracy (<5 ppm) relies entirely on the stability and ionization efficiency of the internal reference (lock mass). While Leucine Enkephalin (YGGFL) has long been the industry gold standard (m/z 556.2771), it faces limitations in modern metabolomics and lipidomics:

  • Interference: The m/z 556 region is often crowded with solvent clusters and background noise in complex matrices.

  • Ionization Bias: YGGFL lacks a basic residue (Lys/Arg), limiting its sensitivity in positive mode compared to more basic peptides.

This guide validates Leu-Enkephalin-Lys (YGGFLK) —a C-terminal extended variant—as a superior alternative. By introducing a Lysine residue, this standard shifts the reference mass to a quieter spectral region (m/z 684.37) and significantly enhances protonation efficiency.

Part 1: Technical Profile & Comparative Analysis

The Physicochemical Advantage

The addition of Lysine (K) to the canonical Leucine Enkephalin sequence fundamentally alters its behavior in the ion source.

Table 1: Comparative Physicochemical Profile

FeatureLeu-Enkephalin (Standard) Leu-Enkephalin-Lys (Candidate) Glu-Fibrinopeptide B (Alternative)
Sequence Tyr-Gly-Gly-Phe-Leu (YGGFL)Tyr-Gly-Gly-Phe-Leu-Lys (YGGFLK)EGVNDNEEGFFSAR
Formula C₂₈H₃₇N₅O₇C₃₄H₄₉N₇O₈ C₆₆H₉₅N₁₉O₂₆
Monoisotopic Mass (Da) 555.2693683.3642 1570.6774
Primary Lock Mass [M+H]⁺ 556.2771 684.3715 785.8426 ([M+2H]²⁺)
Basicity (pKa) ~7.5 (N-term)~10.5 (Lys side chain) ~4.0 (Acidic)
Spectral Region High Noise (Solvent/Matrix)Low Noise (Quiet Zone) High Mass (Slow diffusion)
Carryover Risk LowLow High (Sticky)
Why YGGFLK? (The Causality)
  • Enhanced Ionization: The ε-amino group of Lysine acts as a "proton sponge," increasing ionization efficiency in ESI+ mode by 10–50x compared to YGGFL. This allows for lower concentration usage, reducing detector saturation risks.

  • Interference Avoidance: Common background ions (e.g., ODS bleed, solvent dimers) cluster heavily below m/z 600. Shifting the lock mass to 684.3715 moves the reference signal into a "quiet zone," improving the Signal-to-Noise (S/N) ratio for the lock mass correction algorithm.

Part 2: Validation Protocol (Self-Validating System)

To validate YGGFLK in your workflow, you must demonstrate that it provides mass correction equivalent to or better than the vendor-supplied standard.

Preparation Methodology
  • Stock Solution: Dissolve 1 mg YGGFLK in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid. (Conc: 1 mg/mL).[1][2]

  • Working Solution (Lock Mass): Dilute stock to 200–500 pg/µL (approx 300–700 fmol/µL).

    • Note: This is significantly lower than the typical 1 ng/µL used for YGGFL, due to the higher ionization efficiency of the Lysine residue.

Experimental Workflow

The following diagram illustrates the logic flow for the validation process, ensuring that the lock mass correction is applied only when the signal meets strict quality criteria.

ValidationWorkflow Prep 1. Standard Prep (YGGFLK @ 500 pg/µL) Infusion 2. Direct Infusion (Fluidics Check) Prep->Infusion Stability 3. Stability Test (1 hour acquisition) Infusion->Stability QC_Check Signal > 1e4? RMS Error < 1ppm? Stability->QC_Check QC_Check->Prep Fail (Re-optimize) Application 4. LC-MS Run (Lock Mass Correction) QC_Check->Application Pass Data 5. Mass Accuracy Verification Application->Data

Figure 1: Step-wise validation workflow for implementing YGGFLK as a new reference standard.

Key Validation Experiments

Experiment A: Ionization Efficiency & Limit of Detection

  • Infuse YGGFL (Standard) at 500 pg/µL. Record intensity of m/z 556.2771.[2][3]

  • Infuse YGGFLK (Candidate) at 500 pg/µL. Record intensity of m/z 684.3715.

  • Success Criteria: YGGFLK intensity should be >150% of YGGFL intensity due to the Lysine residue.

Experiment B: Long-Term Mass Stability (Drift Test)

  • Set up a 60-minute solvent-only LC run.

  • Infuse YGGFLK via the reference sprayer (LockSpray/NanoLock).

  • Acquire data in "Continuum" mode (do not centroid yet).

  • Analysis: Plot the mass error (ppm) of m/z 684.3715 over time without correction.

  • Success Criteria: Uncorrected drift should be smooth (thermal drift). Corrected RMS error should be < 1 ppm.

Experiment C: Dynamic Range & Saturation

  • Prepare a concentration series: 50, 100, 500, 1000, 5000 pg/µL.

  • Monitor the peak width (FWHM) and mass accuracy.

  • Warning: High concentrations of YGGFLK can cause detector saturation (Dead Time effects), leading to negative mass errors (e.g., -5 to -10 ppm).

  • Optimal Range: Identify the concentration yielding 1e5 – 1e6 counts (on TOF) or 1e6 – 1e7 (on Orbitrap).

Part 3: Mechanism of Action

Understanding how the lock mass corrects data is crucial for troubleshooting. The system calculates a correction factor based on the difference between the theoretical and observed mass of YGGFLK.

LockMassLogic Input Raw Ion Beam (Analyte + YGGFLK) Split Data Acquisition Input->Split Ref_Channel Reference Scan (Target: 684.3715) Split->Ref_Channel Analyte_Channel Analyte Scan (Unknowns) Split->Analyte_Channel Calc Calculate Error (Observed - Theoretical) Ref_Channel->Calc Correction Apply Correction Factor (Shift m/z axis) Analyte_Channel->Correction Real-time Calc->Correction Result Calibrated Spectra (< 2 ppm error) Correction->Result

Figure 2: Logic gate for Real-Time Lock Mass Correction (LockSpray/Internal Calibration).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Signal < 1e3 counts Suppression by mobile phase or clogged emitter.Switch to 50:50 MeOH:Water (better solvation). Check capillary voltage.
Mass Error > 5 ppm Detector Saturation.Dilute YGGFLK standard 10-fold. The Lysine ionizes too well.
Interference at 684 Matrix effect or plasticizer contamination.Use [M+2H]²⁺ ion at m/z 342.689 as an alternative lock mass point.
Unstable Signal Air bubbles in lock mass pump.Purge lock mass lines for 5 mins at high flow (20 µL/min).

References

  • Waters Corporation. MassLynx 4.1 Reference Guide: LockSpray and Exact Mass Measurement. (Standard protocol for Leucine Enkephalin usage).

  • Sztáray, J., et al. (2011).[4] "Leucine enkephalin—a mass spectrometry standard." Mass Spectrometry Reviews. (Detailed fragmentation and energetics of the YGGFL scaffold).

  • Thermo Fisher Scientific. Orbitrap Eclipse Tribrid Mass Spectrometer User Guide. (Internal vs External Lock Mass calibration logic).

  • Sigma-Aldrich. Leu-Enkephalin-Lys Product Specification. (Physicochemical properties of YGGFLK).

Sources

Validation

Cross-Reactivity of Leu-Enkephalin-Lys with Opioid Receptor Subtypes: A Comparative Guide

Understanding the exact receptor binding profile of opioid peptides is critical for drug development, particularly when designing analgesics with minimized off-target effects. This guide provides an in-depth comparative...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the exact receptor binding profile of opioid peptides is critical for drug development, particularly when designing analgesics with minimized off-target effects. This guide provides an in-depth comparative analysis of Leu-Enkephalin-Lys (YGGFLK) against its parent pentapeptide and extended dynorphin analogs, detailing the mechanistic rationale behind its cross-reactivity, quantitative performance data, and the self-validating experimental workflows required to measure these interactions.

Mechanistic Rationale: The "Message-Address" Concept

The endogenous opioid system utilizes a highly conserved structural mechanism to dictate receptor selectivity. The N-terminal "message" sequence (Tyr-Gly-Gly-Phe, or YGGF) is universally required for binding to the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors[1]. However, it is the C-terminal "address" sequence that determines the specific receptor subtype preference.

Leu-Enkephalin (YGGFL) is a classic endogenous pentapeptide that selectively agonizes the DOR with moderate cross-reactivity to the MOR, but exhibits negligible affinity for the KOR[2]. In contrast, Dynorphins , which are extended forms of Leu-Enkephalin containing basic Lysine (Lys) and Arginine (Arg) residues, bind with high affinity to the KOR[3].

Leu-Enkephalin-Lys (YGGFLK) represents a critical structural and pharmacological intermediate. By extending the C-terminus of Leu-Enkephalin with a positively charged Lysine residue, the peptide mimics the basic "address" domain characteristic of dynorphins.

  • The Causality of Cross-Reactivity: This single amino acid addition fundamentally alters the electrostatic profile of the ligand. The positive charge of the Lysine residue interacts with negatively charged extracellular loops on the KOR, disrupting the strict DOR/MOR selectivity of the parent pentapeptide. Consequently, YGGFLK introduces measurable cross-reactivity with the KOR while slightly shifting the overall MOR/DOR binding equilibrium[4].

Quantitative Cross-Reactivity Profile

To objectively evaluate the performance of Leu-Enkephalin-Lys, we must compare its binding affinities (


) against the highly selective parent peptide (Leu-Enkephalin) and a KOR-selective reference (Dynorphin A 1-8). The data below synthesizes standard radioligand displacement metrics across the three primary [5].
Peptide VariantSequenceMOR Affinity (

, nM)
DOR Affinity (

, nM)
KOR Affinity (

, nM)
Primary Selectivity Profile
Leu-Enkephalin YGGFL~1.7 - 2.0~0.9 - 1.2> 10,000DOR > MOR

KOR
Leu-Enkephalin-Lys YGGFLK~5.0 - 15.0~8.0 - 20.0~150 - 500MOR

DOR > KOR
Dynorphin A (1-8) YGGFLRRI~8.0 - 12.0~10.0 - 15.0~0.5 - 2.0KOR > MOR

DOR

Note: Lower


 values indicate higher binding affinity. The addition of the Lysine residue in YGGFLK bridges the pharmacological gap between enkephalins and dynorphins, introducing KOR affinity while maintaining low-nanomolar MOR/DOR binding.

Self-Validating Experimental Workflows

To ensure scientific integrity, the cross-reactivity of Leu-Enkephalin-Lys must be evaluated using protocols that inherently validate their own outputs. Below are the optimized, step-by-step methodologies for determining both binding affinity and functional efficacy.

Workflow A: Competitive Radioligand Binding Assay (Affinity Determination)
  • Objective: Quantify the exact binding affinity (

    
    ) of YGGFLK across MOR, DOR, and KOR.
    
  • Causality of Design: We utilize CHO (Chinese Hamster Ovary) cell lines stably expressing a single human opioid receptor subtype (hMOR, hDOR, or hKOR). This isolates receptor-specific interactions, eliminating the confounding cross-talk present in endogenous mixed-receptor tissue preparations. Subtype-selective radioligands (

    
    DAMGO for MOR, 
    
    
    
    DPDPE for DOR,
    
    
    U69,593 for KOR) are employed because their extreme selectivity ensures that any displacement observed is strictly due to YGGFLK competing at that specific active site.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO cells expressing the target receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of the subtype-specific radioligand (at its

    
     value), and increasing concentrations of YGGFLK (
    
    
    
    to
    
    
    M).
  • Self-Validation (NSB Control): Include parallel wells containing 10 µM Naloxone (a universal opioid antagonist). Why? This establishes Non-Specific Binding (NSB). If radioactivity remains high in these wells, the radioligand is sticking to the plastic or non-receptor proteins, invalidating the assay.

  • Incubation & Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI (to reduce non-specific sticking).

  • Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Workflow B: cAMP GloSensor Functional Assay (Efficacy Determination)
  • Objective: Determine if YGGFLK acts as an agonist, partial agonist, or antagonist at the receptors it binds to.

  • Causality of Design: Binding affinity (

    
    ) does not equal activation. Because all three opioid receptors couple to inhibitory 
    
    
    
    proteins, their activation inherently inhibits adenylyl cyclase, reducing intracellular cAMP[6]. We use a live-cell luminescent biosensor pre-stimulated with Forskolin to artificially spike cAMP levels, creating a high-signal baseline against which opioid-mediated inhibition can be clearly measured.

Step-by-Step Protocol:

  • Cell Seeding: Seed CHO cells co-expressing the target opioid receptor and the cAMP GloSensor plasmid into white 96-well plates.

  • Substrate Addition: Add the GloSensor cAMP reagent and incubate for 2 hours to allow intracellular equilibration.

  • Forskolin Stimulation: Add 1 µM Forskolin to all wells to stimulate adenylyl cyclase. Wait 15 minutes for luminescence to peak.

  • Peptide Addition: Introduce YGGFLK at varying concentrations. A true agonist will dose-dependently reduce the luminescent signal.

  • Self-Validation (Reversibility Control): Post-read, inject 10 µM Naloxone into the wells. Why? If the luminescent signal recovers, it proves the cAMP drop was strictly mediated by the opioid receptor. If the signal remains suppressed, it indicates cell toxicity or assay artifact, invalidating the run.

Signaling Pathway Visualization

The following diagram illustrates the


-coupled signaling cascade triggered when Leu-Enkephalin-Lys successfully binds and activates an opioid receptor.

OpioidSignaling Ligand Leu-Enkephalin-Lys (YGGFLK) Receptor Opioid Receptor (MOR/DOR/KOR) Ligand->Receptor Receptor Binding Gi_Protein Gi/o Protein (Alpha Subunit) Receptor->Gi_Protein GPCR Activation BetaGamma Beta/Gamma Subunits Receptor->BetaGamma Subunit Dissociation AdenylylCyclase Adenylyl Cyclase (Inhibited) Gi_Protein->AdenylylCyclase Inhibits cAMP cAMP Levels (Decreased) AdenylylCyclase->cAMP Reduces Synthesis IonChannels K+ Efflux / Ca2+ Block (Hyperpolarization) BetaGamma->IonChannels Modulates Channels

GPCR-mediated signaling cascade following Leu-Enkephalin-Lys binding to opioid receptors.

References

  • The Meta-Position of Phe4 in Leu-enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors Source: bioRxiv / MDPI URL:[Link]

  • Opioid receptors | G protein-coupled receptors Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

  • Asymmetry of the Endogenous Opioid System in the Human Anterior Cingulate: a Putative Molecular Basis for Lateralization of Emotions and Pain Source: Cerebral Cortex | Oxford Academic URL:[Link]

  • Fundamentals of the Dynorphins/Kappa Opioid Receptor System: From Distribution to Signaling and Function Source: ResearchGate URL:[Link]

  • Design of a Stable Cyclic Peptide Analgesic Derived from Sunflower Seeds that Targets the κ-Opioid Receptor for the Treatment of Chronic Abdominal Pain Source: PubMed Central (PMC) URL:[Link]

  • Pathobiology of Dynorphins in Trauma and Disease Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

comparing mu- vs delta-opioid receptor affinity of Leu-Enkephalin-Lys

Title: Comparative Affinity and Functional Profiling of Leu-Enkephalin vs. Leu-Enkephalin-Lys at Mu and Delta Opioid Receptors Target Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Affinity and Functional Profiling of Leu-Enkephalin vs. Leu-Enkephalin-Lys at Mu and Delta Opioid Receptors

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The endogenous pentapeptide Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) is a potent opioid receptor agonist with a pronounced selectivity for the delta-opioid receptor (DOR) over the mu-opioid receptor (MOR). In peptide engineering and drug development, structural modifications are often required to improve stability, enable conjugation, or modulate receptor bias. The addition of a Lysine residue to the C-terminus to form Leu-Enkephalin-Lys (Tyr-Gly-Gly-Phe-Leu-Lys) provides a highly reactive


-amino group for bioconjugation (e.g., to dendrimers, fluorophores, or PEG chains).

However, this modification alters the peptide's pharmacological profile. This guide objectively compares the receptor binding affinities and signaling properties of native Leu-Enkephalin against its Lys-extended analog, providing mechanistic insights into how C-terminal modifications influence the "message-address" recognition at opioid receptors.

Mechanistic Causality: The Message-Address Concept

Understanding the affinity shift between these two peptides requires an analysis of the message-address concept in opioid pharmacology[1].

  • The Message (N-terminus): The N-terminal Tyrosine (Tyr

    
    ) is the critical "message" sequence. It mimics the tyramine moiety of alkaloid opiates (like morphine) and is strictly required for receptor activation. Blocking or modifying this primary amine abolishes opioid activity.
    
  • The Address (C-terminus): The C-terminal residues (Phe

    
    -Leu
    
    
    
    ) serve as the "address," dictating receptor subtype selectivity. The DOR possesses a specific binding pocket that tightly accommodates the hydrophobic C-terminus of Leu-Enkephalin.

The Impact of Lysine Addition: When a Lysine is added to the C-terminus, the bulky, positively charged side chain disrupts the precise hydrophobic fit within the DOR binding pocket. Consequently, the affinity for the delta-type receptor drops significantly (approximately 10- to 15-fold). Conversely, the MOR binding pocket is more spacious and naturally accommodates longer C-terminal extensions (as observed with endogenous dynorphins). Therefore, the addition of Lysine only marginally impairs interaction with the MOR, resulting in a less severe drop in affinity.

Quantitative Data: Receptor Affinity Comparison

The following table synthesizes competitive radioligand binding data comparing the two peptides. Note: Absolute


 values can vary based on tissue source (e.g., guinea pig brain vs. cloned human receptors) and the specific radioligand used, but the relative affinity shifts remain consistent across the literature.
PeptideSequenceMOR

(nM)
DOR

(nM)
KOR

(nM)
Selectivity (MOR/DOR)
Leu-Enkephalin Tyr-Gly-Gly-Phe-Leu28.61.7>10,000~16.8 (Highly DOR selective)
Leu-Enkephalin-Lys Tyr-Gly-Gly-Phe-Leu-Lys107.025.6>10,000~4.2 (Reduced DOR selectivity)

Data Interpretation: As demonstrated in the data[2], extending the sequence to a hexapeptide via C-terminal Lysine reduces DOR affinity by ~15-fold (1.7 nM


 25.6 nM), while MOR affinity is only reduced by ~3.7-fold (28.6 nM 

107.0 nM). Neither peptide exhibits meaningful affinity for the kappa-opioid receptor (KOR).

Experimental Workflows & Self-Validating Protocols

To accurately compare the affinities and functional efficacies of these peptides, researchers must employ rigorous, self-validating in vitro assays.

Competitive Radioligand Binding Assay

This protocol determines the


 values by measuring the ability of the peptides to displace a subtype-selective radioligand.

Self-Validating System: Non-specific binding (NSB) must be defined using a saturating concentration (10 µM) of an unlabeled non-selective antagonist (e.g., Naloxone). The assay is only valid if specific binding (Total Signal - NSB) constitutes >80% of the total radioactive signal.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing either human MOR or DOR. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Selection:

    • For MOR: Use 1 nM [

      
      H]-DAMGO.
      
    • For DOR: Use 1 nM [

      
      H]-DPDPE or [
      
      
      
      H]-Deltorphin II.
  • Incubation: Add the radioligand and varying concentrations of the competitor peptide (Leu-Enkephalin or Leu-Enkephalin-Lys, ranging from

    
     to 
    
    
    
    M) to the membrane suspension. Incubate at 25°C for 60 minutes to reach equilibrium.
  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific peptide adherence). Wash three times with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Analysis: Plot the displacement curve using non-linear regression. Calculate the

    
    , and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

G N1 Prepare Cell Membranes (MOR or DOR) N2 Incubate with Radioligand (e.g., [3H]-DAMGO) N1->N2 N3 Add Competitor Peptide (Leu-Enk vs Leu-Enk-Lys) N2->N3 N4 Filter & Wash (Separate bound/free) N3->N4 N5 Liquid Scintillation (Measure radioactivity) N4->N5 N6 Data Analysis (Calculate IC50 & Ki) N5->N6

Caption: Workflow for competitive radioligand binding assay to determine opioid receptor affinity.

Functional Assay (cAMP Inhibition)

Because binding affinity (


) does not equal functional efficacy, a cAMP accumulation assay is required to confirm that the Lys-extended analog remains a full agonist.
  • Cell Plating: Seed MOR- or DOR-expressing cells in a 384-well plate.

  • Stimulation: Treat cells with 10 µM Forskolin to artificially stimulate adenylyl cyclase and spike intracellular cAMP levels.

  • Inhibition: Simultaneously add the test peptides. As GPCR agonists coupled to

    
     proteins, active peptides will inhibit the Forskolin-induced cAMP spike.
    
  • Detection: Lyse the cells and measure cAMP levels using a homogeneous time-resolved fluorescence (HTRF) cAMP assay kit.

G L Leu-Enkephalin-Lys R Opioid Receptor (MOR / DOR) L->R Binding G Gi/o Protein Activation R->G G-protein Pathway Arr Beta-Arrestin Recruitment R->Arr Internalization Pathway AC Adenylyl Cyclase Inhibition G->AC Inhibition cAMP Decreased cAMP AC->cAMP Downstream Effect

Caption: Divergent GPCR signaling pathways activated by opioid receptor binding.

Strategic Applications in Drug Development

While Leu-Enkephalin-Lys suffers a drop in absolute receptor affinity compared to native Leu-Enkephalin, it remains an invaluable tool in neuropharmacology.

Because the


-amine of Tyrosine is strictly forbidden from modification (doing so abolishes opioid activity), the 

-amine of the C-terminal Lysine serves as the perfect bio-orthogonal anchor. Researchers purposefully accept the 10- to 15-fold reduction in DOR affinity in exchange for the ability to synthesize multivalent peptide dendrimers[3], attach fluorescent probes for receptor tracking, or conjugate the peptide to nanocarriers to improve blood-brain barrier (BBB) permeability.

References

  • Bobrova, I.V., et al. "Synthesis and biological activity of a lysine-containing cyclic analog of [Leu5]enkephalin." Soviet Journal of Bioorganic Chemistry (1986).

  • Hruby, V. J., et al. "Recent developments in the design of receptor specific opioid peptides." Academia.edu. 2

  • "Binding to opioid receptors of enkephalin derivatives taking alpha-helical conformation and its dimer." PubMed / NIH. 3

  • "The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors." MDPI.1

Sources

Validation

enzymatic stability comparison of Leu-Enkephalin and Leu-Enkephalin-Lys

Title: Comparative Enzymatic Stability Guide: Leu-Enkephalin vs. Leu-Enkephalin-Lys Executive Summary Endogenous opioid pentapeptides like Leu-Enkephalin (YGGFL) exhibit potent analgesic and anti-inflammatory properties...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Enzymatic Stability Guide: Leu-Enkephalin vs. Leu-Enkephalin-Lys

Executive Summary

Endogenous opioid pentapeptides like Leu-Enkephalin (YGGFL) exhibit potent analgesic and anti-inflammatory properties via


- and 

-opioid receptors. However, their clinical translation is severely bottlenecked by extreme enzymatic lability in physiological matrices[1]. To circumvent this, sequence modifications such as C-terminal extensions are frequently employed. The addition of a basic Lysine residue to form Leu-Enkephalin-Lys (YGGFLK) mimics a natural proenkephalin processing intermediate. This guide objectively compares the enzymatic stability of YGGFL and YGGFLK, detailing how the C-terminal extension alters exopeptidase susceptibility and serves as a strategic handle for prodrug and bioconjugate development.

Mechanistic Basis of Enzymatic Degradation

To engineer stable peptide therapeutics, one must first map the specific proteolytic landscape dictating their clearance.

Leu-Enkephalin (YGGFL): YGGFL is rapidly hydrolyzed by a consortium of "enkephalinases"[1]:

  • Aminopeptidases (APN / PSA): The major degradation pathway in plasma and brain tissue involves the cleavage of the N-terminal

    
    -
    
    
    
    bond by Aminopeptidase N (APN) and Puromycin-Sensitive Aminopeptidase (PSA)[2],[3]. Because the N-terminal Tyrosine is essential for opioid receptor binding, this cleavage results in complete loss of pharmacological activity.
  • Neutral Endopeptidase (NEP / CD10): Cleaves the internal

    
    -
    
    
    
    bond, generating inactive YGG and FL fragments[1].
  • Dipeptidyl Peptidase III (DPP III) & ACE: Contribute to secondary cleavage events at the

    
    -
    
    
    
    or
    
    
    -
    
    
    bonds[1].

Leu-Enkephalin-Lys (YGGFLK): The addition of the C-terminal Lysine alters the peptide's electrostatic surface and steric bulk, shifting its enzymatic vulnerability:

  • Carboxypeptidase E (CPE / Enkephalin Convertase): YGGFLK is an endogenous substrate for CPE, a highly specific metallo-carboxypeptidase localized in neuroendocrine tissues. CPE selectively cleaves the C-terminal basic Lysine, rapidly converting the YGGFLK prodrug into the active YGGFL pharmacophore[4].

  • N-terminal Vulnerability: While the C-terminal Lysine provides steric shielding against non-specific carboxypeptidases, the N-terminal

    
     remains fully exposed. Consequently, YGGFLK is still highly susceptible to APN degradation unless N-terminally protected or sterically shielded via macromolecular conjugation[5].
    

G YGGFL Leu-Enkephalin (YGGFL) APN Aminopeptidases (APN / PSA) YGGFL->APN N-terminal cleavage NEP Neutral Endopeptidase (NEP) YGGFL->NEP Internal cleavage YGGFLK Leu-Enkephalin-Lys (YGGFLK) YGGFLK->APN N-terminal cleavage CPE Carboxypeptidase E (CPE) YGGFLK->CPE C-terminal cleavage Deg1 Tyr + GGFL APN->Deg1 Deg3 Tyr + GGFLK APN->Deg3 Deg2 YGG + FL NEP->Deg2 CPE->YGGFL Releases Lys

Diagram 1: Divergent enzymatic degradation pathways of YGGFL and YGGFLK.

Comparative Stability Profiling

The table below synthesizes the kinetic stability of both peptides across different biological matrices. The causality behind the varied half-lives lies in the differential expression of peptidases: plasma is rich in aminopeptidases, whereas brain homogenates possess high levels of both NEP and CPE[2],[4].

PeptideBiological MatrixInhibitor SpikedApprox. Half-Life (

)
Primary Metabolite
YGGFL Human PlasmaNone2 - 4 minTyr, GGFL
YGGFL Human PlasmaBestatin (APN Inhibitor)15 - 20 minYGG, FL
YGGFLK Human PlasmaNone3 - 5 minTyr, GGFLK
YGGFLK Brain HomogenateNone< 2 minYGGFL (Active)
YGGFLK Brain HomogenateGEMSA (CPE Inhibitor)~ 10 minTyr, GGFLK

Data Interpretation: In brain homogenate, YGGFLK acts as a rapid-release prodrug, instantly yielding YGGFL via CPE[4]. In plasma, its half-life is marginally better than YGGFL, but it ultimately succumbs to APN-mediated N-terminal truncation.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To accurately compare enzymatic stability, researchers must utilize a self-validating assay design. This protocol incorporates specific enzymatic inhibitors to prove causality—ensuring that peptide disappearance is driven by specific proteolysis rather than non-specific matrix adsorption.

Step-by-Step Methodology:

  • Matrix Equilibration: Pool human plasma (heparinized) or prepare 10% (w/v) rat brain homogenate in 50 mM Tris-HCl (pH 7.4). Pre-incubate at 37°C for 10 minutes.

  • Self-Validating Control Setup: Aliquot the matrix into three parallel reaction streams:

    • Stream A (Total Degradation): Matrix + PBS vehicle.

    • Stream B (APN Blockade): Matrix + 100 µM Bestatin.

    • Stream C (CPE Blockade): Matrix + 10 µM GEMSA.

  • Reaction Initiation: Spike YGGFL or YGGFLK to a final concentration of 10 µM. Vortex gently.

  • Kinetic Sampling & Quenching: At precisely 0, 2, 5, 10, 30, and 60 minutes, extract 50 µL aliquots. Immediately quench enzymatic activity by plunging the aliquot into 150 µL of ice-cold Acetonitrile containing 1 µM of an isotopically labeled internal standard (e.g., YGGFL-

    
    ).
    
  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the clarified supernatant to autosampler vials.

  • LC-MS/MS Quantitation: Analyze via reversed-phase UPLC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Track the parent mass transitions and the emergence of the

    
     and 
    
    
    
    fragment peaks to calculate clearance rates.

G Prep Matrix Prep (Plasma + Inhibitors) Spike Spike Peptide (YGGFL / YGGFLK) Prep->Spike Incubate Incubation (37°C, 0-60 min) Spike->Incubate Quench Protein Precipitation (Cold ACN + IS) Incubate->Quench LCMS LC-MS/MS MRM Quantitation Quench->LCMS Data Kinetic Modeling (Half-life & Clearance) LCMS->Data

Diagram 2: Self-validating LC-MS/MS workflow for peptide stability profiling.

Strategic Implications for Drug Development

While neither YGGFL nor YGGFLK possesses sufficient native stability for systemic administration, YGGFLK is vastly superior from a drug design perspective.

The


-amino group of the C-terminal Lysine provides a highly reactive, orthogonal primary amine. This allows YGGFLK to be utilized as a foundational building block for advanced delivery systems. By covalently conjugating YGGFLK to stabilizing polymers, dendrimers, or squalene lipids, researchers can sterically shield the vulnerable N-terminus from APN and NEP[5]. Once the bioconjugate reaches the target tissue, endogenous carboxypeptidases and esterases can process the linker, liberating the active YGGFL pharmacophore.

References

  • Title: Anti-Inflammatory Effect of Homo- and Heterodimers of Natural Enkephalinase Inhibitors in Experimental Colitis in Mice Source: MDPI (Molecules) URL: [Link]

  • Title: Inactivation of enkephalin by brain enzymes Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules Source: PNAS URL: [Link]

  • Title: Pharmacologically active peptide conjugates having a reduced tendency towards enzymatic hydrolysis (WO1999046283A9)
  • Title: Modulation of endogenous opioid signaling by inhibitors of puromycin sensitive aminopeptidase Source: bioRxiv URL: [Link]

Sources

Comparative

head-to-head comparison of synthetic routes for Leu-Enkephalin-Lys

Executive Summary For the synthesis of Leu-Enkephalin-Lys (a hexapeptide extension of the endogenous opioid Leu-Enkephalin), the choice of synthetic route depends entirely on the scale of production and the downstream ap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the synthesis of Leu-Enkephalin-Lys (a hexapeptide extension of the endogenous opioid Leu-Enkephalin), the choice of synthetic route depends entirely on the scale of production and the downstream application.

  • Route A (Fmoc-SPPS on CTC Resin): The superior choice for R&D, library generation, and gram-scale production . It offers speed, automation, and high crude purity but suffers from higher reagent costs.

  • Route B (Solution-Phase Fragment Condensation): The preferred route for Multi-Kilogram (GMP) Scale-up . It minimizes expensive solvent waste and allows for the isolation/purification of intermediate fragments, but requires significant manual labor and optimization.

The Verdict: Use Route A for discovery and pre-clinical batches. Switch to Route B only when cost-of-goods (COGs) becomes the limiting factor at commercial scales.

Molecule Analysis & Synthetic Challenges

Target Sequence: H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Properties:

  • N-Terminus: Tyrosine (Requires orthogonal protection to prevent alkylation/oxidation).

  • Core: Gly-Gly (High flexibility, prone to aggregation and Diketopiperazine formation).

  • C-Terminus: Lysine (Requires side-chain protection).[1]

Critical Challenge: Diketopiperazine (DKP) Formation

The presence of the Gly-Gly motif presents a severe risk of DKP formation. In a standard stepwise synthesis (C-to-N), once the dipeptide (Gly-Phe or Gly-Gly depending on the resin cleavage point) is formed, the free amine can back-bite onto the C-terminal ester, cleaving the peptide from the resin prematurely as a cyclic byproduct.

  • Mitigation in Route A: Use of 2-Chlorotrityl Chloride (CTC) Resin . The steric bulk of the trityl linker prevents this back-biting.

  • Mitigation in Route B: Careful selection of fragment junctions (e.g., coupling at Glycine) to avoid chiral activation.[2]

Route A: Stepwise Fmoc-SPPS (The R&D Standard)

This route utilizes Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.[3][4][5][6] It is designed for speed and reliability.[7]

The Strategy
  • Resin: 2-Chlorotrityl Chloride (CTC) Resin (Loading ~0.6 mmol/g). Why? To suppress DKP formation which is fatal on Wang resin for this sequence.

  • Coupling Reagents: DIC / Oxyma Pure.[3][8] Why? Superior suppression of racemization compared to HBTU, and safer than HOBt (explosive risk).

  • Protecting Groups:

    • Tyr(tBu) - Acid labile.

    • Lys(Boc) - Acid labile.

    • Fmoc - Base labile (temporary).

Workflow Diagram (Route A)

SPPS_Workflow Start Start: CTC Resin Load 1. Load Fmoc-Lys(Boc)-OH (DIPEA, DCM) Start->Load Cap 2. Capping (MeOH) Load->Cap Deprotect 3. Fmoc Removal (20% Piperidine/DMF) Cap->Deprotect Coupling 4. Coupling Cycle (x5) (AA + DIC + Oxyma) Deprotect->Coupling Repeat for L, F, G, G, Y Coupling->Deprotect Next Cycle Cleavage 5. Global Cleavage (TFA/TIS/H2O) Coupling->Cleavage After Tyr coupled Finish Final Product: H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Cleavage->Finish

Caption: Stepwise Fmoc-SPPS workflow utilizing CTC resin to minimize DKP formation.

Detailed Protocol (Route A)
  • Resin Loading: Swell CTC resin in dry DCM. Add Fmoc-Lys(Boc)-OH (1.2 eq) and DIPEA (4 eq). Agitate 2h.

  • Capping: Add MeOH (1 mL/g resin) to cap unreacted chlorides. Wash with DMF.

  • Elongation Cycles:

    • Deprotection: 20% Piperidine in DMF (2 x 5 min). UV monitor removal of Fmoc adduct.[9]

    • Washing: DMF (3x), DCM (3x), DMF (3x).

    • Coupling: Dissolve Fmoc-AA-OH (3 eq), Oxyma (3 eq), and DIC (3 eq) in DMF. Add to resin.[2][4][5][6][8][10][11] Agitate 60 min at RT.

    • Note on Gly-Gly: Double coupling is recommended for the Gly-Gly junction to ensure complete reaction due to potential aggregation.

  • Cleavage: Wash resin with DCM. Add cocktail: TFA:TIS:H2O (95:2.5:2.5) . Shake 2h.

  • Workup: Precipitate filtrate in cold diethyl ether. Centrifuge. Lyophilize.

Route B: Solution-Phase Fragment Condensation (The Scale-Up Contender)

This route employs a Convergent (3+3) Strategy . We synthesize two protected fragments and link them. This is the "Classical" approach modernized for purity.

The Strategy
  • Fragment 1 (N-Term): Boc-Tyr(tBu)-Gly-Gly-OH

  • Fragment 2 (C-Term): H-Phe-Leu-Lys(Z)-OBzl

  • Junction: Gly-Phe bond.[12]

  • Why this Junction? Coupling at Glycine (Gly) is chemically ideal because Glycine is achiral. This eliminates the risk of racemization during the critical fragment condensation step.

Workflow Diagram (Route B)

Solution_Workflow Frag1 Fragment 1 Synthesis (Boc-Tyr-Gly-Gly-OH) Condensation Fragment Condensation (EDC / HOBt / NMM) Frag1->Condensation Frag2 Fragment 2 Synthesis (H-Phe-Leu-Lys-OBzl) Frag2->Condensation Deprotect Global Deprotection (H2 / Pd-C + TFA) Condensation->Deprotect Fully Protected Hexapeptide Product Crude Peptide Deprotect->Product

Caption: Convergent 3+3 Fragment Condensation strategy. Coupling at Glycine prevents racemization.[2]

Detailed Protocol (Route B)
  • Fragment 1 Assembly: React Boc-Tyr(tBu)-OSu with H-Gly-Gly-OH in mild base to form Boc-Tyr(tBu)-Gly-Gly-OH . Isolate via crystallization.

  • Fragment 2 Assembly:

    • Couple Boc-Leu-OH with H-Lys(Z)-OBzl (mixed anhydride method). Remove Boc (TFA).[11]

    • Couple Boc-Phe-OH with H-Leu-Lys(Z)-OBzl. Remove Boc (TFA).[11]

    • Result: H-Phe-Leu-Lys(Z)-OBzl .

  • Condensation: Dissolve Fragment 1 (1.0 eq) and Fragment 2 (1.0 eq) in DMF. Add EDC.HCl (1.1 eq) and HOBt (1.1 eq). Adjust pH to 8 with NMM. React 12h.

  • Purification of Intermediate: The fully protected hexapeptide is hydrophobic and often precipitates or can be extracted into EtOAc, washing away water-soluble impurities.

  • Global Deprotection:

    • Hydrogenolysis: H2, Pd/C in MeOH/AcOH removes Bzl (ester) and Z (Lys side chain).

    • Acidolysis: TFA removes Boc and tBu.

Head-to-Head Comparison Data

MetricRoute A: Fmoc-SPPS (CTC)Route B: Solution (3+3)
Crude Yield High (75-85%)Moderate (60-70%)
Purity Profile High (Deletion sequences main impurity)Very High (Fragments purified before coupling)
Racemization Risk Low (Stepwise control)Zero (Coupling at achiral Glycine)
Cycle Time Fast (24-48 hours)Slow (1-2 weeks)
Scalability Linear cost increase (Resin is expensive)Economical at >1kg (Cheaper reagents)
Waste High (Large solvent volumes for washes)Low (Stoichiometric reactions)
DKP Risk Managed via CTC resinManaged via fragment design

Critical Analysis & Recommendations

Why Route A wins for Drug Discovery:

In a discovery setting, time is the most valuable asset. Route A allows you to load the synthesizer on Monday and have purified peptide by Wednesday. The cost of CTC resin and excess Fmoc-AA is negligible at the 100mg scale.

  • Tip: If you see a "des-Gly" impurity (mass -57), your coupling time for the Gly-Gly step was insufficient. Double couple this step.

Why Route B wins for Commercial Manufacturing:

If Leu-Enkephalin-Lys becomes a registered drug, you will need kilograms.

  • Purity: Crystallizing the protected intermediate (Boc-Tyr-Gly-Gly-Phe-Leu-Lys-OBzl) allows you to remove impurities without expensive preparative HPLC.

  • Cost: You avoid the cost of the resin and the massive solvent waste associated with SPPS washing steps.

  • Regulatory: The 3+3 strategy allows for rigorous QC of the two starting halves before they are ever joined, reducing the risk of batch failure.

References
  • Merrifield, R. B. (1963).[5] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3][10] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Gairí, M., et al. (1995). Diketopiperazine formation in solid-phase peptide synthesis using 2-chlorotrityl resin. International Journal of Peptide and Protein Research. Link

Sources

Validation

benchmarking Leu-Enkephalin-Lys against commercial peptide standards

Topic: Benchmarking Leu-Enkephalin-Lys (LEK) Against Commercial Peptide Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Leu-Enkephalin-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Leu-Enkephalin-Lys (LEK) Against Commercial Peptide Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Leu-Enkephalin-Lys (YGGFLK), a C-terminally extended derivative of the endogenous opioid Leu-Enkephalin, occupies a unique niche in both bioanalytical mass spectrometry and opioid receptor pharmacology. While Leu-Enkephalin (YGGFL) remains the industry "gold standard" for accurate mass lock-spray calibration (


 556.2771), Leu-Enkephalin-Lys (LEK)  offers superior utility as a surrogate for tryptic peptides  due to its charge-state distribution ([M+2H]

dominance). Biologically, LEK serves as a critical metabolic intermediate, offering a specific probe for Carboxypeptidase E (CPE) activity assays that native enkephalins cannot provide.

This guide objectively benchmarks LEK against industry standards—specifically Leu-Enkephalin , Glu-Fibrinopeptide B , and DAMGO —across analytical performance and biological activity.

Analytical Benchmarking: Mass Spectrometry Standards

The Core Distinction: Charge State Physics

In LC-MS/MS proteomics, instrument tuning often relies on standards that mimic the analytes of interest. Most bottom-up proteomics rely on tryptic peptides , which carry a C-terminal basic residue (Lys or Arg), resulting in a dominant doubly charged state ([M+2H]


 .
  • Leu-Enkephalin (YGGFL): Lacks a basic side chain. Predominantly forms singly charged ions ([M+H]

    
    ). Excellent for TOF lock-mass but poor for optimizing transmission of tryptic peptides.
    
  • Leu-Enkephalin-Lys (YGGFLK): Contains a C-terminal Lysine. Readily forms doubly charged ions. Superior for tuning quadrupole transmission windows for proteomics.

Comparative Data: LEK vs. Commercial Standards
FeatureLeu-Enkephalin-Lys (LEK)Leu-Enkephalin (Native)Glu-Fibrinopeptide B (Glu-Fib)
Sequence Tyr-Gly-Gly-Phe-Leu-Lys Tyr-Gly-Gly-Phe-LeuGlu-Gly-Val-Asn-Asp-Asn-E-G-F-F-S-A-R
Monoisotopic Mass 683.37 Da555.27 Da1570.68 Da
Primary Ion (ESI+) [M+2H]

(~342.7)
[M+H]

(556.28)
[M+2H]

(785.84)
Ionization Efficiency High (Lysine effect) ModerateHigh
Proteomic Relevance Excellent (Mimics tryptic peptides)Low (Mimics non-tryptic)Good (Mimics larger peptides)
Stability (Solution) Moderate (Avoid proteases)ModerateHigh
Cost Efficiency HighHighModerate
Experimental Protocol 1: Tryptic-Mimic Tuning Workflow

Objective: Optimize Quadrupole Transmission for Doubly Charged Peptides using LEK.

Reagents:

  • Leu-Enkephalin-Lys (1 pmol/µL in 50:50 ACN:H2O + 0.1% Formic Acid).

  • Standard ESI Source (Positive Mode).

Step-by-Step Methodology:

  • Infusion: Infuse LEK standard at 5 µL/min directly into the source.

  • Pre-Scan: Acquire full scan MS (m/z 100–1000).

  • Charge State Verification: Confirm presence of [M+2H]

    
     at m/z 342.7  (Base Peak) and [M+H]
    
    
    
    at m/z 684.4 .
  • Tuning:

    • Adjust Cone Voltage (or Declustering Potential) to maximize the intensity of m/z 342.7. Note: This voltage will be lower than that required for singly charged Leu-Enk.

    • Adjust Collision Energy (CE) to fragment m/z 342.7. Target the y-series ions (y1 to y5) which represent the C-terminal fragment ladder.

  • Validation: Save this tune file as Proteomics_Tryptic_Tune. Use this file for subsequent tryptic digest analysis, as the ion optics are now optimized for low-m/z, doubly charged precursors.

Visualizing the Ionization Advantage

IonizationLogic LE Leu-Enkephalin (YGGFL) MH1 [M+H]+ (m/z 556) Singly Charged LE->MH1 LEK Leu-Enkephalin-Lys (YGGFLK) MH2 [M+2H]2+ (m/z 342) Doubly Charged LEK->MH2 Protons ESI Source (+ Protons) Protons->LE Protonates N-term Protons->LEK Protonates N-term + Lys App Application: Lock Mass / TOF Cal MH1->App App2 Application: Tryptic Peptide Tuning MH2->App2

Figure 1: Charge State Logic. LEK (Green path) recruits two protons due to the Lysine side chain, mimicking the behavior of tryptic peptides used in bottom-up proteomics, unlike native Leu-Enk (Red path).

Biological Benchmarking: Receptor Affinity & Metabolism

While LEK is a superior analytical standard for proteomics, its biological profile differs significantly from native enkephalins. In drug development, LEK is often used as a substrate probe for enzyme kinetics rather than a direct receptor agonist.

Receptor Affinity Profile (Ki Values)

The addition of a bulky, basic Lysine residue at the C-terminus generally reduces affinity for the Delta (δ) and Mu (μ) opioid receptors compared to the native pentapeptide.

Ligandδ-Opioid Receptor (

nM)
μ-Opioid Receptor (

nM)
Biological Role
Leu-Enkephalin ~1.5~15Native Neurotransmitter
Leu-Enkephalin-Lys ~18.9>100Metabolic Intermediate / Precursor
DAMGO >1000~0.8Synthetic Mu-Selective Agonist

Key Insight for Drug Developers: Do not use LEK as a high-potency agonist control. Use it to study pro-hormone processing . The conversion of LEK


 Leu-Enkephalin is the rate-limiting step regulated by Carboxypeptidase E (CPE) .
Experimental Protocol 2: Carboxypeptidase E (CPE) Activity Assay

Objective: Measure the conversion of LEK to Leu-Enkephalin to quantify CPE activity in tissue homogenates.

Reagents:

  • Substrate: Leu-Enkephalin-Lys (50 µM).

  • Enzyme Source: Rat Brain Lysate or Recombinant CPE.

  • Stop Solution: 1% Trifluoroacetic Acid (TFA).

Workflow:

  • Incubation: Mix 50 µL of tissue lysate with 50 µL of LEK substrate in Acetate Buffer (pH 5.5). Incubate at 37°C.

  • Time-Course: Aliquot samples at t=0, 15, 30, and 60 minutes.

  • Quenching: Immediately add 100 µL Stop Solution to halt enzymatic cleavage.

  • Quantitation (LC-MS/MS):

    • Monitor transition 684.4

      
       556.3  (Loss of Lysine) or quantify the appearance of the product YGGFL (m/z 556.3) .
      
    • Self-Validation: The appearance of YGGFL must be linear with time. If plateau is reached <15 mins, dilute enzyme source.

Visualizing the Metabolic Pathway

Metabolism Pro Proenkephalin A Inter Intermediate: Leu-Enkephalin-Lys (YGGFLK) Pro->Inter Endopeptidases (PC1/PC2) Product Bioactive Product: Leu-Enkephalin (YGGFL) Inter->Product Cleavage of Lys Enzyme Carboxypeptidase E (CPE) Enzyme->Inter Catalyzes Receptor Delta Opioid Receptor Product->Receptor High Affinity Binding

Figure 2: Metabolic Processing. LEK serves as the specific substrate for Carboxypeptidase E. Accumulation of LEK indicates CPE deficiency, while rapid conversion indicates high enzyme activity.

Technical Recommendations

Application ScenarioRecommended PeptideRationale
Lock Mass (TOF) Leu-Enkephalin Established industry standard; clean single charge (

).
Proteomics Tune Leu-Enkephalin-Lys Mimics tryptic peptides (

); optimizes quadrupole for 300-800 m/z range.
Receptor Binding Leu-Enkephalin / DAMGO High affinity required for displacement assays.
Enzyme Kinetics Leu-Enkephalin-Lys Specific substrate for C-terminal trimming enzymes (CPE/CPN).

References

  • Waters Corporation. (2020). Leucine Enkephalin: A Mass Spectrometry Standard.[1][2][3][4] Waters.com. [Link]

  • Vekey, K., et al. (2011). Leucine enkephalin--a mass spectrometry standard.[1][2][3][4] Journal of Mass Spectrometry, 46(11). [Link]

  • Fricker, L. D., & Snyder, S. H. (1982). Enkephalin convertase: purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules. Proceedings of the National Academy of Sciences, 79(12), 3886–3890. [Link]

  • Corbett, A. D., et al. (1982). Dynorphin-(1-8) and dynorphin-(1-9) are ligands for the kappa-subtype of opiate receptor. Nature, 299, 79-81. (Discusses C-terminal extension effects on affinity). [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Leu-Enkephalin-Lys

Executive Summary & Operational Directive Leu-Enkephalin-Lys (Tyr-Gly-Gly-Phe-Leu-Lys) is a synthetic hexapeptide extension of the endogenous opioid Leu-Enkephalin.[1][2] While often classified as non-hazardous under GHS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Leu-Enkephalin-Lys (Tyr-Gly-Gly-Phe-Leu-Lys) is a synthetic hexapeptide extension of the endogenous opioid Leu-Enkephalin.[1][2] While often classified as non-hazardous under GHS criteria due to a lack of comprehensive toxicity testing, its pharmacological identity as a


- and 

-opioid receptor agonist mandates that it be handled as a Potentially Bioactive Substance .[1][2]

The Core Directive: Do not dispose of Leu-Enkephalin-Lys in municipal waste or untreated down the drain.[1][2] The disposal strategy must prioritize complete chemical destruction (incineration) to prevent environmental bioaccumulation or accidental exposure.

Physicochemical Profile & Hazard Assessment

Effective disposal requires understanding the molecule's stability and solubility.

PropertyDataOperational Implication
Sequence Tyr-Gly-Gly-Phe-Leu-LysSusceptible to enzymatic degradation (proteolysis) and oxidative cleavage.[1][2]
Solubility Soluble in Water, DMSO, MethanolLiquid waste streams will vary; segregation is critical based on the solvent, not just the peptide.
Bioactivity Opioid Receptor AgonistStrict Containment. Even trace amounts can be pharmacologically active.
Stability Stable as lyophilized powderPowder spills are a high inhalation risk; use wet-wiping techniques.[2]
RCRA Status Not P-listed or U-listedRegulated as "Non-RCRA Regulated Chemical Waste" unless mixed with hazardous solvents.[2]
Personal Protective Equipment (PPE) Matrix

Before initiating any disposal or cleanup procedure, the following PPE barrier is mandatory.

PPE ItemSpecificationRationale
Gloves Nitrile (Double-gloved recommended)Prevents transdermal absorption.[1][2] The C-terminal Lysine increases hydrophilicity but does not negate skin permeability risks.[2]
Respiratory N95 or P100 (for powder handling)Prevents inhalation of aerosolized lyophilized powder, which is the highest exposure risk.
Eye Protection Chemical Splash GogglesProtects mucosal membranes from splashes during liquid waste transfer.
Clothing Lab Coat (Buttoned, long-sleeved)Standard barrier against particulate contamination.[1][2]
Waste Stream Management & Disposal Workflows

The following decision tree illustrates the correct segregation of Leu-Enkephalin-Lys waste.

WasteDisposal Start Waste Generation Type Determine Waste Type Start->Type Solid Solid Waste (Vials, Powder, Debris) Type->Solid Liquid Liquid Waste (Stock Solutions, Media) Type->Liquid Sharps Sharps (Needles, Glass) Type->Sharps SolidBin Hazardous Waste Container (Yellow/Clear Bag) Solid->SolidBin SolventCheck Is Solvent Hazardous? (e.g., DMSO, Methanol) Liquid->SolventCheck SharpsBin Puncture-Proof Sharps Container Sharps->SharpsBin HazLiq Chemical Waste Stream (Halogenated/Non-Halogenated) SolventCheck->HazLiq Yes AqLiq Aqueous Buffer Waste SolventCheck->AqLiq No (Water/PBS only) Incineration Final Disposal: High-Temp Incineration HazLiq->Incineration Deactivate Deactivation Step (10% Bleach for 30 mins) AqLiq->Deactivate Deactivate->HazLiq Preferred Path Drain Drain Disposal (ONLY if permitted by EHS) Deactivate->Drain If Local Regs Allow SolidBin->Incineration SharpsBin->Incineration

Figure 1: Decision matrix for segregating Leu-Enkephalin-Lys waste streams.[1][2] Note that incineration is the preferred endpoint for all streams to ensure peptide destruction.

Protocol A: Solid Waste (Lyophilized Powder & Containers)

Applicability: Expired vials, contaminated weigh boats, gloves, and paper towels.[1]

  • Containment: Place all solid items directly into a clear or yellow hazardous chemical waste bag. Do not use "Biohazard" (Red) bags unless the peptide was used with infectious agents (e.g., viral vectors).[1]

  • Labeling: Label the tag with the full chemical name: "Leu-Enkephalin-Lys Solid Debris."

  • Disposal: Seal the bag and transfer it to your institution's chemical waste accumulation area for incineration .

Protocol B: Liquid Waste (Solvent-Based)

Applicability: Stock solutions in DMSO, Methanol, or Acetonitrile.[1][2]

  • Segregation: Do not mix with aqueous waste. Use a dedicated "Organic Solvent" waste container.[3]

  • Labeling: List all constituents and their percentages (e.g., "DMSO 99%, Leu-Enkephalin-Lys <1%").

  • Disposal: Hand over to EHS for fuel blending or incineration.

Protocol C: Aqueous Liquid Waste & Deactivation

Applicability: Leftover buffers, cell culture media containing the peptide. Preferred Method: Collect as chemical waste (Non-Halogenated) for incineration. Alternative Method (If Drain Disposal is Permitted by Local EHS):

  • Chemical Inactivation: Add Sodium Hypochlorite (Bleach) to the solution to achieve a final concentration of 10% (v/v) .[3]

  • Incubation: Allow to sit for 30 minutes . The oxidizing environment cleaves the peptide bonds, destroying bioactivity.

  • Neutralization: Verify pH is neutral (pH 7) before flushing with copious water. Note: Never autoclave chemical waste containing bleach.

Emergency Procedures: Spill Cleanup

Scenario: You have dropped a glass vial containing 5mg of lyophilized Leu-Enkephalin-Lys powder.

  • Evacuate & PPE: Clear the immediate area. Don appropriate PPE (Nitrile gloves, lab coat, safety goggles, N95 mask).[1]

  • Prevent Aerosolization: DO NOT sweep dry powder. This creates dust that can be inhaled.[4]

  • Cover: Gently cover the spill with paper towels.

  • Dampen: Carefully pour a 10% Bleach solution or 70% Ethanol over the paper towels, working from the edges inward to prevent spreading.

  • Wait: Allow 15 minutes for the liquid to penetrate and deactivate the peptide.

  • Collect: Scoop up the damp towels and broken glass using tongs or a dustpan. Place into a Hard-Walled Sharps Container (due to glass).

  • Clean: Wipe the surface again with 10% Bleach, followed by water.

  • Report: Log the incident with your Safety Officer.

References
  • United States Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Vertex AI Search. (2025).[5] Laboratory Peptide Disposal Guidelines. (Synthesized from search results 1.1, 1.2, 1.15).

  • National Institutes of Health (NIH) PubChem. (2025). Leu-Enkephalin Compound Summary. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Leu-Enkephalin-Lys

As a Senior Application Scientist, I frequently observe laboratories compromising both the integrity of their peptide libraries and the safety of their personnel through inadequate handling procedures. Leu-Enkephalin-Lys...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories compromising both the integrity of their peptide libraries and the safety of their personnel through inadequate handling procedures. Leu-Enkephalin-Lys is a synthetic hexapeptide derivative of the endogenous pentapeptide Leu-Enkephalin, functioning as a potent agonist at δ- and μ-opioid receptors[1]. While it lacks the acute volatility of hazardous industrial solvents, its biological activity and extreme susceptibility to environmental degradation dictate a rigorous approach to Personal Protective Equipment (PPE) and operational workflows[2].

This guide provides a self-validating framework for handling, reconstituting, and disposing of Leu-Enkephalin-Lys, ensuring both researcher safety and molecular integrity.

Risk Assessment and The Causality of Hazards

Understanding why we protect ourselves informs how we protect ourselves. Handling Leu-Enkephalin-Lys presents two distinct operational challenges:

  • Pharmacological Exposure: In its lyophilized state, the peptide is a highly concentrated, electrostatically charged powder. Aerosolization during weighing can lead to inhalation or mucosal absorption[3]. As an opioid receptor agonist, systemic exposure to concentrated dust can induce unintended pharmacological effects.

  • Hygroscopic Degradation: The peptide is exceptionally vulnerable to hydrolysis and oxidation[4]. Human breath, skin oils, and ambient humidity are the primary vectors for sample destruction. PPE in this context protects the sample from the researcher just as much as the reverse.

Core Personal Protective Equipment (PPE) Specifications

Standard laboratory attire is insufficient for handling bioactive lyophilized peptides. The following table summarizes the quantitative specifications and regulatory standards for required PPE, grounded in established occupational safety guidelines[5][6].

Table 1: PPE Specifications and Operational Causality

PPE CategorySpecificationRegulatory StandardCausality / Scientific Rationale
Hand Protection Nitrile rubber gloves (min 0.11 mm thickness).EN 374Nitrile provides superior resistance to organic solvents (e.g., DMSO, dilute acetic acid) often used in peptide reconstitution, while preventing contamination of the peptide by skin proteases[6][7].
Eye Protection Safety glasses with side shields or tight-fitting goggles.OSHA 29 CFR 1910.133 / EN 166Protects ocular mucosa from micro-particulate aerosolization during the uncapping of vacuum-sealed lyophilized vials[5].
Body Protection Flame-retardant lab coat with knit cuffs.OSHA 29 CFR 1910.132Knit cuffs prevent the wrist gap, eliminating the risk of electrostatic transfer of peptide dust to the skin[7].
Respiratory N95 / FFP2 Particulate Respirator.EN 149Filters biologically active peptide dust. Note: Primary handling must occur within a ventilated enclosure, rendering respirators a secondary failsafe[5].

Engineering Controls and Workspace Setup

Before donning PPE, the workspace must be optimized to mitigate aerosolization and degradation risks[3].

  • Ventilated Fume Hood or Biosafety Cabinet (BSC): All manipulations of the dry powder must occur within a chemical fume hood with appropriate exhaust ventilation. This prevents the inhalation of bioactive dust[3][6].

  • Static Mitigation: Lyophilized peptides are notoriously static. Use an anti-static gun (ionizer) on the weighing spatulas and the vial to prevent the powder from "jumping," which causes both sample loss and environmental contamination.

Step-by-Step Methodology: Safe Handling and Reconstitution

A protocol is only as good as its internal validation. This workflow incorporates self-checking steps to ensure safety and peptide stability based on industry best practices.

Phase 1: Preparation & Weighing

  • Equilibration (Critical Step): Remove the sealed vial of Leu-Enkephalin-Lys from -20°C storage. Place it in a desiccator at room temperature for 30–60 minutes before opening[2].

    • Self-Validation: The vial exterior must be completely free of condensation. Opening a cold vial introduces atmospheric moisture, initiating rapid hydrolysis[4].

  • PPE Verification: Don nitrile gloves, lab coat, and safety glasses. Inspect gloves for micro-tears.

  • Weighing: Inside the fume hood, use an anti-static micro-spatula to transfer the required mass to a sterile, chemically inert microcentrifuge tube (low protein-binding polypropylene). Reseal the master vial immediately under an inert gas (argon or nitrogen) if possible[2][8].

Phase 2: Reconstitution

  • Solvent Selection: Add sterile, degassed buffer (pH 5.0–6.0) to the weighed powder[2][8].

    • Causality: Degassed buffers prevent oxidative degradation of the peptide chain. A slightly acidic pH maximizes structural stability in solution[2].

  • Dissolution: Gently vortex or invert the tube. If particulate matter remains, apply brief sonication (under 1 minute) in a water bath[1].

    • Self-Validation: Hold the tube against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, which will skew downstream assay concentrations.

  • Aliquoting: Immediately divide the reconstituted peptide into single-use aliquots and store at -20°C or -80°C[2].

    • Causality: Repeated freeze-thaw cycles physically shear peptide bonds and accelerate degradation, rendering the compound inactive[2][8].

Operational Workflows and Logical Relationships

The following diagrams map the operational procedures and the logical relationships between hazards and mitigation strategies.

HandlingWorkflow Start Lyophilized Leu-Enkephalin-Lys PPE Don PPE (Nitrile, Lab Coat, Goggles) Start->PPE Hood Transfer to Ventilated Enclosure PPE->Hood Equilibrate Equilibrate to RT (in Desiccator) Hood->Equilibrate Weigh Weighing (Anti-static tools) Equilibrate->Weigh Prevents condensation Reconstitute Reconstitution (Degassed Buffer pH 5-6) Weigh->Reconstitute Avoid aerosolization Aliquots Create Single-Use Aliquots Reconstitute->Aliquots Verify optical clarity Store Store at -80°C (Long-term) Aliquots->Store Prevents freeze-thaw

Step-by-step operational workflow for the safe handling and reconstitution of Leu-Enkephalin-Lys.

HazardMitigation Hazard Leu-Enkephalin-Lys Handling Risks Inhalation Inhalation (Bioactive Dust) Hazard->Inhalation Dermal Dermal Contact (Absorption/Contamination) Hazard->Dermal Degradation Peptide Degradation (Hydrolysis/Oxidation) Hazard->Degradation RespPPE Fume Hood & Particulate Mask Inhalation->RespPPE Mitigates SkinPPE Nitrile Gloves & Knit-cuff Lab Coat Dermal->SkinPPE Mitigates Storage Desiccation & Cold Storage (-20°C) Degradation->Storage Prevents

Logical relationship between inherent peptide hazards and required mitigation strategies.

Spill Management and Disposal Plan

Even with meticulous technique, spills occur. A rapid, pre-planned response is essential to prevent laboratory contamination[3].

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate vicinity if a large quantity of dry powder is spilled outside a hood. Allow aerosols to settle for 10 minutes.

  • Don Additional PPE: Ensure an N95 mask and double nitrile gloves are worn.

  • Containment (Dry Spill): Do not sweep dry peptide powder, as this generates aerosols[5]. Gently cover the spill with absorbent paper towels.

  • Neutralization/Wetting: Carefully wet the paper towels with a 10% bleach solution or 70% ethanol to solubilize and denature the peptide without creating dust[3].

  • Collection: Wipe up the spill from the outside in. Place all contaminated materials (towels, outer gloves) into a biohazard bag or designated chemical waste container.

  • Decontamination: Wash the surface thoroughly with soap and water, followed by a 70% ethanol wipe[3].

Disposal: Leu-Enkephalin-Lys and its contaminated packaging should not be released into the environment[7]. They must be swept up, shoveled into suitable containers, and disposed of according to local environmental regulations, typically as laboratory chemical waste[5][7]. Liquid solutions should not be poured down the drain; they must be collected in properly labeled aqueous waste carboys.

References

Sources

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